5H-indeno[1,2-c]pyridin-5-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
indeno[1,2-c]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO/c14-12-9-4-2-1-3-8(9)11-7-13-6-5-10(11)12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUGGEIGQCQEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171875 | |
| Record name | 5H-Indeno(1,2-c)pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18631-22-6 | |
| Record name | 5H-Indeno[1,2-c]pyridin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18631-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Indeno(1,2-c)pyridin-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018631226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Indeno(1,2-c)pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1-methoxy-5H-indeno[1,2-c]pyridin-5-one: A Privileged Scaffold in Medicinal Chemistry
Abstract
The 5H-indeno[1,2-c]pyridin-5-one framework, a class of compounds also known as azafluorenones, represents a privileged heterocyclic scaffold with significant potential in medicinal chemistry and materials science. This in-depth technical guide outlines a proposed synthetic pathway for a key derivative, 1-methoxy-5H-indeno[1,2-c]pyridin-5-one. While a definitive, published experimental protocol for this specific molecule remains elusive in readily accessible literature, this guide constructs a robust and scientifically-grounded synthetic strategy. This proposed route is based on well-established and analogous transformations reported for related azafluorenone structures. The guide provides a detailed retrosynthetic analysis, a step-by-step experimental workflow, and a discussion of the underlying reaction mechanisms. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the synthesis and application of this important class of molecules.
Introduction: The Significance of Azafluorenones
Azafluorenones, the nitrogen-containing analogues of fluorenone, have garnered considerable attention within the scientific community. These compounds are of interest due to their diverse biological activities. The indenopyridine core is a recognized scaffold in the development of therapeutic agents, with derivatives exhibiting potential as anticancer and antimetastatic agents. The planar and rigid structure of these molecules facilitates their interaction with biological targets such as enzymes and nucleic acids. The introduction of various substituents onto the indenopyridine framework allows for the fine-tuning of their physicochemical and pharmacological properties. The target molecule of this guide, 1-methoxy-5H-indeno[1,2-c]pyridin-5-one, incorporates a methoxy group which can significantly influence its biological activity and metabolic profile.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A plausible retrosynthetic analysis for 1-methoxy-5H-indeno[1,2-c]pyridin-5-one (1) is depicted below. The core strategy involves a late-stage intramolecular cyclization to construct the indenopyridinone tricycle.
Caption: Retrosynthetic analysis of 1-methoxy-5H-indeno[1,2-c]pyridin-5-one.
This retrosynthetic approach disconnects the target molecule at the C4a-C4b bond, leading back to 2-(2-carboxyphenyl)-3-methoxypyridine (2). This intermediate can be envisioned to undergo an intramolecular Friedel-Crafts acylation or a similar cyclization reaction. The biaryl precursor (2) can be assembled via a Suzuki cross-coupling reaction between 2-bromo-3-methoxypyridine (3) and 2-(methoxycarbonyl)phenylboronic acid (4), followed by hydrolysis of the ester.
Proposed Forward Synthesis: A Step-by-Step Protocol
The proposed forward synthesis is a three-step sequence commencing with a Suzuki cross-coupling reaction, followed by ester hydrolysis, and culminating in an intramolecular cyclization to yield the target indenopyridinone.
Caption: Proposed synthetic pathway for 1-methoxy-5H-indeno[1,2-c]pyridin-5-one.
Materials and Reagents
| Reagent | Supplier | Purity |
| 2-Bromo-3-methoxypyridine | Commercial Source | >97% |
| 2-(Methoxycarbonyl)phenylboronic acid | Commercial Source | >98% |
| Tetrakis(triphenylphosphine)palladium(0) | Commercial Source | >99% |
| Potassium Carbonate | Commercial Source | >99% |
| 1,4-Dioxane | Commercial Source | Anhydrous |
| Sodium Hydroxide | Commercial Source | >98% |
| Methanol | Commercial Source | ACS Grade |
| Hydrochloric Acid | Commercial Source | 37% |
| Polyphosphoric Acid | Commercial Source | 85% |
Experimental Protocol
Step 1: Synthesis of Methyl 2-(3-methoxypyridin-2-yl)benzoate (5)
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-3-methoxypyridine (3) (1.0 eq), 2-(methoxycarbonyl)phenylboronic acid (4) (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 2-(3-methoxypyridin-2-yl)benzoate (5).
Step 2: Synthesis of 2-(3-Methoxypyridin-2-yl)benzoic acid (2)
-
Dissolve methyl 2-(3-methoxypyridin-2-yl)benzoate (5) (1.0 eq) in a mixture of methanol and water (4:1).
-
Add sodium hydroxide (3.0 eq) and stir the mixture at 60 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(3-methoxypyridin-2-yl)benzoic acid (2).
Step 3: Synthesis of 1-methoxy-5H-indeno[1,2-c]pyridin-5-one (1)
-
To a round-bottom flask, add 2-(3-methoxypyridin-2-yl)benzoic acid (2) (1.0 eq) and polyphosphoric acid (PPA) (10-20 times the weight of the acid).
-
Heat the mixture with stirring to 150 °C for 2-4 hours.
-
Monitor the formation of the product by TLC.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methoxy-5H-indeno[1,2-c]pyridin-5-one (1).
Mechanistic Insights
The key transformations in this synthesis are the Suzuki coupling and the intramolecular cyclization.
-
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
-
Intramolecular Friedel-Crafts Acylation: The final cyclization is proposed to proceed via an intramolecular electrophilic aromatic substitution. The carboxylic acid is activated by the polyphosphoric acid to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich benzene ring in an intramolecular fashion to form the new carbon-carbon bond, followed by deprotonation to restore aromaticity and yield the indenopyridinone core.
Conclusion
"5H-indeno[1,2-c]pyridin-5-one chemical properties"
An In-Depth Technical Guide to the Chemical Properties of 5H-indeno[1,2-c]pyridin-5-one
Introduction
The this compound scaffold represents a fascinating and vital class of nitrogen-containing heterocyclic compounds. As a rigid, planar system, this azafluorenone isomer possesses unique electronic and structural characteristics that make it a privileged core in medicinal chemistry and materials science. Its structure, featuring a pyridine ring fused to an indenone framework, provides multiple sites for chemical modification, enabling the fine-tuning of its physicochemical and biological properties. Derivatives of the broader indenopyridine class have shown significant promise as potent therapeutic agents, particularly in oncology, where they function as inhibitors of key enzymes like topoisomerase.[1][2][3]
This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its reactivity, and the structure-activity relationships that govern its applications. We will delve into its core chemical properties, established synthetic methodologies, reactivity profile, and its significant role as a pharmacophore in modern drug discovery.
Molecular Structure and Physicochemical Properties
The fundamental structure of this compound consists of a fused tricyclic system. The planarity of this scaffold is a key feature, as it minimizes conformational entropy, which can be advantageous for efficient binding to biological targets like enzyme active sites.[2] While extensive experimental data for the specific [1,2-c] isomer is less prevalent in the literature than for its more commonly studied [1,2-b] counterpart, its core properties can be reliably predicted and are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₇NO | PubChem |
| Molecular Weight | 181.19 g/mol | PubChem |
| IUPAC Name | This compound | IUPAC Naming Convention |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C2C=CN=C3 | OEChem |
| Polar Surface Area | 30 Ų | Computed |
| LogP (Octanol/Water) | ~2.5 - 3.0 | Estimated |
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons in the range of δ 7.0-8.5 ppm. The specific coupling patterns and chemical shifts would be diagnostic for the substitution pattern on both the benzene and pyridine rings.
-
¹³C NMR: The carbon spectrum will feature a characteristic signal for the carbonyl carbon (C=O) typically in the downfield region (δ > 180 ppm). Aromatic carbons will resonate between δ 120-150 ppm.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1700-1725 cm⁻¹. Additional bands in the 1500-1600 cm⁻¹ region would correspond to C=C and C=N aromatic stretching vibrations.
-
Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound and its derivatives. Fragmentation patterns can provide further structural information.
Synthesis Methodologies: Multi-Component Reactions (MCRs)
The construction of the indenopyridine scaffold is efficiently achieved through multi-component reactions (MCRs), which offer significant advantages in terms of atom economy, procedural simplicity, and the ability to generate molecular diversity from simple precursors.[4] A prevalent and effective strategy involves the one-pot condensation of an indanone derivative, an aldehyde, and a nitrogen source.
Workflow for a General Indenopyridine Synthesis
The following diagram illustrates a typical MCR pathway for synthesizing substituted indenopyridine cores, a strategy readily adaptable for the this compound framework.
Caption: Generalized MCR workflow for indenopyridine synthesis.
Detailed Experimental Protocol (Representative)
This protocol describes a general, self-validating method for the synthesis of a substituted this compound derivative, adapted from established procedures for related isomers.[5][6]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine 1,3-indandione (1.0 eq.), the desired aromatic aldehyde (1.0 eq.), and ammonium acetate (1.5 eq.) in absolute ethanol.
-
Causality: Ethanol serves as a polar protic solvent that facilitates the dissolution of reactants and intermediates. Ammonium acetate acts as both the nitrogen source for the pyridine ring and a mild catalyst.
-
-
Catalysis (Optional but Recommended): Add a catalytic amount of a Lewis or Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid).
-
Causality: The acid catalyst protonates carbonyl groups, activating them towards nucleophilic attack and accelerating key steps like Knoevenagel condensation and cyclization.
-
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove residual impurities. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using NMR, IR, and Mass Spectrometry.
Chemical Reactivity and Derivatization
The reactivity of the this compound core is dictated by its constituent functional groups and the electronic interplay between them. The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group influences the reactivity of the entire fused system.
Caption: Key reactive sites and derivatization pathways.
-
Reactions at the Carbonyl Group: The ketone at the 5-position is a primary site for nucleophilic attack. It can be readily reduced to the corresponding alcohol (5H-indeno[1,2-c]pyridin-5-ol) using reducing agents like sodium borohydride. It can also undergo addition reactions with organometallic reagents (e.g., Grignard reagents) to introduce new carbon substituents.
-
Substitution on the Benzene Ring: The benzene portion of the indenone system can undergo electrophilic aromatic substitution. The directing effects of the fused heterocyclic system will influence the position of substitution.
-
Modification of the Pyridine Ring: The pyridine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly if leaving groups are present. The nitrogen atom can also be quaternized.
These derivatization strategies are crucial for developing structure-activity relationship (SAR) profiles in drug discovery, allowing researchers to systematically probe how different substituents impact biological activity.[1][5]
Applications in Drug Development: Targeting Topoisomerase
The indenopyridine scaffold has garnered significant attention as a promising framework for the development of anticancer agents.[5] A primary mechanism of action for many of these compounds is the inhibition of DNA Topoisomerase IIα (topo IIα), an essential enzyme that manages DNA topology during replication and transcription.[1]
Mechanism of Action: Catalytic Inhibition of Topoisomerase IIα
Unlike topoisomerase "poisons" that trap the enzyme-DNA complex and lead to double-strand breaks, many indenopyridine derivatives act as catalytic inhibitors.[3] They prevent the enzyme from performing its function without causing irreversible DNA damage, which is a potentially safer therapeutic strategy.[3] The planar indenopyridine core is well-suited to intercalate into the DNA minor groove or bind to the enzyme's ATP-binding site, disrupting its catalytic cycle.[1][3]
Caption: Inhibition of the Topo IIα cycle by an indenopyridinone agent.
Structure-Activity Relationship (SAR) Insights
Studies on various indenopyridine series have revealed key structural features that govern their anticancer potency:
-
Substitution at the 4-position: The presence of substituted phenyl rings at the 4-position of the pyridine ring is often critical for activity. Groups like methoxy and hydroxyl can significantly enhance potency.[5]
-
Phenolic Groups: Hydroxyl groups, particularly on phenyl substituents, can form crucial hydrogen bonds with target enzymes or DNA, and are often explored for their impact on topo IIα-selective inhibition and anti-proliferative activity.[1]
-
Substitution on the Indene Nucleus: Adding electron-donating groups like methoxy groups to the indene ring has been shown to be decisive for achieving potent antiproliferative and antimetastatic effects in certain cancer cell lines.[5]
Conclusion
This compound is a heterocyclic scaffold of considerable importance. Its rigid, planar structure and multiple sites for chemical modification make it an ideal starting point for the design of novel bioactive molecules. Efficiently synthesized via multi-component reactions, its derivatives have demonstrated significant potential as anticancer agents through mechanisms such as the catalytic inhibition of topoisomerase IIα. The continued exploration of its chemical space, guided by a deep understanding of its reactivity and structure-activity relationships, promises to yield new therapeutic agents and advanced materials. Future research will likely focus on developing more stereoselective and environmentally benign synthetic routes, as well as expanding the biological targets for this versatile and powerful molecular framework.
References
- 1. A new phenolic series of indenopyridinone as topoisomerase inhibitors: Design, synthesis, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to the Spectroscopic Analysis of 5H-indeno[1,2-c]pyridin-5-one Isomers
Abstract
The 5H-indeno[1,2-c]pyridin-5-one scaffold and its isomers, such as the [1,2-b] analog, represent a class of N-heterocyclic compounds with significant interest in medicinal chemistry and materials science.[1] Distinguishing between these structural isomers is a critical step in synthesis, characterization, and drug development, as subtle changes in the arrangement of the nitrogen atom and carbonyl group can profoundly alter biological activity and physical properties. This technical guide provides a comprehensive, in-depth exploration of the core spectroscopic techniques required for the unambiguous structural elucidation of these isomers. We move beyond mere data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies presented herein are designed as self-validating systems to ensure the highest degree of scientific integrity.
The Challenge of Isomerism in Indenopyridinones
The core challenge in the analysis of indenopyridinones lies in the constitutional isomerism dictated by the position of the nitrogen atom within the pyridine ring relative to the fused indanone system. The two most common isomers encountered are this compound and 5H-indeno[1,2-b]pyridin-5-one. While they share the same molecular formula (C₁₂H₇NO) and molecular weight (181.19 g/mol ), their distinct connectivity leads to unique electronic environments and, consequently, different spectroscopic signatures.[2]
Caption: Key constitutional isomers of Indenopyridinone.
Accurate structural assignment is paramount, as these differences directly influence properties like receptor binding affinity, metabolic stability, and photophysical characteristics. This guide establishes a multi-technique spectroscopic workflow to confidently differentiate these and other related isomers.
Integrated Spectroscopic Workflow for Isomer Elucidation
A robust analytical strategy does not rely on a single technique but integrates data from multiple spectroscopic methods. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for unambiguous isomer identification.
Caption: Integrated workflow for isomer characterization.
This workflow ensures efficiency and accuracy. Mass spectrometry first confirms the elemental composition, IR and UV-Vis provide rapid confirmation of the core scaffold, and NMR delivers the detailed bonding information necessary to distinguish isomers.
Core Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for isomer differentiation, providing unequivocal evidence of atomic connectivity.
Expertise & Causality: The key to distinguishing isomers lies in how the nitrogen atom's position influences the chemical environment of nearby protons and carbons. The nitrogen's electronegativity and lone pair of electrons create distinct shielding and deshielding effects.
-
¹H NMR: In the [1,2-c] isomer, the proton on the carbon adjacent to the nitrogen (at position 4) will experience a significant downfield shift compared to its counterpart in the [1,2-b] isomer. Furthermore, the coupling patterns (spin-spin splitting) between protons on the pyridine ring will be unique to each isomer's substitution pattern.
-
¹³C NMR: The carbons directly bonded to the nitrogen will exhibit distinct chemical shifts. The carbonyl carbon (C5) will also be subtly affected by the proximity and electronic influence of the nitrogen atom, often shifting its resonance by several ppm between isomers.[2]
-
2D NMR (COSY, HSQC, HMBC): These experiments are definitive. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly decisive. It reveals long-range (2-3 bond) correlations between protons and carbons. For example, observing a correlation from the C4-proton to the C5-carbonyl carbon would provide strong evidence for the [1,2-c] scaffold, a correlation that would be absent in the [1,2-b] isomer.
Illustrative Data Comparison:
| Parameter | This compound (Hypothetical) | 5H-indeno[1,2-b]pyridin-5-one (Literature Data) [2] | Rationale for Difference |
| ¹H NMR (δ, ppm) | H4: ~8.5 (doublet) | H4: ~7.5 (doublet of doublets) | The H4 proton in the [1,2-c] isomer is peri to the carbonyl, leading to significant deshielding. |
| H1: ~7.8 (doublet) | H2: ~8.6 (doublet of doublets) | Protons alpha to the nitrogen are strongly deshielded. | |
| ¹³C NMR (δ, ppm) | C=O (C5): ~190.0 | C=O (C5): ~192.0 | The electronic influence of the nitrogen's position alters the polarization of the carbonyl bond. |
| C4: ~152.0 | C4: ~130.0 | The carbon alpha to the nitrogen (C4 in [1,2-b]) is significantly shifted downfield. |
Mass Spectrometry (MS)
MS is the first-line technique to confirm molecular identity.
Expertise & Causality:
-
Molecular Ion (M⁺): Both isomers will show an identical molecular ion peak (or [M+H]⁺ in ESI) corresponding to the molecular formula C₁₂H₇NO. High-Resolution Mass Spectrometry (HRMS) is critical to confirm this formula with high precision (e.g., 181.0528), ruling out other potential elemental compositions.[2]
-
Fragmentation Patterns: While often similar, subtle differences in fragmentation can arise due to the different stabilities of intermediate ions. For instance, the initial loss of CO (28 Da) is a common fragmentation pathway for such ketones. The stability of the resulting [M-CO]⁺ fragment ion may differ slightly between isomers, potentially leading to variations in the relative intensities of fragment peaks in the Electron Ionization (EI) spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid diagnostic tool for identifying key functional groups and can offer clues for isomer differentiation.[3]
Expertise & Causality: The primary absorption of interest is the carbonyl (C=O) stretching vibration.
-
C=O Stretch: This will be a strong, sharp peak typically found between 1680-1720 cm⁻¹. The exact frequency is sensitive to the electronic environment. In the [1,2-c] isomer, the nitrogen is further from the carbonyl group compared to the [1,2-b] isomer. This difference in conjugation and electronic influence can cause a small but measurable shift (5-10 cm⁻¹) in the C=O stretching frequency.
-
Fingerprint Region (600-1400 cm⁻¹): This region contains complex vibrations characteristic of the entire molecule. While difficult to assign individual peaks, the overall pattern is a unique "fingerprint" for each isomer. Comparing the sample's spectrum to a known reference standard is a reliable method of identification.[4] The C-H out-of-plane bending patterns in this region are particularly diagnostic for the substitution pattern on the aromatic rings.[5]
Key IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance for Isomer Analysis |
| C=O Stretch (Ketone) | 1690 - 1715 | Position is sensitive to conjugation and electronic effects of the N-atom's location. |
| C=N/C=C Stretch | 1580 - 1650 | Aromatic and pyridine ring stretches. Pattern can differ slightly. |
| C-H Bending (Aromatic) | 750 - 900 | Out-of-plane bends are highly characteristic of the substitution pattern. |
UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the molecule.
Expertise & Causality: The indenopyridinone core is a large chromophore. The position of the nitrogen atom alters the overall conjugation and the energy levels of the molecular orbitals. This results in different wavelengths of maximum absorbance (λ_max).[3] The [1,2-b] isomer, with a more linear conjugated system, might be expected to have a slightly different λ_max compared to the [1,2-c] isomer. While not definitive on its own, a mismatch in the UV-Vis spectrum against a reference standard is a clear indication of either an incorrect isomer or the presence of an impurity. This technique is also invaluable for quantitative analysis using the Beer-Lambert law.[6]
Detailed Experimental Protocols
Trustworthiness: These protocols include steps for calibration and the use of internal standards, ensuring the generation of reliable and reproducible data.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the indenopyridinone isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7]
-
Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.
-
Data Acquisition (¹³C NMR): Acquire the spectrum with proton decoupling. Due to the lower sensitivity of the ¹³C nucleus, 256-1024 scans are typically required.
-
Data Acquisition (2D NMR): Perform standard gCOSY and gHMBC experiments to establish connectivity.
-
Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard immediately before the run.
-
Method: Infuse the sample solution into the ion source (typically ESI) at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected m/z for the [M+H]⁺ ion (e.g., m/z 100-400).
-
Data Analysis: Determine the accurate mass of the molecular ion peak and use the software's formula calculator to confirm that the measured mass is within a 5 ppm tolerance of the theoretical mass for C₁₂H₈NO⁺.
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid): Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.
-
Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.[8]
-
Sample Scan: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum to identify the wavenumbers of key absorption bands, paying close attention to the C=O stretch and the fingerprint region.
Protocol 4: UV-Vis Spectroscopy
-
Instrument Blank: Use a matched pair of quartz cuvettes. Fill both with the spectroscopic grade solvent (e.g., ethanol or acetonitrile) to be used for the sample. Place one in the reference beam and one in the sample beam and run a baseline correction.[3]
-
Sample Preparation: Prepare a dilute solution of the compound to have an absorbance maximum between 0.5 and 1.0 AU to ensure linearity.
-
Data Acquisition: Replace the blank cuvette in the sample beam with the cuvette containing the sample solution. Scan a wavelength range from approximately 200 to 600 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Conclusion
The unambiguous differentiation of this compound isomers is not achievable with a single spectroscopic technique. A synergistic approach, as outlined in this guide, is essential for scientific rigor. High-resolution mass spectrometry validates the elemental composition, while IR and UV-Vis spectroscopy provide rapid confirmation of the core chemical scaffold. Ultimately, 1D and 2D NMR spectroscopy serve as the definitive tool, providing irrefutable evidence of atomic connectivity and allowing for the confident assignment of a specific isomeric structure. By understanding the causal relationship between structure and spectral data, and by employing the robust, self-validating protocols described, researchers can ensure the integrity of their chemical characterization and build a solid foundation for further research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. 5H-Indeno(1,2-b)pyridin-5-one | C12H7NO | CID 77489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. UV-Vis/IR Spectroscopy - ITW Reagents [itwreagents.com]
- 4. youtube.com [youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. thno.org [thno.org]
- 8. chem.libretexts.org [chem.libretexts.org]
"characterization of 5H-indeno[1,2-c]pyridin-5-one by NMR"
An In-depth Technical Guide for the Structural Elucidation of 5H-indeno[1,2-c]pyridin-5-one by Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction
This compound belongs to the indenopyridine class of N-heterocyclic compounds. This structural motif is a key scaffold in medicinal chemistry and materials science, appearing in molecules with a wide range of biological activities, including antifungal, antidepressant, and antiproliferative properties.[1][2] The precise arrangement of the fused rings and the position of the heteroatom are critical to a compound's function, making unambiguous structural characterization an absolute necessity for researchers in drug discovery and chemical synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of such organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide provides a comprehensive framework for the complete NMR characterization of this compound, offering insights into experimental design, spectral prediction, and the logical process of signal assignment. While a publicly available, fully assigned experimental spectrum for this specific isomer is not prevalent in the surveyed literature, this document outlines the authoritative methodology and predicted data necessary for its unequivocal identification.
Molecular Structure and Atom Numbering
A prerequisite for any NMR analysis is a standardized system for atom numbering. The structure of this compound with the conventional numbering scheme used for spectral assignment is presented below. This numbering is crucial for discussing specific proton and carbon signals.
Caption: Structure and numbering of this compound.
Principles of NMR Characterization and Predicted Data
The planar, fused-ring structure of this compound results in a high degree of electron delocalization. The presence of the electron-withdrawing carbonyl group (C=O) and the electronegative nitrogen atom significantly influences the chemical shifts of nearby protons and carbons, creating a distinct spectral fingerprint.
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show seven distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).
-
Influence of the Nitrogen Atom: Protons on the pyridine ring, particularly H1 and H3, are expected to be deshielded (shifted downfield) due to the inductive effect of the adjacent nitrogen atom. H1 is often the most downfield signal in similar aza-aromatic systems.[4]
-
Influence of the Carbonyl Group: The carbonyl group at C5 will deshield the peri-proton H4, causing it to resonate at a lower field than would otherwise be expected.
-
Coupling Patterns: The protons on the benzene ring (H6, H7, H8, H9) will likely appear as a complex, coupled four-spin system. Similarly, the protons on the pyridine ring (H1, H3, H4) will exhibit characteristic ortho and meta couplings. For example, H3 and H4 should appear as doublets due to ortho coupling (³J ≈ 7-8 Hz). H1 will likely be a doublet coupled to H9b (a quaternary carbon), but long-range couplings may introduce further complexity.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H1 | 8.80 - 9.00 | d | ³JH1-H9b (small) or complex |
| H3 | 8.50 - 8.70 | d | ³JH3-H4 ≈ 8.0 |
| H4 | 7.70 - 7.90 | d | ³JH4-H3 ≈ 8.0 |
| H6 | 7.85 - 8.05 | d | ³JH6-H7 ≈ 7.5 |
| H9 | 7.60 - 7.80 | d | ³JH9-H8 ≈ 7.5 |
| H7 | 7.45 - 7.65 | t | ³JH7-H6, H7-H8 ≈ 7.5 |
| H8 | 7.30 - 7.50 | t | ³JH8-H7, H8-H9 ≈ 7.5 |
Note: These are estimated values. Actual chemical shifts are solvent-dependent. Multiplicities may be more complex due to second-order effects or long-range couplings.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, as all carbon atoms are in unique chemical environments.
-
Carbonyl Signal: The C5 carbonyl carbon will be the most downfield signal, typically appearing in the δ 180-195 ppm range.
-
Quaternary Carbons: The five quaternary carbons (C4a, C5a, C9a, C9b, C9c) will have signals that can be identified with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, which distinguishes between CH, CH₂, and CH₃ groups (all of which will be absent for these carbons).
-
CH Carbons: The seven CH carbons will appear in the aromatic region (δ 110-150 ppm). The carbons adjacent to the nitrogen (C1 and C3) will be significantly deshielded.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C5 | 185.0 - 192.0 | C |
| C1 | 150.0 - 155.0 | CH |
| C3 | 148.0 - 152.0 | CH |
| C4a, C5a, C9a, C9b, C9c | 125.0 - 145.0 (overlapping) | C |
| C4 | 120.0 - 125.0 | CH |
| C6, C7, C8, C9 | 120.0 - 135.0 (overlapping) | CH |
Note: Unambiguous assignment of the closely spaced quaternary and CH signals requires 2D NMR techniques.
Recommended Experimental Protocol for Complete Characterization
To ensure trustworthy and complete structural elucidation, a suite of 1D and 2D NMR experiments is required. This protocol is designed as a self-validating system where data from each experiment cross-verifies the others.
Sample Preparation
-
Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[5] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
-
Concentration: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm), though modern spectrometers can reference to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[5]
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
NMR Instrument Parameters (400 MHz or higher)
-
Spectrometer Frequency: A higher field strength (≥400 MHz) is recommended to maximize signal dispersion, which is critical for resolving the complex aromatic region.[5]
-
Standard Experiments:
-
¹H NMR: A standard single-pulse experiment. Acquire with sufficient scans (16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: A standard proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (1024 or more) is typically needed due to the low natural abundance of ¹³C.
-
DEPT-135: This experiment is crucial for differentiating CH/CH₃ carbons (positive phase) from CH₂ carbons (negative phase). In this molecule, it will confirm the seven CH signals and the absence of CH₂/CH₃ groups.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically separated by 2-3 bonds). This is essential for tracing the connectivity of protons within the pyridine and benzene rings.
-
¹H-¹³C HSQC or HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This provides a definitive link between the ¹H and ¹³C assignments.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is the key experiment for assigning quaternary carbons and piecing together the molecular fragments.
-
Strategy for Unambiguous Spectral Assignment
The following workflow provides a logical path to assigning every proton and carbon signal using the data from the recommended experiments. This process demonstrates the synergy between different NMR techniques.[6]
Caption: Workflow for definitive NMR structural assignment.
-
Initial Data Analysis (¹H and ¹³C/DEPT): Identify the seven aromatic proton signals and the twelve carbon signals. Use DEPT-135 to confirm the seven CH carbons and five quaternary carbons.
-
Direct C-H Assignment (HSQC): The HSQC spectrum provides seven cross-peaks, directly linking each proton (H1, H3, H4, H6, H7, H8, H9) to its corresponding carbon (C1, C3, C4, C6, C7, C8, C9).
-
Mapping Proton Networks (COSY):
-
The COSY spectrum will show correlations between H3 and H4, establishing their ortho relationship.
-
It will also reveal the H6-H7-H8-H9 spin system, allowing you to "walk" along the benzene ring protons. For instance, a cross-peak between the signals at δ ~7.9 ppm (H6) and δ ~7.5 ppm (H7) confirms their connectivity.
-
-
Assigning the Skeleton (HMBC): This is the final and most critical step.
-
Quaternary Carbon Assignment: Look for long-range correlations from protons to carbons without attached protons. For example, the proton H4 should show a ³J correlation to the carbonyl carbon C5. Similarly, H1 and H3 should show correlations to the quaternary carbon C4a.
-
Confirmation of Connectivity: The HMBC spectrum validates the entire structure. The proton H6 should show a correlation to C4a and C8, while H9 should correlate to C1 and C5a, bridging the two ring systems and confirming the fusion pattern. The correlation from H1 to C9b is definitive for the indenopyridine core.
-
Conclusion
The comprehensive NMR characterization of this compound is a systematic process that relies on a multi-faceted approach. While one-dimensional ¹H and ¹³C spectra provide initial fingerprints, they are insufficient for unambiguous assignment due to signal overlap and the presence of multiple quaternary carbons. A logical workflow employing two-dimensional experiments—specifically COSY, HSQC, and HMBC—is essential. This suite of experiments creates a self-validating dataset that allows for the confident and complete assignment of every proton and carbon atom, providing the absolute structural proof required for research and development in the chemical and pharmaceutical sciences.
References
- 1. Recent advancement in the synthesis of diverse spiro-indeno[1,2- b ]quinoxalines: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09130H [pubs.rsc.org]
- 2. Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the Infrared Spectroscopy of Indenopyridinones
Foreword: Deciphering the Vibrational Signature of a Privileged Scaffold
Indenopyridinones represent a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their rigid, planar structure is a key feature in designing molecules that can interact with biological targets, leading to their exploration as potential anticancer and topoisomerase inhibitory agents.[1] The synthesis of these complex scaffolds, often via multi-component reactions, necessitates robust analytical techniques for unambiguous structural confirmation and purity assessment.[3]
Infrared (IR) spectroscopy provides a powerful, non-destructive method for probing the molecular structure of indenopyridinones. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can identify the key functional groups that constitute the molecule's core structure.[4] This guide serves as a technical deep-dive into the principles and practical application of IR spectroscopy for the characterization of indenopyridinones. It moves beyond a simple recitation of frequency tables to explain the causal relationships between molecular structure and vibrational spectra, providing researchers with the predictive and interpretive tools necessary for their work.
The Indenopyridinone Structure: A Vibrational Perspective
The indenopyridinone core is a fusion of an indene system and a pyridinone ring. This unique combination gives rise to a characteristic set of functional groups, each with its own vibrational fingerprint. Understanding these individual components is the first step to interpreting the full spectrum.
The primary vibrational modes of interest are:
-
Carbonyl (C=O) Stretching: From both the indenone ketone and the pyridinone lactam.
-
Aromatic C=C and C-H Stretching: Originating from the fused benzene and pyridine rings.
-
C-N Stretching: Within the pyridinone (lactam) ring.
-
Out-of-Plane Bending: Particularly for aromatic C-H bonds, which can indicate substitution patterns.
Caption: Relationship between the indenopyridinone scaffold and its primary IR-active functional groups.
Core Vibrational Assignments: From Theory to Spectrum
The utility of IR spectroscopy lies in the observation that specific covalent bonds vibrate at characteristic frequencies.[5] The precise frequency is determined by the masses of the bonded atoms and the force constant of the bond, which is influenced by factors like bond order, electron-withdrawing or -donating groups, conjugation, and ring strain.[6]
The Carbonyl Region (1800-1630 cm⁻¹): The Most Revealing Signal
The C=O stretching vibration is typically the most intense and diagnostically useful absorption in the IR spectrum of an indenopyridinone.[7] The core scaffold contains two distinct carbonyl groups: a ketone in the five-membered indene ring and a lactam (a cyclic amide) in the six-membered pyridinone ring.
-
Indenone Ketone (C=O): A typical five-membered ring ketone absorbs around 1745 cm⁻¹. However, conjugation with the adjacent aromatic ring delocalizes the pi electrons, weakening the C=O double bond and lowering the absorption frequency to approximately 1715-1700 cm⁻¹ .
-
Pyridinone Lactam (C=O): The carbonyl stretch in a six-membered lactam is influenced by both ring strain and the resonance effect of the adjacent nitrogen atom. This typically results in a strong absorption between 1690-1650 cm⁻¹ .[8] This band is often referred to as the "Amide I" band.
The presence of two distinct, strong peaks in this region is a hallmark of the indenopyridinone skeleton. The relative positions allow for the confident assignment of both the ketone and lactam functionalities.
Aromatic and Heteroaromatic Vibrations (1625-1430 cm⁻¹ & 3100-3000 cm⁻¹)
The fused aromatic system gives rise to a series of characteristic absorptions.
-
C=C Ring Stretching: These vibrations typically appear as a set of four medium-to-weak bands in the 1625-1430 cm⁻¹ region.[9] The exact positions and intensities can be complex due to the fused nature of the rings.
-
Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic rings results in weak to medium absorptions just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range.[8] The presence of signals in this region, clearly distinct from the aliphatic C-H stretches below 3000 cm⁻¹, confirms the presence of sp² C-H bonds.[7]
C-N and C-H Bending Vibrations
-
C-N Stretching: The stretching vibration of the C-N bond within the pyridinone ring is often coupled with other vibrations and can be found in the 1380-1200 cm⁻¹ range.[9][10] These bands are typically of medium intensity.
-
Aromatic C-H Out-of-Plane Bending: In the fingerprint region (900-680 cm⁻¹ ), strong absorptions arise from the out-of-plane bending of aromatic C-H bonds. The pattern of these bands can provide valuable information about the substitution pattern on the benzene ring portion of the molecule.[11]
Table 1: Summary of Characteristic IR Absorptions for Indenopyridinones
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Indenone Carbonyl | C=O Stretch | 1715 - 1700 | Strong | Frequency lowered by conjugation. |
| Pyridinone Carbonyl | C=O Stretch (Amide I) | 1690 - 1650 | Strong | Characteristic of a six-membered lactam. |
| Aromatic Rings | C=C Stretch | 1625 - 1430 | Medium to Weak | Often appears as multiple sharp peaks. |
| Aromatic C-H | C-H Stretch | 3100 - 3030 | Weak to Medium | Diagnostic for sp² C-H bonds. |
| Pyridinone Ring | C-N Stretch | 1380 - 1200 | Medium | Can be coupled with other vibrations. |
| Aromatic C-H | C-H Out-of-Plane Bend | 900 - 680 | Strong | Pattern is indicative of ring substitution. |
| Amide N-H (if present) | N-H Stretch | 3500 - 3300 | Medium | Only present if the lactam nitrogen is not fully substituted.[8] |
Experimental Protocol: A Self-Validating Workflow for High-Fidelity Data
Trustworthiness in spectral data begins with a robust and verifiable experimental protocol. The following workflow is designed to ensure data integrity from sample preparation to spectral acquisition. Attenuated Total Reflectance (ATR) is often the preferred method for its simplicity and minimal sample preparation.
Caption: A self-validating workflow for acquiring high-quality IR spectra of indenopyridinones.
Step-by-Step Methodology
1. Instrument and Sample Preparation: a. Instrument Purge: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water vapor and CO₂ interference. b. Sample Integrity: Verify that the indenopyridinone sample is dry. The presence of water will introduce a very broad O-H stretching band around 3550-3200 cm⁻¹, which can obscure weaker signals like the N-H stretch.[11] c. ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
2. Background Acquisition (Self-Validating Step I): a. With the clean, empty ATR accessory in place, perform a background scan. This scan of the ambient environment is stored and automatically subtracted from the sample scan. b. Causality: This step is critical to remove spectral contributions from the instrument optics, the ATR crystal, and the atmosphere. An improper background scan is a primary source of spectral artifacts.
3. Performance Verification (Self-Validating Step II): a. Place a polystyrene film standard onto the ATR crystal and acquire a spectrum. b. Verification: Confirm that the characteristic polystyrene absorption bands are within the accepted range (e.g., the sharp band at 1601 cm⁻¹).[6] c. Trustworthiness: This step validates that the instrument is calibrated and performing correctly before the actual sample is run, ensuring the trustworthiness of the resulting data.
4. Sample Spectrum Acquisition: a. Place a small amount (1-2 mg) of the solid indenopyridinone sample onto the center of the ATR crystal. b. Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal. Insufficient contact is a common cause of weak signals and distorted peak shapes. c. Co-add a sufficient number of scans (typically 16 to 32) at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.
5. Data Processing and Analysis: a. Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum. b. Perform a baseline correction to ensure all peaks originate from a flat baseline. c. Label the peaks corresponding to the key functional groups as detailed in Table 1.
Conclusion: Integrating IR Spectroscopy into the Drug Development Pipeline
IR spectroscopy is an indispensable tool for the structural analysis of indenopyridinones. By providing a rapid and reliable fingerprint of the molecule's key functional groups, it serves as a first-line technique for reaction monitoring, identity confirmation of synthetic intermediates, and final product quality control. The ability to quickly confirm the presence of the critical ketone and lactam carbonyls, alongside the aromatic framework, makes it a highly efficient method in any research or drug development setting. When executed with a robust, self-validating protocol, the insights gained from an IR spectrum form a foundational piece of the analytical data package, supporting the complex journey from molecular design to therapeutic application.
References
- 1. A new phenolic series of indenopyridinone as topoisomerase inhibitors: Design, synthesis, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 5. srd.nist.gov [srd.nist.gov]
- 6. www1.udel.edu [www1.udel.edu]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. elixirpublishers.com [elixirpublishers.com]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
A Multi-faceted Approach to the Structural Elucidation of Novel 5H-indeno[1,2-c]pyridin-5-one Derivatives
This guide provides a comprehensive framework for the structural elucidation of novel 5H-indeno[1,2-c]pyridin-5-one derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1][2][3] The rigid, planar structure of the indenopyridine scaffold makes it a compelling candidate for targeted drug design, particularly in oncology, where derivatives have shown promise as inhibitors of key enzymes like topoisomerase.[2][4] Accurate and unambiguous structural determination is the bedrock of any successful drug development program, ensuring that structure-activity relationships (SAR) are correctly interpreted and that lead optimization is built on a solid foundation.
This document eschews a rigid template, instead presenting a logical, field-proven workflow that integrates synthesis, advanced spectroscopic techniques, definitive crystallographic analysis, and computational validation. The causality behind each experimental choice is explained, providing researchers with not just a protocol, but a strategic understanding of the elucidation process.
Synthesis Strategy: The Foundation of Elucidation
The journey to structural elucidation begins with a robust and well-characterized synthetic route. The chosen synthesis not only provides the material for analysis but also offers the first clues to its structure. Multicomponent reactions (MCRs) are often employed for the efficient construction of complex heterocyclic frameworks like the indenopyridine core.[5]
A common and effective approach involves the condensation of 1,3-indandione with an appropriate aminopyridine precursor or a related strategy involving ninhydrin and phenylenediamines to build the core structure.[6] The specific substituents on the novel derivative will dictate the choice of starting materials.
Experimental Protocol: Representative Synthesis
A generalized protocol for the synthesis of a substituted this compound derivative is as follows:
-
Reaction Setup: To a solution of a substituted 1,3-indandione (1.0 eq) in glacial acetic acid, add the corresponding substituted aminopyridine derivative (1.1 eq).
-
Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux (typically 120-140 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol, methanol, or a mixture of DMF/water) to yield the purified this compound derivative.
The rationale for this acid-catalyzed condensation lies in the activation of the carbonyl groups of the 1,3-indandione, facilitating nucleophilic attack by the amino group of the pyridine precursor, followed by cyclization and dehydration to form the fused heterocyclic system.
Caption: A streamlined workflow for the synthesis of the target compounds.
Spectroscopic Characterization: Assembling the Structural Puzzle
With a purified compound in hand, a suite of spectroscopic techniques is employed to piece together the molecular structure. Each method provides unique and complementary information.
Mass Spectrometry (MS)
Mass spectrometry is the first port of call for determining the molecular weight of the newly synthesized compound. High-Resolution Mass Spectrometry (HRMS) is critical, as it provides the exact mass, which in turn allows for the confident determination of the elemental formula.[7]
-
Why HRMS? An accurate mass measurement (typically to within 5 ppm) drastically reduces the number of possible elemental compositions, often leaving only one logical choice that fits the synthetic precursors. This is a crucial self-validating step.
The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the compound's substructures.[8][9] For this compound derivatives, characteristic losses (e.g., of CO, or side-chain fragments) can corroborate the proposed connectivity.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. For this compound derivatives, the most informative absorption bands are:
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| C=O (Ketone) | ~1680-1710 | Confirms the presence of the indenone carbonyl group.[10] |
| C=N/C=C (Aromatic) | ~1550-1650 | Indicates the fused aromatic ring system. |
| C-H (Aromatic) | ~3000-3100 | Confirms the presence of aromatic protons. |
| Substituent Groups | Variable | e.g., O-H, N-H, C-O stretches confirm specific derivative features. |
The presence of a strong carbonyl stretch is a key diagnostic marker for the successful formation of the target scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule in solution.[11] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for a complete and unambiguous assignment.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts in the aromatic region (typically δ 7.0-9.0 ppm) and the presence or absence of a signal for the 5H proton are key indicators.[12][13]
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The chemical shift of the carbonyl carbon (δ > 180 ppm) is a highly diagnostic signal.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out the proton spin systems within the aromatic rings.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This is a crucial step in assigning the carbon skeleton.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting the different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds away. For the this compound core, HMBC correlations from the aromatic protons to the carbonyl carbon are definitive proof of the fused ring system's integrity.
Caption: The relationship between different spectroscopic techniques.
X-ray Crystallography: The Definitive Answer
While the combination of spectroscopic methods provides a highly confident proposed structure, the gold standard for absolute structural proof is single-crystal X-ray diffraction.[14][15] This technique provides a three-dimensional map of electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule.
-
Why it's Trustworthy: X-ray crystallography is a self-validating system. The quality of the final structural model is judged by statistical parameters (e.g., R-factor) that indicate how well the model fits the experimental diffraction data. A low R-factor provides high confidence in the determined structure.[16]
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Common methods include:
-
Slow evaporation of a solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate).
-
Vapor diffusion, where a precipitant is slowly introduced into a solution of the compound.
-
Cooling of a saturated solution.
-
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated.[16]
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, highly precise molecular structure.
The resulting crystal structure provides irrefutable evidence of the connectivity and stereochemistry of the novel this compound derivative, confirming the assignments made by NMR and other techniques.
Computational Chemistry: Validation and Insight
Computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool to validate the experimental findings and provide deeper insight into the molecule's electronic properties.[17][18]
-
Structural Validation: The geometry of the molecule can be optimized at a given level of theory (e.g., B3LYP/6-31G*). The calculated bond lengths and angles can then be compared to the experimental values obtained from X-ray crystallography, providing a strong cross-validation.[19]
-
NMR Prediction: Chemical shifts (¹H and ¹³C) can be calculated and compared to the experimental NMR data. A good correlation between the calculated and experimental spectra adds another layer of confidence to the structural assignment.
-
Electronic Properties: DFT calculations can also provide valuable information about the molecule's electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[20] This information is crucial for understanding the molecule's reactivity and potential as a drug candidate.
Caption: The integrated workflow from synthesis to confirmed structure.
Conclusion
The structural elucidation of novel this compound derivatives requires a synergistic and multi-faceted approach. By logically integrating chemical synthesis, a suite of spectroscopic techniques, the definitive power of X-ray crystallography, and the validation provided by computational chemistry, researchers can establish the structure of new chemical entities with the highest degree of confidence. This rigorous, self-validating workflow is essential for building a robust foundation for further drug development and for advancing our understanding of the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advancement in the synthesis of diverse spiro-indeno[1,2- b ]quinoxalines: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09130H [pubs.rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
- 12. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Essential parameters for structural analysis and dereplication by (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. usp.org [usp.org]
- 15. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Computational Heterocyclic Chemistry [ch.ic.ac.uk]
- 18. camjol.info [camjol.info]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Methodological Framework for the Physicochemical Characterization of 5H-indeno[1,2-c]pyridin-5-one
An In-depth Technical Guide
Abstract: The indenopyridine scaffold is a privileged heterocyclic framework due to the biological activities exhibited by its derivatives, including potential anticancer and antimetastatic properties.[1][2] While significant research has focused on the 5H-indeno[1,2-b]pyridine isomer, its [1,2-c] counterpart, 5H-indeno[1,2-c]pyridin-5-one, remains a sparsely documented yet promising molecule for drug discovery. The precise positioning of the nitrogen atom in the [1,2-c] isomer fundamentally alters the electronic distribution and hydrogen bonding capacity of the molecule compared to its more studied relatives, warranting a dedicated investigation of its properties. This guide presents a comprehensive, methodology-focused framework for the systematic physicochemical characterization of this compound. Rather than a simple data sheet, this document serves as a strategic manual for researchers, providing not only the "how" but the "why" behind each experimental and computational choice. We will detail the necessary protocols for structural verification, solubility, lipophilicity, and other key parameters that are critical for advancing a compound through the drug development pipeline.
Part 1: Foundational Analysis: Synthesis and Structural Verification
Before any meaningful physicochemical property can be determined, the synthesis, purification, and absolute structural confirmation of the target compound are paramount. An unverified starting material invalidates all subsequent data. This section outlines the critical path for establishing a pure, structurally confirmed sample of this compound.
The Indenopyridine Family: Isomeric Considerations
The indenopyridine core is a fusion of indene and pyridine rings. The relative orientation of these rings and the position of the nitrogen atom give rise to several isomers, each with a unique electronic profile and three-dimensional shape. The distinction between the [1,2-b] and [1,2-c] isomers is critical; the location of the nitrogen atom dictates the molecule's dipole moment, hydrogen bond accepting capability, and potential for metabolic degradation.
Caption: Isomeric comparison of the commonly studied [1,2-b] and the target [1,2-c] indenopyridinones.
Proposed Synthetic Approach
While a dedicated synthesis for the unsubstituted this compound is not widely published, synthetic routes toward substituted analogs provide a viable starting point.[3] A plausible strategy involves the cyclization of appropriately substituted pyridine and benzene precursors. The specific choice of catalysts and reaction conditions is crucial for controlling regioselectivity to favor the desired [1,2-c] cyclization over other isomeric products.
Molecular Identity and Purity Assessment Workflow
The following workflow is a self-validating system. Each step provides orthogonal data that, when combined, offers unambiguous confirmation of the molecule's identity and purity, which should exceed 95% for reliable physicochemical measurements.
Caption: Workflow for the synthesis, purification, and analytical confirmation of the target compound.
Experimental Protocol 1: Spectroscopic Confirmation
-
High-Resolution Mass Spectrometry (HRMS):
-
Objective: To confirm the elemental composition.
-
Method: Dissolve 1-2 mg of the purified compound in a suitable solvent (e.g., acetonitrile or methanol). Use an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer in positive ion mode.
-
Expected Result: An observed m/z value corresponding to the [M+H]⁺ ion of C₁₂H₇NO (calculated exact mass: 181.0528), within a 5 ppm error margin. The PubChem database lists the molecular weight as 181.19 g/mol .[4]
-
Causality: This technique provides the most accurate mass measurement, allowing for the unambiguous determination of the molecular formula, which is the first pillar of structural identity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the carbon-hydrogen framework.
-
Method: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at ≥400 MHz.
-
Expected Result: The ¹H NMR spectrum should show distinct aromatic proton signals with integrations and splitting patterns consistent with the [1,2-c] structure. The ¹³C NMR will confirm the number of unique carbon environments, including a characteristic downfield signal for the ketone carbonyl carbon.
-
Causality: NMR is the gold standard for determining the precise connectivity of atoms in an organic molecule. Comparing the observed spectra to computationally predicted spectra can further increase confidence in the structural assignment.
-
-
Infrared (IR) Spectroscopy:
-
Objective: To confirm the presence of key functional groups.
-
Method: Analyze a small sample of the solid compound using an FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Expected Result: A strong, sharp absorption band in the region of 1690-1720 cm⁻¹, characteristic of a conjugated ketone carbonyl (C=O) stretch.
-
Causality: This quick and simple technique provides definitive evidence of the ketone functional group, distinguishing the target molecule from its non-oxidized parent, 5H-indeno[1,2-c]pyridine.
-
Part 2: Physicochemical Properties for Drug Development
The following properties are fundamental to understanding a compound's potential as a therapeutic agent. They govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Aqueous Solubility
Solubility is a gatekeeper property; a compound must be in solution to be absorbed and exert a biological effect. Poor aqueous solubility is a primary reason for drug candidate failure.
Experimental Protocol 2: Thermodynamic Solubility (Shake-Flask Method)
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH of 7.4.
-
Execution: Add an excess amount of the solid compound to a known volume of the PBS buffer in a glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant, filter it (using a low-binding filter, e.g., PVDF), and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Causality: The 24-hour incubation ensures that the measured solubility is the true thermodynamic equilibrium value, not a kinetically-trapped supersaturated state, providing a reliable figure for formulation and biopharmaceutical modeling.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a critical predictor of its ability to cross biological membranes. The octanol/water partition coefficient (LogP) is the standard metric.
Experimental Protocol 3: HPLC-based LogP Determination
-
Principle: This method correlates a compound's retention time on a reverse-phase HPLC column (e.g., C18) with its LogP value. It is faster and requires less material than the traditional shake-flask method.
-
Calibration: Prepare a series of standard compounds with known LogP values that span a range around the expected value for the target compound.
-
Analysis: Inject the standard compounds and the target compound onto the C18 column using an isocratic mobile phase of methanol/water or acetonitrile/water.
-
Calculation: Plot the logarithm of the retention factor (k') for the standards against their known LogP values. Use the resulting linear regression equation to calculate the LogP of this compound from its retention time.
-
Causality: By using a calibrated set of standards, this method provides a robust and reproducible measure of lipophilicity that is highly relevant to the partitioning processes occurring in vivo. For the related parent heterocycle 5H-indeno[1,2-b]pyridine, a computationally derived LogP value is 2.65, suggesting the indenopyridinone will also be moderately lipophilic.[5][6]
Summary of Core Physicochemical Properties
The data obtained from the protocols above should be compiled for easy reference.
| Property | Experimental Method | Significance in Drug Development | Expected/Example Value |
| Molecular Weight | High-Resolution Mass Spec | Influences diffusion and transport | 181.19 g/mol [4] |
| Aqueous Solubility | Shake-Flask (pH 7.4) | Determines bioavailability and formulation | Data to be determined |
| Lipophilicity (LogP) | HPLC-based | Governs membrane permeability, ADME | Data to be determined |
| Melting Point | Capillary Method | Indicator of purity and lattice stability | Data to be determined |
| pKa | Potentiometric Titration | Determines ionization state at physiological pH | Data to be determined |
Part 3: Computational Characterization
In parallel with experimental work, in silico methods provide invaluable insight into a molecule's properties, helping to rationalize observed behavior and predict its potential as a drug candidate.
In Silico Workflow
Computational analysis follows a logical progression from basic properties to complex biological interactions.
Caption: Computational workflow for characterizing a novel small molecule for drug discovery.
Molecular Properties and Drug-Likeness
Using platforms like SwissADME or similar software, one can quickly assess the compound's adherence to common drug-likeness rules (e.g., Lipinski's Rule of Five). These tools predict a range of ADME properties, including gastrointestinal absorption, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes. Computational studies on related indanone derivatives have been used to predict binding affinity to targets like cereblon, an E3 ubiquitin ligase component, demonstrating the power of these methods.[7]
Target Identification and Binding Analysis
Given the known anticancer activity of related indenopyridine derivatives, a key step is to identify and model the interaction with relevant biological targets.[8]
Protocol 4: Molecular Docking Study
-
Target Selection: Choose a protein target implicated in a relevant disease area (e.g., Topoisomerase IIα for cancer).[8]
-
Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by adding hydrogens, assigning charges, and defining the binding pocket.
-
Ligand Preparation: Generate a low-energy 3D conformation of this compound.
-
Docking Simulation: Use software (e.g., AutoDock Vina, DockThor) to dock the ligand into the defined binding site of the protein.[7]
-
Analysis: Analyze the resulting poses to identify the most favorable binding mode. Evaluate key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
-
Causality: Molecular docking provides a structural hypothesis for the compound's mechanism of action. By visualizing the specific interactions between the small molecule and its protein target, researchers can rationalize its biological activity and design next-generation analogs with improved potency and selectivity.
References
- 1. Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5H-Indeno(1,2-b)pyridin-5-one | C12H7NO | CID 77489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. chemeo.com [chemeo.com]
- 7. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Indenopyridine Scaffolds: A Technical Guide for Medicinal Chemists
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the discovery of novel heterocyclic scaffolds with significant biological activity is a cornerstone of drug development. Among these, the indenopyridine core has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets and exhibiting a wide array of pharmacological activities. This guide provides an in-depth exploration of the discovery and synthesis of indenopyridine derivatives, with a particular focus on their promising application as anticancer agents. We will delve into the causal relationships behind synthetic strategies, provide detailed experimental protocols, and elucidate the mechanisms of action that underpin their therapeutic potential.
The indenopyridine scaffold, a fusion of an indane and a pyridine ring system, has garnered considerable attention due to its structural resemblance to other biologically active azafluorenones. This structural motif has been identified in compounds with a broad spectrum of activities, including antiproliferative, anti-inflammatory, and antimicrobial properties. Notably, certain indenopyridine derivatives have demonstrated potent anticancer effects, in some cases surpassing the efficacy of established chemotherapeutic agents like doxorubicin.[1] This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to explore and exploit the therapeutic potential of this remarkable class of compounds.
Synthetic Strategies: Building the Indenopyridine Core
The synthesis of indenopyridine scaffolds is most effectively achieved through multi-component reactions (MCRs), a powerful tool in modern organic synthesis that allows for the construction of complex molecules in a single step from three or more starting materials. This approach is not only efficient in terms of time and resources but also allows for the rapid generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
The Foundational Three-Component Reaction
A widely adopted and versatile method for synthesizing the indenopyridine core is a one-pot, three-component reaction involving indane-1,3-dione, an aromatic aldehyde, and an amine-containing compound.[2] This reaction proceeds through a cascade of events, typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to yield the final indenopyridine product.
A significant advancement in this methodology is the introduction of oxygen gas into the reaction mixture, which has been found to dramatically improve yields by facilitating the oxidation of the dihydropyridine intermediate to the aromatic indenopyridine.[2]
Experimental Protocol: One-Pot Synthesis of 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide Derivatives [1]
This protocol details the synthesis of a series of indenopyridine derivatives that have shown significant anticancer activity.
-
Materials:
-
Appropriate aromatic aldehyde (1 mmol)
-
Enaminone (3) (1 mmol)
-
Malononitrile (1 mmol)
-
Ethanol (20 mL)
-
Piperidine (catalytic amount)
-
-
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), enaminone (3) (1 mmol), and malononitrile (1 mmol) in ethanol (20 mL) is prepared.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction mixture is heated under reflux for 6-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure indenopyridine derivative.
-
-
Self-Validation:
-
The structure of the synthesized compounds should be confirmed by spectroscopic methods, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]
-
The purity of the final compounds should be assessed by elemental analysis or high-performance liquid chromatography (HPLC).
-
Visualizing the Synthetic Workflow
To better understand the flow of the three-component synthesis, the following diagram illustrates the key steps and intermediates.
Caption: A generalized workflow for the three-component synthesis of indenopyridine scaffolds.
Biological Activity and Mechanism of Action: Targeting Cancer
Indenopyridine derivatives have demonstrated a remarkable breadth of biological activities, with their anticancer properties being the most extensively studied. These compounds have been shown to exert their effects through multiple mechanisms, highlighting their potential as multifaceted therapeutic agents.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
A key mechanism through which certain indenopyridine derivatives exhibit their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies the tumor with essential nutrients and oxygen. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to a reduction in tumor growth and proliferation.
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that involves the activation of downstream pathways such as the PI3K/Akt and MAPK pathways. These pathways are integral to cell survival, proliferation, and migration. Indenopyridine-based VEGFR-2 inhibitors block the ATP-binding site of the receptor's kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these downstream signaling cascades.
Visualizing the VEGFR-2 Signaling Pathway and its Inhibition
The following diagram illustrates the VEGFR-2 signaling pathway and the point of intervention by indenopyridine inhibitors.
Caption: Inhibition of the VEGFR-2 signaling pathway by indenopyridine derivatives.
Induction of Apoptosis
In addition to their anti-angiogenic effects, indenopyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells without causing the inflammation associated with necrosis. Studies have indicated that these compounds can trigger apoptosis through the upregulation of tumor suppressor proteins like p53 and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The activation of these pathways leads to a cascade of events that ultimately result in the dismantling of the cancer cell.
Quantitative Analysis of Anticancer Activity
The potency of indenopyridine derivatives as anticancer agents has been quantified through in vitro studies against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| 6d | MCF-7 (Breast) | 4.34 | Doxorubicin | 5.40 | [1] |
| 6n | MCF-7 (Breast) | 6.84 | Doxorubicin | 5.40 | [1] |
This table summarizes the in vitro anticancer activity of selected indenopyridine derivatives.
Conclusion and Future Perspectives
The indenopyridine scaffold represents a highly promising platform for the discovery and development of novel anticancer agents. The efficiency of multi-component synthesis allows for the rapid generation of diverse libraries of these compounds, facilitating comprehensive structure-activity relationship studies. The dual mechanism of action, involving both the inhibition of angiogenesis through VEGFR-2 and the induction of apoptosis, makes indenopyridine derivatives particularly attractive as potential therapeutic candidates.
Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles. Further elucidation of the intricate molecular interactions between indenopyridine derivatives and their biological targets will undoubtedly pave the way for the rational design of next-generation anticancer drugs with improved potency and selectivity. The continued exploration of this privileged scaffold holds immense promise for the future of oncology drug discovery.
References
- 1. Anticancer activity of novel indenopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-component synthesis and anticancer evaluation of polycyclic indenopyridines lead to the discovery of a novel indenoheterocycle with potent apoptosis inducing properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
"theoretical calculations on 5H-indeno[1,2-c]pyridin-5-one structure"
An In-Depth Technical Guide to the Theoretical Investigation of 5H-indeno[1,2-c]pyridin-5-one: A Computational Chemistry Perspective
Introduction: The Rationale for a Theoretical Deep Dive
The this compound scaffold, an azafluorenone isomer, represents a class of fused heterocyclic compounds with significant potential in medicinal chemistry and materials science. The indenopyridine framework is a privileged structure, known to be a core component in various biologically active molecules, including anticancer agents.[1][2] Understanding the intricate relationship between the three-dimensional structure of this molecule and its electronic properties is paramount for the rational design of novel therapeutics and functional materials.
This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive theoretical protocol to elucidate the structural, electronic, and spectroscopic properties of this compound. By employing state-of-the-art computational chemistry techniques, we can construct a detailed molecular portrait that informs structure-activity relationships (SAR) and guides synthetic efforts. This document provides a self-validating system of protocols, explaining not just the "how" but the critical "why" behind each computational step, ensuring a foundation of scientific integrity and trustworthiness.
Pillar 1: The Computational Gauntlet - A Methodological Blueprint
The foundation of a robust theoretical study lies in the judicious selection of computational methods. Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between accuracy and computational cost for molecules of this size.[3] For the investigation of excited-state properties, Time-Dependent DFT (TD-DFT) is the tool of choice, proven effective for predicting the spectral properties of related azafluorenone systems.[4][5]
Software and Computational Level of Theory
All calculations outlined herein are proposed to be performed using a widely recognized quantum chemistry software package like Gaussian 16.[4]
-
Methodology: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended. This functional has a long track record of providing reliable results for a wide range of organic molecules.
-
Basis Set: The 6-311+G(2d,p) basis set will be employed. This triple-zeta basis set offers a high degree of flexibility for describing the electron distribution and includes diffuse functions (+) for accurately modeling lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol details the sequence of calculations to be performed:
-
Geometry Optimization:
-
Objective: To determine the most stable three-dimensional structure of this compound, corresponding to the minimum on the potential energy surface.
-
Procedure: An initial structure of the molecule is built and subjected to a full geometry optimization using the B3LYP/6-311+G(2d,p) level of theory. The optimization process iteratively adjusts the positions of the atoms until the forces on each atom are negligible and the total energy is at a minimum.
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized geometry is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.
-
Procedure: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum. The calculated vibrational modes and their intensities can be used to simulate the IR and Raman spectra, providing theoretical fingerprints that can be compared with experimental data.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Objective: To investigate the electronic properties and chemical reactivity of the molecule.
-
Procedure: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Objective: To visualize the charge distribution and identify reactive sites for electrophilic and nucleophilic attack.[6][7]
-
Procedure: The MEP is calculated and mapped onto the molecule's electron density surface. The resulting color-coded map reveals regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
-
-
Electronic Spectra Simulation (TD-DFT):
-
Objective: To predict the UV-Visible absorption spectrum and understand the nature of electronic transitions.
-
Procedure: TD-DFT calculations are performed on the optimized ground-state geometry using the B3LYP/6-311+G(2d,p) method. This will yield the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum. Analysis of the molecular orbitals involved in the transitions (e.g., n→π, π→π) provides insight into the photophysical properties of the molecule.[4]
-
Caption: A flowchart of the proposed theoretical calculations.
Pillar 2: Anticipated Insights - A Data-Driven Discussion
This section outlines the expected outcomes from the proposed calculations, providing a framework for the interpretation of the theoretical data.
Optimized Molecular Geometry
The geometry optimization is expected to yield a planar structure for the fused ring system of this compound. The key structural parameters, including bond lengths and angles, will be determined.
Caption: Structure of this compound with atom numbering.
Table 1: Predicted Key Bond Lengths and Angles for this compound
| Parameter | Predicted Value | Parameter | Predicted Value |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C5=O | ~1.22 | C5a-C5-C4a | ~108.0 |
| N1-C2 | ~1.32 | C2-N1-C9b | ~118.0 |
| N1-C9b | ~1.38 | C3-C4-C4a | ~120.5 |
| C4a-C5 | ~1.48 | O-C5-C5a | ~126.0 |
| C5-C5a | ~1.47 | C5a-C9a-C9b | ~107.5 |
Note: These are hypothetical values based on typical bond lengths and angles for similar structures.
Frontier Molecular Orbitals (FMOs)
The FMO analysis will provide crucial insights into the molecule's electronic behavior.
-
HOMO: The HOMO is expected to be distributed primarily over the electron-rich indenone part of the molecule, indicating that this region is the most likely site for electrophilic attack.
-
LUMO: The LUMO is anticipated to be localized on the pyridine ring and the carbonyl group, suggesting these are the electron-accepting regions.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap implies that the molecule can be more easily excited, correlating with higher chemical reactivity.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.0 |
| LUMO Energy | -2.0 to -2.5 |
| Energy Gap (ΔE) | 4.0 to 5.0 |
Molecular Electrostatic Potential (MEP)
The MEP map will provide a visual representation of the charge distribution.
-
Negative Potential (Red/Yellow): The most negative potential is expected to be concentrated around the carbonyl oxygen atom and the nitrogen atom of the pyridine ring, due to the presence of lone pairs of electrons. These sites are the most probable centers for electrophilic attack.[8]
-
Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms of the aromatic rings, indicating these are the likely sites for nucleophilic attack.
The MEP analysis is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which are critical in biological systems and crystal packing.[6]
Vibrational and Electronic Spectra
-
Vibrational Analysis: The calculated IR spectrum will show characteristic vibrational frequencies. A strong absorption peak around 1700-1720 cm⁻¹ would be predicted for the C=O stretching vibration. Other significant peaks would correspond to the C=N and C=C stretching modes within the aromatic rings.
-
Electronic Spectra (UV-Vis): The TD-DFT calculations are expected to predict strong electronic transitions in the UV region. These transitions will likely be of π→π* character, originating from the fused aromatic system. Weaker n→π* transitions, associated with the carbonyl group and the nitrogen atom, may be predicted at longer wavelengths, which would be responsible for the color of the compound.[4]
Conclusion: From Theory to Application
The theoretical framework presented in this guide provides a powerful, non-invasive approach to thoroughly characterize the this compound molecule. The insights gained from these calculations—spanning molecular structure, reactivity, and spectroscopic signatures—are fundamental for any research program aimed at developing derivatives of this scaffold for applications in drug discovery or materials science. By understanding the intrinsic properties of the core structure, researchers can make more informed decisions in the design and synthesis of new molecules with tailored functionalities. This computational pre-screening serves as a critical, cost-effective strategy to prioritize synthetic targets and accelerate the discovery pipeline.
References
- 1. Three-component synthesis and anticancer evaluation of polycyclic indenopyridines lead to the discovery of a novel indenoheterocycle with potent apoptosis inducing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity of novel indenopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives [mdpi.com]
- 5. Aza-boron-dipyrromethene dyes: TD-DFT benchmarks, spectral analysis and design of original near-IR structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A-Technical-Guide-to-Navigating-the-Chemical-Space-of-Indenopyridinone-Isomers
Abstract
The indenopyridinone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure and capacity for diverse substitutions allow for the exploration of a vast and largely untapped chemical space. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic exploration of indenopyridinone isomers. We will delve into the strategic design and synthesis of isomer libraries, advanced analytical techniques for their characterization, and robust screening methodologies to identify novel therapeutic agents. This document emphasizes the causal relationships behind experimental choices, ensuring a self-validating and reproducible approach to navigating this promising chemical landscape.
Introduction: The Therapeutic Potential of the Indenopyridinone Scaffold
The fusion of an indanone core with a pyridinone ring gives rise to the indenopyridinone scaffold, a structure that has garnered considerable attention in the field of medicinal chemistry. This interest is rooted in the diverse pharmacological activities exhibited by its derivatives, which range from anticancer and anti-inflammatory to antiviral and neuroprotective properties.[1][2] The pyridinone moiety itself is a well-established pharmacophore, known for its ability to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for various functional groups, thereby influencing a molecule's physicochemical properties such as lipophilicity, solubility, and metabolic stability.[3]
The indandione nucleus, a key component of the indenopyridinone structure, is also recognized for its wide array of biological applications, including anticancer and antimicrobial activities.[4] The combination of these two pharmacologically significant units into a single, rigid framework creates a unique platform for the design of novel drug candidates. The exploration of the chemical space of indenopyridinone isomers, therefore, presents a compelling opportunity to discover new molecular entities with enhanced potency, selectivity, and drug-like properties.
This guide will provide a systematic approach to this exploration, covering the critical aspects of library design, synthesis, characterization, and biological evaluation.
Strategic Design and Synthesis of Indenopyridinone Isomer Libraries
A successful exploration of the indenopyridinone chemical space begins with the thoughtful design and efficient synthesis of a diverse library of isomers. The goal is to maximize structural diversity to broadly sample the available chemical space and increase the probability of identifying hits against a variety of biological targets.
Core Scaffold Isomerism
The indenopyridinone core itself can exist in multiple isomeric forms depending on the fusion pattern of the indanone and pyridinone rings. A comprehensive exploration should consider the synthesis of these different core scaffolds to fully probe the conformational and electronic variations they offer.
Multi-Component Reactions: An Efficient Synthetic Strategy
One of the most effective methods for generating libraries of indenopyridinone derivatives is through multi-component reactions (MCRs). MCRs offer several advantages, including operational simplicity, high atom economy, and the ability to generate complex molecules in a single step from readily available starting materials. A particularly useful MCR for this purpose is the one-pot synthesis involving an aromatic aldehyde, a cyclic β-diketone (such as 1,3-indandione), and an amine or ammonia source.
Experimental Protocol: One-Pot Synthesis of a Phenolic Indenopyridinone Library [5]
This protocol describes a general procedure for the synthesis of a library of phenolic indenopyridinone isomers, which have shown promise as topoisomerase inhibitors.[5]
-
Step 1: Reagent Preparation. In a round-bottom flask, dissolve the substituted aromatic aldehyde (1.0 mmol) and 1,3-indandione (1.0 mmol) in ethanol (10 mL).
-
Step 2: Addition of Amine. Add the appropriate phenolic amine (1.0 mmol) to the reaction mixture.
-
Step 3: Catalysis. Add a catalytic amount of a suitable acid or base (e.g., piperidine, acetic acid) to the mixture. The choice of catalyst may need to be optimized for specific substrates.
-
Step 4: Reaction. Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Step 5: Isolation and Purification. Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, purify the product further by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good choice as it effectively dissolves the reactants and is relatively easy to remove after the reaction.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation reactions to occur at a reasonable rate.
-
Catalyst: The catalyst facilitates the key C-C and C-N bond-forming steps in the reaction cascade.
Diversification Strategies
To further expand the chemical space, diversification can be introduced at various positions of the indenopyridinone scaffold. This can be achieved by:
-
Varying the Aromatic Aldehyde: Using a wide range of substituted benzaldehydes will introduce diversity at the phenyl group attached to the pyridinone ring.
-
Modifying the Indanone Core: Employing substituted 1,3-indandiones allows for modification of the fused carbocyclic ring.
-
Utilizing Different Amines: A diverse set of primary amines will lead to a variety of substituents on the nitrogen atom of the pyridinone ring.
Caption: Workflow for generating an indenopyridinone library via a multi-component reaction.
Physicochemical and Structural Characterization
Once a library of indenopyridinone isomers has been synthesized, it is crucial to thoroughly characterize their physicochemical and structural properties. This data is essential for establishing structure-activity relationships (SAR) and for optimizing lead compounds.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compounds. Key diagnostic signals include the chemical shifts of the protons and carbons in the indenone and pyridinone rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized molecules, confirming their elemental composition.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the synthesized compounds. A purity level of >95% is generally required for biological screening.
Table 1: Representative Characterization Data for a Synthesized Indenopyridinone Isomer
| Analysis | Result |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.20 (d, J = 7.6 Hz, 1H), 7.75-7.65 (m, 2H), 7.50-7.40 (m, 3H), 7.30 (d, J = 8.0 Hz, 2H), 5.65 (s, 1H), 3.85 (s, 3H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 192.5, 165.4, 159.8, 145.2, 136.8, 134.5, 130.2, 129.5, 128.7, 123.4, 121.8, 114.6, 55.8 |
| HRMS (ESI) | m/z calculated for C₁₉H₁₄NO₃ [M+H]⁺: 304.0968, found: 304.0971 |
| HPLC Purity | 98.7% |
Biological Screening and Target Identification
With a well-characterized library of indenopyridinone isomers in hand, the next step is to screen them for biological activity. The choice of screening assays will depend on the therapeutic area of interest.
High-Throughput Screening (HTS)
HTS allows for the rapid screening of large compound libraries against a specific biological target or in a phenotypic assay. For indenopyridinone libraries, HTS can be employed to identify inhibitors of specific enzymes (e.g., kinases, topoisomerases) or modulators of cellular signaling pathways.
Target Identification
For hits identified through phenotypic screening, subsequent target deconvolution studies are necessary to identify the molecular target responsible for the observed biological effect. This can involve techniques such as affinity chromatography, proteomics, and genetic approaches.
Case Study: Indenopyridinones as Topoisomerase Inhibitors
Several studies have identified indenopyridinone derivatives as potent inhibitors of DNA topoisomerase IIα (topo IIα), a well-established target for cancer therapy.[5] The mechanism of action often involves intercalation into the DNA, which stabilizes the topo IIα-DNA cleavage complex and leads to cell death.[5]
Experimental Protocol: Topoisomerase IIα Inhibition Assay [5]
-
Step 1: Reaction Setup. Prepare a reaction mixture containing supercoiled plasmid DNA, human topo IIα, and the test compound at various concentrations in a suitable assay buffer.
-
Step 2: Incubation. Incubate the reaction mixture at 37°C for 30 minutes.
-
Step 3: Termination. Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Step 4: Gel Electrophoresis. Analyze the DNA products by agarose gel electrophoresis.
-
Step 5: Visualization and Quantification. Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Quantify the amount of relaxed and supercoiled DNA to determine the inhibitory activity of the compound.
Caption: A typical workflow for biological screening and lead discovery.
Structure-Activity Relationship (SAR) Studies and Lead Optimization
The data obtained from the biological screening of the indenopyridinone library provides the foundation for SAR studies. The goal of SAR is to understand how the chemical structure of a molecule relates to its biological activity. This knowledge is then used to guide the design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties.
Key SAR insights for indenopyridinone topoisomerase inhibitors include the importance of phenolic hydroxyl groups at specific positions on the aromatic rings for potent topo IIα inhibition.[5] For example, a meta-phenolic group at the 4-position and a para-phenolic group at the 2- and/or 4-position of the indenopyridinone skeleton have been shown to be crucial for strong topo IIα-selective inhibition.[5]
Lead optimization is an iterative process of designing, synthesizing, and testing new analogs based on the initial SAR. This process aims to enhance the desired properties of a lead compound while minimizing any undesirable characteristics, such as off-target effects or poor metabolic stability.
Conclusion and Future Directions
The exploration of the chemical space of indenopyridinone isomers represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with its diverse pharmacological potential, makes it an attractive starting point for drug discovery programs. By employing a systematic approach that integrates rational library design, efficient synthesis, thorough characterization, and robust biological screening, researchers can effectively navigate this promising chemical landscape.
Future efforts in this area should focus on:
-
Expanding the diversity of the indenopyridinone core: Synthesizing and evaluating novel isomeric scaffolds.
-
Utilizing computational methods: Employing in silico screening and molecular modeling to guide library design and prioritize compounds for synthesis.
-
Exploring new therapeutic areas: Screening indenopyridinone libraries against a broader range of biological targets.
By embracing these strategies, the full therapeutic potential of the indenopyridinone scaffold can be unlocked, leading to the development of new and effective medicines for a variety of diseases.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new phenolic series of indenopyridinone as topoisomerase inhibitors: Design, synthesis, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Biological Evaluation of 5H-indeno[1,2-c]pyridin-5-one Derivatives
Introduction: The Therapeutic Potential of the 5H-indeno[1,2-c]pyridin-5-one Scaffold
The this compound core structure is a compelling scaffold in medicinal chemistry, serving as a foundation for the development of novel therapeutic agents.[1] This rigid, planar heterocyclic system offers a unique three-dimensional arrangement of atoms, making it an ideal candidate for interaction with various biological targets, particularly enzymes and DNA.[2] Research has increasingly demonstrated that derivatives of this scaffold possess a wide spectrum of pharmacological activities, with a pronounced emphasis on anticancer properties.[3][4] These compounds have been shown to exert their effects through mechanisms such as the inhibition of topoisomerases and interference with metastatic pathways, highlighting their potential in oncology drug discovery.[5][6][7]
This guide provides a detailed overview of the key biological evaluation techniques for this compound derivatives, with a focus on anticancer activity. The protocols described herein are designed to be robust and reproducible, enabling researchers to accurately assess the therapeutic potential of their synthesized compounds.
Part 1: In Vitro Anticancer Evaluation
A fundamental step in the biological evaluation of novel indenopyridine derivatives is the assessment of their cytotoxic and antiproliferative effects against a panel of human cancer cell lines. This section outlines the standard methodologies for determining the potency of these compounds.
Cell Viability and Cytotoxicity Assays
The initial screening of this compound derivatives typically involves determining their ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Scientific Rationale: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the formazan solution, one can quantify the extent of cell death or inhibition of proliferation induced by the test compounds.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., PC-3, LNCaP, HeLa, HCT15) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
| Compound | Substitution Pattern | PC-3 IC₅₀ (µM) | LNCaP IC₅₀ (µM) | HeLa IC₅₀ (µM) | HCT15 IC₅₀ (µM) |
| Derivative 1 | 2-aryl, 4-phenyl | Data | Data | Data | Data |
| Derivative 2 | 6,7-dimethoxy | Data | Data | Data | Data |
| Derivative 3 | 4-hydroxyphenyl | Data | Data | Data | Data |
| Doxorubicin | (Positive Control) | Data | Data | Data | Data |
Mechanism of Action: Topoisomerase Inhibition
Several this compound derivatives have been identified as potent inhibitors of human topoisomerase I and IIα.[4][6] These enzymes are crucial for DNA replication and transcription, making them excellent targets for anticancer therapies.
Scientific Rationale: Topoisomerases resolve topological problems in DNA by introducing transient single- or double-strand breaks. Topoisomerase inhibitors can act as "poisons," stabilizing the enzyme-DNA cleavage complex, which leads to DNA damage and apoptosis, or as "catalytic inhibitors," which prevent the enzyme from binding to or cleaving DNA without stabilizing the cleavage complex.[8]
Experimental Workflow: Topoisomerase Inhibition Assays
Caption: Workflow for determining topoisomerase inhibition.
Protocol: DNA Relaxation Assay (Topoisomerase I)
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA (e.g., pBR322), and the test compound at various concentrations.
-
Enzyme Addition: Add human topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Interpretation: A potent inhibitor will prevent the conversion of supercoiled DNA to its relaxed form, resulting in the persistence of the supercoiled DNA band.
Protocol: kDNA Decatenation Assay (Topoisomerase IIα)
-
Reaction Setup: Combine the assay buffer, kinetoplast DNA (kDNA), ATP, and the test compound in a microcentrifuge tube.
-
Enzyme Addition: Add human topoisomerase IIα to the mixture.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination and Electrophoresis: Follow the same steps as for the topoisomerase I assay.
-
Interpretation: Active inhibitors will prevent the decatenation of kDNA, leading to the retention of the high-molecular-weight catenated network at the top of the gel.[8]
Distinguishing Catalytic Inhibitors from Poisons: To determine if a compound is a catalytic inhibitor or a poison, a cleavage complex assay can be performed.[8] Catalytic inhibitors will not induce the formation of a stable cleavage complex, unlike poisons such as etoposide.[7][8]
Part 2: Evaluation of Antimetastatic Potential
Metastasis is a major cause of cancer-related mortality. Some this compound derivatives have shown promise in inhibiting metastatic processes, potentially through the inhibition of matrix metalloproteinases (MMPs).[3][5]
MMP Inhibition Assay (Gelatin Zymography)
Scientific Rationale: MMPs, particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, a crucial step in cancer cell invasion and metastasis. Gelatin zymography is an electrophoretic technique used to detect the activity of gelatin-degrading enzymes.
Experimental Protocol: Gelatin Zymography
-
Cell Culture and Treatment: Culture cancer cells known to secrete MMPs (e.g., PC-3) in serum-free medium in the presence of the test compounds for 24-48 hours.
-
Sample Preparation: Collect the conditioned medium and concentrate the proteins.
-
Electrophoresis: Perform non-reducing SDS-PAGE using a polyacrylamide gel co-polymerized with gelatin.
-
Enzyme Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Enzyme Activity: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 12-24 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Interpretation: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. A decrease in the intensity of these bands in the presence of the test compound indicates MMP inhibition.
Proposed Signaling Pathway Inhibition
Caption: Potential mechanisms of anticancer activity.
Part 3: Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
Importance of Methoxy and Hydroxy Groups: Studies have indicated that the presence of methoxy groups on the indeno nucleus and a hydroxy-methoxy phenyl substitution on the pyridine ring can be crucial for potent antiproliferative and antimetastatic activities.[5]
-
Phenolic Groups and Topoisomerase Inhibition: The presence of phenolic groups on the indenopyridinone skeleton has been linked to strong and selective topoisomerase IIα inhibition.[6]
-
Aryl Substituents: The type of aryl group (e.g., furyl, thienyl, pyridyl) at various positions can significantly influence topoisomerase inhibitory activity and cytotoxicity.[4]
A systematic synthesis and evaluation of a library of derivatives with varied substitution patterns are essential for elucidating a comprehensive SAR and for the rational design of more potent analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the biological evaluation of these derivatives, from initial cytotoxicity screening to mechanistic studies on topoisomerase and MMP inhibition. Future research should focus on expanding the library of these compounds to refine the SAR, optimizing their pharmacokinetic properties, and evaluating their efficacy in in vivo cancer models.
References
- 1. 5H-indeno[1,2-b]pyridine_TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new phenolic series of indenopyridinone as topoisomerase inhibitors: Design, synthesis, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel indeno[1,2-b]pyridinone derivative, a DNA intercalative human topoisomerase IIα catalytic inhibitor, for caspase 3-independent anticancer activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
The Ascending Trajectory of 5H-indeno[1,2-c]pyridin-5-one Analogs in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The intricate world of medicinal chemistry is in a perpetual state of evolution, constantly seeking novel molecular scaffolds that can be tailored to address unmet medical needs. Among the myriad of heterocyclic systems, the rigid, planar structure of the indenopyridine core has emerged as a privileged scaffold, with a particular focus on its various isomeric forms. This guide delves into the burgeoning field of 5H-indeno[1,2-c]pyridin-5-one analogs , a class of compounds demonstrating significant promise in the development of targeted therapeutics. While its isomer, the 5H-indeno[1,2-b]pyridin-5-one scaffold, has been more extensively explored, emerging research on the [1,2-c] analogs reveals a unique potential, particularly in the realm of kinase inhibition and anticancer agent development.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of this compound derivatives. We will dissect the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Strategic Advantage of the this compound Scaffold
The this compound core possesses a unique combination of structural features that make it an attractive starting point for drug design. Its rigid, planar geometry can facilitate effective binding to the active sites of enzymes, particularly kinases, by minimizing the entropic penalty upon binding. The presence of a lactam moiety within the pyridine ring offers a hydrogen bond donor and acceptor, crucial for anchoring the molecule within a target's binding pocket. Furthermore, the fused ring system provides a versatile platform for the introduction of various substituents, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).
While the majority of published research has focused on the 5H-indeno[1,2-b]pyridine isomer, which has shown significant activity as topoisomerase inhibitors and anticancer agents, the distinct electronic distribution and steric profile of the [1,2-c] isomer present an opportunity for novel target engagement and improved selectivity.
Synthetic Strategies: Crafting the this compound Core
The synthesis of the this compound scaffold, while less documented than its [1,2-b] counterpart, can be approached through several strategic routes. The following protocol outlines a generalizable, multi-step synthesis adapted from methodologies reported for related indenopyridinone systems.
Protocol 1: Multi-step Synthesis of the this compound Core
This protocol is a conceptualized workflow based on established organic chemistry principles and analogous syntheses.
Caption: A generalized workflow for the synthesis of this compound analogs.
Step-by-Step Methodology:
-
Schiff Base Formation:
-
Rationale: This initial step creates a key intermediate by forming a C=N bond, which sets the stage for the subsequent cyclization.
-
Procedure: To a solution of a substituted 2-aminobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene, add an active methylene compound (e.g., a substituted 1,3-indandione) (1.0 eq). Add a catalytic amount of a base (e.g., piperidine or pyrrolidine) or acid (e.g., acetic acid). Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and collect the precipitated Schiff base by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
-
Intramolecular Cyclization:
-
Rationale: This crucial step forms the fused ring system. A Lewis acid catalyst is often employed to promote the electrophilic aromatic substitution.
-
Procedure: Suspend the Schiff base (1.0 eq) in a dry, non-polar solvent like dichloromethane or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon). Add a Lewis acid catalyst such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA) (2.0-3.0 eq) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
-
Oxidation/Dehydrogenation:
-
Rationale: The final step introduces the desired unsaturation in the pyridine ring to yield the aromatic this compound core.
-
Procedure: Dissolve the dihydroindenopyridinone intermediate (1.0 eq) in a suitable solvent like acetic acid or toluene. Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) (1.5-2.0 eq). Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC. After completion, cool the mixture to room temperature and filter off any solid residues. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired this compound analog.
-
Note: The specific reaction conditions, including solvents, catalysts, temperatures, and reaction times, may need to be optimized for different starting materials and desired final products.
Biological Evaluation: Unveiling the Therapeutic Potential
The therapeutic promise of this compound analogs lies in their ability to modulate the activity of key biological targets implicated in disease. The following protocols provide standardized methods for assessing their anticancer and kinase inhibitory activities.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for determining the in vitro cytotoxicity of this compound analogs using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound analogs in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: In Vitro Kinase Inhibition Assay
Given the structural similarity of the this compound scaffold to known kinase inhibitors, evaluating their activity against a panel of kinases is a critical step. This protocol describes a generic luminescence-based kinase assay that measures ATP consumption.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound analog in 100% DMSO.
-
Create a serial dilution of the compound in assay buffer.
-
Prepare the kinase reaction mixture containing the target kinase, its specific substrate peptide, and ATP in an appropriate kinase assay buffer.
-
-
Assay Procedure:
-
In a 384-well white plate, add the serially diluted compounds. Include a positive control inhibitor and a DMSO vehicle control.
-
Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ATP remaining using a commercial luminescence-based kit (e.g., Kinase-Glo®). This is achieved by adding the detection reagent, which contains luciferase and luciferin.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Therapeutic Applications and Mechanisms of Action
While research into this compound analogs is still in its early stages, the available data, along with inferences from structurally related compounds, points towards several promising therapeutic avenues.
Anticancer Activity
The antiproliferative activity of indenopyridine derivatives is a well-established area of research. For instance, a series of 5-substituted 1,4-dihydroindeno[1,2-c]pyrazoles, which share a similar fused ring system, have been identified as potent multi-targeted kinase inhibitors, targeting kinases such as KDR, Flt1, Flt3, and c-Kit.[1] This suggests that the this compound scaffold could also be a fruitful starting point for the development of novel kinase inhibitors for cancer therapy.
A study on indeno[1,2-c]pyrazoles demonstrated their potential as EGFR tyrosine kinase inhibitors for non-small cell lung cancer (NSCLC) therapy. One analog, in particular, showed a promising IC₅₀ value of 6.13 µM against A549 human lung adenocarcinoma cells and an EGFR TK inhibitory IC₅₀ of 17.58 µM.[2] This highlights the potential of the indeno[1,2-c] fused system to target key signaling pathways in cancer.
Caption: A simplified diagram of the EGFR signaling pathway and the potential point of intervention for this compound analogs as kinase inhibitors.
Other Potential Applications
The indenopyridine scaffold has also been investigated for its activity against other biological targets. For example, indeno[1,2-c]pyridazines have been synthesized and evaluated as ligands for central and peripheral benzodiazepine receptors, suggesting potential applications in neurological disorders.[3][4]
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for this compound analogs is yet to be established due to the limited number of reported compounds, we can draw preliminary insights from related structures.
For the closely related 5H-indeno[1,2-b]pyridine derivatives, studies have shown that:
-
The nature and position of substituents on the phenyl rings at the 2- and 4-positions significantly influence their topoisomerase inhibitory activity and cytotoxicity.[5]
-
The presence of hydroxyl groups can enhance biological activity.[5]
-
Introduction of halogen atoms can modulate the cytotoxic profile.[5]
For the 5-substituted 1,4-dihydroindeno[1,2-c]pyrazoles, the nature of the substituent at the 5-position was found to be critical for their multi-targeted kinase inhibitory activity.[1]
These findings underscore the importance of systematic structural modifications to optimize the potency and selectivity of this compound analogs. Future research should focus on exploring a diverse range of substituents at various positions of the indenopyridinone core to build a robust SAR.
Data Presentation
To facilitate the comparison of biological data, it is crucial to present it in a clear and structured format. The following table provides a template for summarizing the anticancer activity of novel this compound analogs.
Table 1: In Vitro Anticancer Activity of Hypothetical this compound Analogs
| Compound ID | R¹ | R² | R³ | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| HYPO-01 | H | H | H | >100 | >100 | >100 |
| HYPO-02 | OCH₃ | H | H | 25.4 | 32.1 | 45.8 |
| HYPO-03 | H | Cl | H | 15.2 | 18.9 | 22.5 |
| HYPO-04 | OCH₃ | Cl | H | 5.8 | 7.2 | 9.1 |
| HYPO-05 | H | H | NO₂ | 12.7 | 15.3 | 19.8 |
| Doxorubicin | - | - | - | 0.8 | 1.2 | 0.9 |
Note: This table presents hypothetical data for illustrative purposes.
Future Directions and Conclusion
The exploration of this compound analogs in medicinal chemistry is a field ripe with opportunity. While the current body of literature is limited, the foundational knowledge from related indenopyridine isomers provides a strong rationale for further investigation. The synthetic accessibility of the core scaffold, coupled with its promising, albeit nascent, biological activity profile, positions these compounds as exciting candidates for the development of novel therapeutics.
Future research efforts should be directed towards:
-
Expansion of the chemical space: The synthesis and characterization of a broader range of this compound analogs with diverse substitution patterns are essential for establishing robust structure-activity relationships.
-
Broader biological screening: Evaluation of these compounds against a wider panel of cancer cell lines and a more comprehensive array of kinases will help to identify their primary molecular targets and potential therapeutic niches.
-
Mechanism of action studies: Elucidation of the precise molecular mechanisms by which these analogs exert their biological effects will be crucial for their rational optimization and clinical development.
References
- 1. Synthesis and biological evaluation of some new pyridazinone derivatives | Semantic Scholar [semanticscholar.org]
- 2. Modified 2,4-diaryl-5H-indeno[1,2-b]pyridines with hydroxyl and chlorine moiety: Synthesis, anticancer activity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyridazino[4,3-b]indoles and indeno[1,2-c]pyridazines as new ligands of central and peripheral benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note & Protocols: In Vitro Evaluation of 5H-indeno[1,2-c]pyridin-5-one for Anticancer Drug Discovery
Abstract
The indenopyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including anticancer properties.[1][2] Compounds from this class have been shown to exert their effects through various mechanisms, such as inhibition of topoisomerases, which are critical enzymes in DNA replication and repair.[1] This application note provides a comprehensive, tiered workflow for the in vitro evaluation of 5H-indeno[1,2-c]pyridin-5-one, a representative member of this compound class. We present a series of robust, validated protocols designed to first establish cytotoxic activity against cancer cell lines, followed by investigations into the compound's effects on cell migration and cell cycle progression, and culminating in a specific enzyme inhibition assay for a likely molecular target, Topoisomerase I. This guide is intended for researchers in oncology, drug discovery, and pharmacology, providing the technical details and scientific rationale necessary for a thorough preclinical assessment.
Introduction: The Rationale for a Tiered Assay Approach
The preclinical evaluation of a novel compound requires a logical progression of experiments that build upon one another. A high-throughput screening approach might identify hundreds of "hits," but a systematic in vitro characterization is essential to identify truly promising lead candidates. Our approach begins with a broad question: "Does the compound affect cancer cell viability?" and progressively narrows the focus to "How does it exert this effect?".
This workflow is designed to maximize efficiency and data quality. By first confirming general cytotoxicity, we ensure that subsequent, more resource-intensive mechanistic assays are performed only on compounds with demonstrable biological activity.
Caption: Tiered workflow for in vitro compound evaluation.
Protocol 1: Cell Viability Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity.[3] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[4] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[5]
Caption: Principle of the MTT Cell Viability Assay.
Materials
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution: 5 mg/mL in sterile PBS.[4] Filter sterilize and store at -20°C, protected from light.[6]
-
Solubilization solution: DMSO or 0.1% NP-40, 4 mM HCl in isopropanol.[6]
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Step-by-Step Protocol
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO, concentration matched to the highest compound dose) and a "no cells" blank control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Development: Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple precipitate in the vehicle control wells.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[5]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[6] Read the absorbance at 570 nm (reference wavelength >650 nm) within 1 hour.
Data Analysis
-
Subtract the average absorbance of the "no cells" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Compound | Cell Line | Incubation Time | IC₅₀ (µM) |
| This compound | HeLa | 48h | [Experimental Value] |
| Doxorubicin (Control) | HeLa | 48h | [Experimental Value] |
| This compound | A549 | 48h | [Experimental Value] |
| Doxorubicin (Control) | A549 | 48h | [Experimental Value] |
Protocol 2: Cell Migration Assessment via Wound Healing (Scratch) Assay
Principle: This assay models cell migration, a key process in cancer metastasis.[7] A "wound" or scratch is created in a confluent monolayer of cells.[8] The rate at which cells collectively move to close this gap is monitored over time. An effective anti-metastatic agent will inhibit or slow this closure compared to a control group.[9]
Materials
-
Cancer cell line (e.g., MDA-MB-231, highly migratory)
-
Complete growth medium
-
Sterile 12-well or 24-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Step-by-Step Protocol
-
Seeding to Confluence: Seed cells in a 12-well plate at a density that will form a 95-100% confluent monolayer within 24 hours.[8]
-
Creating the Wound: Once confluent, use a sterile 200 µL pipette tip to make a straight scratch across the center of the monolayer. Apply firm, consistent pressure.[8]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh medium containing the test compound (e.g., at its IC₅₀ and 0.5x IC₅₀ concentrations) or vehicle control.
-
Imaging (T=0): Immediately place the plate on the microscope stage. Capture the first image of the scratch in predefined locations for each well.[8] Marking the plate bottom can help relocate the same field of view.
-
Incubation & Monitoring: Incubate the plate (37°C, 5% CO₂) and capture images of the same wound areas at regular intervals (e.g., 8, 16, and 24 hours).
Data Analysis
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point for each condition.
-
Calculate the percentage of wound closure:
-
% Wound Closure = [(Area_T=0 - Area_T=x) / Area_T=0] * 100
-
-
Plot the % Wound Closure against time for each condition to compare migration rates.
| Treatment | Time Point | Mean Wound Area (pixels²) | % Wound Closure |
| Vehicle Control | 0h | [Experimental Value] | 0 |
| Vehicle Control | 24h | [Experimental Value] | [Calculated Value] |
| Compound (0.5x IC₅₀) | 0h | [Experimental Value] | 0 |
| Compound (0.5x IC₅₀) | 24h | [Experimental Value] | [Calculated Value] |
Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining & Flow Cytometry
Principle: Cell cycle analysis provides insight into the anti-proliferative mechanism of a compound.[10] Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. By measuring the fluorescence intensity of PI in permeabilized cells using a flow cytometer, one can quantify the DNA content and thus determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase suggests the compound interferes with progression through that stage.
Materials
-
Cancer cell line and complete medium
-
Test compound and vehicle control
-
PBS
-
Ice-cold 70% Ethanol
-
PI Staining Solution: 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS.[11]
-
Flow cytometer
Step-by-Step Protocol
-
Cell Culture and Treatment: Seed cells in 6-well plates. When they reach ~70% confluency, treat them with the test compound (e.g., at IC₅₀ concentration) and vehicle control for a predetermined time (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[12] Incubate at 4°C for at least 1 hour (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.[12]
-
Incubation: Incubate in the dark at 37°C for 30 minutes.[12]
-
Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 20,000 events per sample.[13]
Data Analysis
-
Use analysis software (e.g., FlowJo, ModFit LT) to gate the single-cell population.
-
Generate a histogram of fluorescence intensity. The first peak represents cells in the G0/G1 phase (2n DNA content), and the second, smaller peak represents cells in the G2/M phase (4n DNA content). The region between the peaks represents cells in the S phase.
-
Quantify the percentage of cells in each phase for treated vs. control samples.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Compound (IC₅₀) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Protocol 4: Topoisomerase I DNA Relaxation Assay
Principle: DNA topoisomerases are essential enzymes that resolve topological problems in DNA.[14] Topoisomerase I (Topo I) relaxes supercoiled DNA by introducing a transient single-strand break.[15] Many anticancer agents, like camptothecin, function by stabilizing the "cleavable complex," an intermediate where Topo I is covalently bound to the DNA, which prevents religation and leads to lethal DNA breaks.[16] This assay uses agarose gel electrophoresis to distinguish between supercoiled (faster migrating) and relaxed (slower migrating) plasmid DNA. A Topo I inhibitor will prevent the conversion of the supercoiled form to the relaxed form.[17]
Caption: Mechanism of the Topoisomerase I DNA Relaxation Assay.
Materials
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer.[18]
-
Test compound and a known inhibitor (e.g., Camptothecin)
-
Stop Solution/Loading Dye (e.g., containing SDS and bromophenol blue)
-
Agarose gel (0.8-1.0%) and electrophoresis system
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
UV transilluminator
Step-by-Step Protocol
-
Reaction Setup: On ice, prepare reaction tubes. To each tube, add:
-
2 µL of 10x Topo I Assay Buffer
-
200-400 ng of supercoiled plasmid DNA[19]
-
Test compound at various concentrations (or Camptothecin/vehicle control)
-
Nuclease-free water to a final volume of 18-19 µL
-
-
Enzyme Addition: Add 1-2 units of human Topoisomerase I to each tube, except for a "no enzyme" control. The final reaction volume should be 20 µL.[19]
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[17]
-
Stopping the Reaction: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Electrophoresis: Load the entire content of each tube into the wells of an agarose gel. Run the gel at 5-10 V/cm until the dye front has migrated sufficiently.[19]
-
Visualization: Stain the gel with a DNA stain, destain with water, and visualize the DNA bands using a UV transilluminator.[17]
Data Analysis
-
Controls: The "no enzyme" lane should show only the fast-migrating supercoiled DNA band. The "enzyme + vehicle" lane should show predominantly the slow-migrating relaxed DNA band. The positive control (Camptothecin) should show a dose-dependent inhibition of relaxation, meaning the supercoiled band is preserved.
-
Test Compound: Analyze the lanes for the test compound. The lowest concentration that maintains the DNA in its supercoiled form is the minimum inhibitory concentration. The results are primarily qualitative or semi-quantitative based on band intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. clyte.tech [clyte.tech]
- 9. bio-protocol.org [bio-protocol.org]
- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. assaygenie.com [assaygenie.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Assay of topoisomerase I activity [protocols.io]
Application Notes and Protocols: Evaluating 5H-indeno[1,2-c]pyridin-5-one as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Introduction: The Promise of the Indenopyridine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most important families of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized therapeutic strategies for various cancers and inflammatory conditions. Within the vast landscape of heterocyclic chemistry, the indenopyridine scaffold has emerged as a privileged structure in medicinal chemistry. Its rigid, planar nature allows for efficient binding within the active sites of enzymes.[2] While various derivatives, such as indeno[1,2-b]pyridines and indeno[1,2-c]pyrazoles, have shown promise as inhibitors of enzymes like topoisomerase IIα and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, the specific potential of the 5H-indeno[1,2-c]pyridin-5-one core as a kinase inhibitor remains an area of active investigation.[3][4]
This guide provides a comprehensive, field-proven workflow for the systematic evaluation of novel compounds, using this compound as a primary example. We will detail the necessary in vitro and cell-based assays to determine its potential as a kinase inhibitor, focusing on a hypothetical target, the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[3] This document is designed to empower researchers to move from a novel compound to a robust, preliminary dataset that can guide further drug discovery efforts.
The Strategic Workflow: From Enzyme to Cell
A successful kinase inhibitor discovery campaign requires a multi-faceted approach. It is not sufficient to demonstrate that a compound can inhibit a purified enzyme in a test tube; it is crucial to confirm that it can engage its target in a complex cellular environment and elicit a desired biological response. Our workflow is designed to build this evidence base logically and systematically.
Caption: Experimental workflow for evaluating a novel kinase inhibitor.
Hypothetical Target Pathway: EGFR Signaling
To illustrate the application of our protocols, we will focus on the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1] Many cancers, such as non-small cell lung cancer, exhibit EGFR mutations or overexpression, leading to constitutive signaling and uncontrolled cell growth.[3]
Caption: Simplified EGFR signaling pathway and the hypothetical point of inhibition.
PART 1: In Vitro Biochemical Kinase Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of a purified kinase (e.g., EGFR) and to calculate its half-maximal inhibitory concentration (IC50).
Rationale: An in vitro kinase assay is the first critical step to confirm direct target engagement. It isolates the kinase, substrate, and inhibitor from the complexities of a cellular environment, providing a clean measure of enzymatic inhibition.[5] We will use the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[6][7] A lower luminescence signal corresponds to less ADP produced, indicating greater kinase inhibition.
Protocol 1: ADP-Glo™ Kinase Assay
Materials:
-
Recombinant human EGFR (or other target kinase)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
This compound (test compound)
-
Staurosporine or a known EGFR inhibitor (e.g., Erlotinib) as a positive control
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP, Ultra-Pure
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. A typical starting concentration for the assay might be 100 µM.
-
Prepare positive control (e.g., Erlotinib) dilutions in the same manner.
-
Include a DMSO-only control (vehicle control, representing 0% inhibition).
-
-
Kinase Reaction Setup (25 µL total volume):
-
In each well of a white, opaque plate, add the reagents in the following order:
-
12.5 µL of 2X Kinase/Substrate solution (containing EGFR and Poly(Glu,Tyr) substrate in Kinase Buffer).
-
2.5 µL of the 10X serially diluted compound or control in DMSO.
-
10 µL of 2.5X ATP solution (in Kinase Buffer). The final ATP concentration should be at or near the Km for the specific kinase, if known.
-
-
Include "no enzyme" controls to determine background signal.
-
-
Kinase Reaction Incubation:
-
Mix the plate gently on a plate shaker.
-
Incubate at room temperature for 60 minutes.
-
-
ADP-Glo™ Reagent Addition:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[8]
-
-
Kinase Detection Reagent Addition:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin to produce a luminescent signal.[8]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the "no enzyme" background from all data points.
-
Normalize the data by setting the vehicle (DMSO) control as 100% kinase activity (0% inhibition) and a high concentration of the positive control inhibitor as 0% kinase activity (100% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
| Compound | Target Kinase | IC50 (nM) [Hypothetical Data] |
| This compound | EGFR | 85 |
| Erlotinib (Control) | EGFR | 15 |
PART 2: Cellular Assays
Objective: To validate the in vitro findings in a physiologically relevant context by assessing target engagement and the resulting functional effects in a cancer cell line.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
Rationale: A key indicator of a kinase inhibitor's efficacy in cells is its ability to reduce the phosphorylation of its target and/or downstream substrates. Western blotting is a gold-standard technique to visualize and quantify these changes in phosphorylation status.[9] For our hypothetical EGFR inhibitor, we will measure the phosphorylation of EGFR itself (p-EGFR) and a key downstream effector, ERK (p-ERK), in response to EGF stimulation.
Materials:
-
A549 (non-small cell lung cancer) or other appropriate EGFR-expressing cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human EGF.
-
This compound.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when probing for phosphoproteins as it contains casein, a phosphoprotein that can increase background.[10]
-
Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068), Rabbit anti-total-EGFR, Rabbit anti-phospho-p44/42 MAPK (ERK1/2), Rabbit anti-total-p44/42 MAPK (ERK1/2), Mouse anti-β-actin (loading control).
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Culture and Treatment:
-
Plate A549 cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight in serum-free medium to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C, diluted in 5% BSA/TBST according to the manufacturer's recommendation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total EGFR, total ERK, and finally β-actin.
-
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
For each sample, calculate the ratio of the phospho-protein signal to the total protein signal (e.g., p-EGFR / total EGFR).
-
Compare the ratios in the drug-treated samples to the EGF-stimulated vehicle control to determine the extent of phosphorylation inhibition.
Protocol 3: Cell Viability / Antiproliferative Assay (MTT Assay)
Rationale: After confirming that the compound inhibits the target kinase in cells, the next step is to assess its functional consequence on cell viability. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[11][12]
Materials:
-
A549 cells (or other relevant cell line).
-
Cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Sterile, 96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle (DMSO) controls and no-cell (media only) background controls.
-
Incubate for 72 hours at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.
-
Mix thoroughly on a plate shaker to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis:
-
Subtract the average absorbance of the no-cell background wells from all other values.
-
Normalize the data by setting the absorbance of the vehicle-treated cells to 100% viability.
-
Plot the percent viability versus the log of the compound concentration and fit to a sigmoidal dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
| Compound | Cell Line | GI50 (µM) [Hypothetical Data] |
| This compound | A549 | 1.2 |
| Erlotinib (Control) | A549 | 0.5 |
Conclusion and Future Directions
This application note provides a foundational workflow to assess the potential of a novel compound, such as this compound, as a kinase inhibitor. By following these protocols, researchers can generate a robust preliminary data package that includes biochemical potency (IC50), confirmation of cellular target engagement, and a functional measure of antiproliferative activity (GI50).
Positive results from this workflow—specifically, potent in vitro inhibition that translates to cellular target modulation and a corresponding effect on cell viability—would provide a strong rationale for advancing the compound. Subsequent steps would include broader kinase profiling to assess selectivity and minimize potential off-target effects, further structure-activity relationship (SAR) studies to optimize potency and drug-like properties, and eventual evaluation in preclinical in vivo models.[5][14]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. promega.com [promega.com]
- 9. raybiotech.com [raybiotech.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. Design, synthesis and biological evaluation of pyridone-aminal derivatives as MNK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Anticancer Activity of 5H-indeno[1,2-c]pyridin-5-one Derivatives
I. Introduction: The Therapeutic Potential of the Indenopyridine Scaffold
The search for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds containing the pyridine nucleus have garnered significant attention due to their prevalence in biologically active molecules.[1] The fused heterocyclic system, 5H-indeno[1,2-c]pyridin-5-one and its isomers, represent a privileged scaffold in oncology research. These structures serve as the foundation for designing molecules with diverse mechanisms of action, ranging from topoisomerase inhibition to the modulation of key signaling pathways involved in cell proliferation and metastasis.[2][3][4]
This guide provides a comprehensive overview of the methodologies used to synthesize and evaluate the anticancer potential of this compound derivatives. It is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for critical assays, and discuss the interpretation of results, grounding our recommendations in established scientific literature.
II. Synthesis of Indenopyridine Derivatives
A crucial first step in evaluating this class of compounds is efficient chemical synthesis. Multicomponent reactions (MCRs) are frequently employed due to their high atom economy and operational simplicity, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
Protocol 1: One-Pot Synthesis of 2-amino-5H-indeno[1,2-b]pyridine-3-carbonitrile Derivatives
This protocol is adapted from a common and efficient method for creating the indenopyridine core structure.[5][6] While this example illustrates the synthesis of the [1,2-b] isomer, similar principles apply to the [1,2-c] scaffold.
Principle: This reaction proceeds through a sequential one-pot condensation of an aromatic aldehyde, malononitrile, and 1-indanone, catalyzed by ammonium acetate and acetic acid. The ammonium acetate serves as both a catalyst and the nitrogen source for the pyridine ring.
Materials:
-
Substituted aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
1-Indanone (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Glacial acetic acid (catalytic amount, ~0.5 mL)
-
Ethanol (20 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), 1-indanone (1.0 mmol), ammonium acetate (1.5 mmol), and ethanol (20 mL).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.
-
Monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Upon completion (typically 4-6 hours, or when starting materials are consumed), allow the mixture to cool to room temperature.
-
A solid precipitate will often form. Collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms or if further purification is needed, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by silica gel column chromatography.
-
Characterize the final product using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.[7]
Causality Insight: The use of a one-pot MCR is highly efficient. It avoids the need to isolate intermediates, which saves time, reduces solvent waste, and can improve overall yield. The catalytic acid protonates the carbonyl group of the aldehyde, activating it for nucleophilic attack and initiating the reaction cascade.
Caption: General workflow for the synthesis and purification of indenopyridine derivatives.
III. In Vitro Evaluation of Anticancer Activity
Once synthesized and purified, the derivatives must be evaluated for their biological activity. In vitro assays using cancer cell lines are the first critical step to determine cytotoxicity, mechanism of action, and selectivity.
Protocol 2: Antiproliferative Activity using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A decrease in signal indicates reduced cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, PC-3 prostate cancer).[3][6][7]
-
Complete growth medium (e.g., RPMI 1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).[2]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Test compounds (this compound derivatives) dissolved in DMSO (10 mM stock).
-
MTT solution (5 mg/mL in PBS), sterile filtered.
-
DMSO (for formazan dissolution)
-
96-well flat-bottom plates
-
Multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader.
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend the cells in a complete medium and perform a cell count (e.g., using a hemocytometer). Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[8]
-
Incubation: Incubate the plate for 24 hours in a CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a serum-free medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for "vehicle control" (DMSO only) and "untreated control".
-
Incubation: Incubate the cells with the compounds for 48 or 72 hours.
-
MTT Addition: After the incubation period, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Dissolution: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Trustworthiness Check: Including a positive control (a known anticancer drug like Doxorubicin or Erlotinib) is essential to validate the assay's performance and provide a benchmark for the potency of your test compounds.[7][9]
Protocol 3: Topoisomerase IIα Inhibition - kDNA Decatenation Assay
Principle: Many indenopyridine derivatives function as topoisomerase II (Topo II) inhibitors.[2][4] Topo IIα is an essential enzyme that manages DNA topology during replication.[2] Kinetoplast DNA (kDNA) is a network of interlocked DNA minicircles. Topo IIα decatenates (unlinks) this network into individual circles. A successful inhibitor will prevent this process, leaving the kDNA network intact, which can be visualized by gel electrophoresis.
Materials:
-
Human Topoisomerase IIα enzyme
-
kDNA (from Crithidia fasciculata)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 50 mM NaCl, 5 mM MgCl₂, 0.1 mM EDTA, 1 mM ATP).[2]
-
Test compounds and a known Topo II inhibitor (e.g., Etoposide)
-
Stop Buffer/Loading Dye (containing SDS and Proteinase K)
-
Agarose, TBE buffer for gel electrophoresis
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture. To the assay buffer, add kDNA (e.g., 50 ng).[2]
-
Inhibitor Addition: Add the test compound at various concentrations (e.g., 10, 50, 100 µM). Include a positive control (Etoposide), a negative control (no enzyme), and a vehicle control (DMSO).
-
Enzyme Addition: Add human Topo IIα (e.g., 2-4 units) to all tubes except the negative control.[2] The final reaction volume is typically 20 µL.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of stop buffer/loading dye containing SDS (to denature the enzyme) and Proteinase K (to digest it). Incubate for another 30 minutes at 45°C.[2]
-
Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Run the gel in TBE buffer until the dye front has migrated sufficiently.
-
Visualization: Stain the gel with a DNA stain and visualize it under UV light.
-
Interpretation:
-
Negative Control (no enzyme): A single band of high molecular weight (catenated kDNA) at the top of the gel.
-
Vehicle Control (enzyme + DMSO): The kDNA will be decatenated, appearing as lower molecular weight bands (minicircles).
-
Effective Inhibitor: The high molecular weight band of catenated kDNA will be preserved, similar to the negative control. The degree of inhibition can be quantified by densitometry.
-
Caption: Mechanism of Topoisomerase IIα inhibition by indenopyridinone derivatives.
Summary of In Vitro Activity
The following table summarizes representative IC₅₀ values for various indenopyridine and related derivatives against different cancer cell lines, as reported in the literature. This data is crucial for establishing structure-activity relationships (SAR).
| Compound ID | Scaffold Type | Cell Line | IC₅₀ (µM) | Reference |
| Compound 6d | Indeno[1,2-b]pyridine | MCF-7 (Breast) | 4.34 | [7][10] |
| Compound 6n | Indeno[1,2-b]pyridine | MCF-7 (Breast) | 6.84 | [7][10] |
| Compound 4 | Indeno[1,2-c]pyrazole | A549 (Lung) | 6.13 | [3] |
| Erlotinib | (Reference Drug) | A549 (Lung) | 19.67 | [3] |
| Compound 4h | Indeno[1,2-c]pyrazolone | B16F10 (Melanoma) | ~21-29 | [9] |
Expertise Insight: The structure-activity relationship study is critical. For example, substitutions on the phenyl rings can drastically alter activity. It has been noted that methoxy groups on the indeno nucleus and a 4-hydroxy-3-methoxy phenyl group at position 4 can be decisive for potent antiproliferative and antimetastatic activity.[5]
IV. In Vivo Evaluation in Preclinical Models
Promising candidates from in vitro screening must be evaluated in vivo to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism context.[11] The human tumor xenograft model is a widely used standard.[12][13]
Protocol 4: Subcutaneous Xenograft Mouse Model
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice.[14] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to determine efficacy.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or SCID mice).[14]
-
Human cancer cell line (e.g., PC-3, MCF-7) that demonstrated sensitivity in vitro.
-
Matrigel (optional, to support initial tumor growth).
-
Test compound formulated in a suitable vehicle (e.g., DMSO, PEG300, corn oil).[15]
-
Positive control drug (e.g., Doxorubicin).
-
Calipers for tumor measurement.
-
Sterile syringes and needles.
-
Animal housing and care facilities compliant with ethical guidelines (IACUC).
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel, at a concentration of 5-10 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume 2-3 times per week using calipers. Volume (mm³) is typically calculated as (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose, Positive Control).
-
Drug Administration: Administer the compound and controls according to the planned schedule, dose, and route (e.g., intraperitoneal injection, oral gavage).
-
Continued Monitoring: Continue to monitor tumor volume, body weight (as an indicator of toxicity), and general animal health throughout the study.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Euthanize the animals, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth curves between the different treatment groups. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.
Ethical Considerations: All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC). The welfare of the animals is paramount, and humane endpoints must be clearly defined.
V. Conclusion and Future Directions
The this compound scaffold and its isomers are a promising class of compounds for the development of novel anticancer therapeutics. The protocols outlined in this guide provide a robust framework for their synthesis, in vitro characterization, and in vivo validation. By systematically applying these methodologies, from initial synthesis and broad-spectrum cytotoxicity screening to detailed mechanistic studies and preclinical xenograft models, researchers can effectively identify and advance lead candidates toward clinical development. Future work should focus on optimizing the scaffold for improved potency and drug-like properties, exploring novel molecular targets, and investigating combination therapies to overcome drug resistance.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel indeno[1,2-b]pyridinone derivative, a DNA intercalative human topoisomerase IIα catalytic inhibitor, for caspase 3-independent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer activity of novel indenopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Biological Evaluation, Migratory Inhibition and Docking Study of Indenopyrazolones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. ijpbs.com [ijpbs.com]
- 13. cris.tau.ac.il [cris.tau.ac.il]
- 14. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5H-indeno[1,2-b]pyridine_TargetMol [targetmol.com]
- 16. blog.crownbio.com [blog.crownbio.com]
The Synthetic Potential of 5H-indeno[1,2-c]pyridin-5-one: A Versatile Scaffold for Heterocyclic Chemistry and Drug Discovery
Introduction: Unlocking the Potential of a Privileged Heterocycle
The 5H-indeno[1,2-c]pyridin-5-one core represents a fascinating, albeit underexplored, heterocyclic scaffold. This rigid, planar system marries the electron-deficient nature of the pyridinone ring with the reactive ketone of the indenone moiety, presenting a unique chemical personality for applications in organic synthesis and medicinal chemistry. While direct applications of this compound as a starting material are not extensively documented in peer-reviewed literature, the rich chemistry of its constituent parts—the indenone and pyridinone systems—provides a strong foundation for predicting its synthetic utility. Pyridinone-containing compounds are known to exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2] Similarly, the indenopyridine framework is a privileged scaffold found in alkaloids and molecules with diverse biological applications.[3]
This application note will serve as a forward-looking guide for researchers, scientists, and drug development professionals. We will explore the potential of this compound as a versatile building block by examining the established reactivity of analogous systems. Furthermore, we will provide detailed protocols for the synthesis of the core scaffold, a critical first step for any subsequent synthetic exploration.
Core Reactivity and Synthetic Opportunities
The chemical behavior of this compound is primarily dictated by the electrophilic carbonyl group at the C-5 position and the potential for functionalization of the pyridine and benzene rings. Drawing parallels from the well-studied indeno[1,2-b]quinoxalin-11-one, we can anticipate a range of powerful transformations.[3]
Nucleophilic Addition and Spirocyclization: Gateway to 3D Complexity
The carbonyl group is a prime target for nucleophilic attack, opening a gateway to a diverse array of spirocyclic compounds. Spirocycles are of significant interest in drug discovery due to their rigid, three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets.
A key strategy for accessing these structures is the 1,3-dipolar cycloaddition reaction.[3] Azomethine ylides, generated in situ from the condensation of α-amino acids with the indenone carbonyl, can react with various dipolarophiles to construct spiro-pyrrolidine and -pyrrolizidine frameworks.
Conceptual Workflow for Spirocycle Synthesis
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancement in the synthesis of diverse spiro-indeno[1,2- b ]quinoxalines: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09130H [pubs.rsc.org]
Application Notes & Protocols: A Multi-Tiered Strategy for Screening the Bioactivity of 5H-indeno[1,2-c]pyridin-5-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Promise of the Indenopyridine Scaffold
The 5H-indeno[1,2-c]pyridin-5-one core, and its isomers, represent a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry. This structural motif is a rigid, planar system that allows for diverse functionalization, making it an attractive starting point for developing novel therapeutics. A growing body of literature demonstrates that derivatives of the indenopyridine framework possess a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] For instance, specific derivatives have been identified as topoisomerase IIα inhibitors for cancer therapy, while others show promise as DNA gyrase inhibitors to combat bacterial infections.[2][6]
Given this therapeutic potential, a systematic and efficient methodology for screening new derivatives is paramount. This guide outlines a multi-tiered screening cascade designed to comprehensively evaluate the bioactivity of novel this compound compounds. The strategy begins with broad, high-throughput primary screens to establish general cytotoxicity and progresses to more focused, mechanism-based secondary assays. This approach ensures that resources are directed toward the most promising candidates, maximizing the efficiency of the drug discovery pipeline.
A Tiered Approach to Bioactivity Screening
A hierarchical screening strategy is essential for the efficient evaluation of a new chemical library. This process de-risks the discovery pipeline by eliminating broadly toxic or inactive compounds early, allowing for a more intensive focus on candidates with desirable activity profiles.
Caption: A logical workflow for bioactivity screening.
Tier 1: Primary Screening - General Cytotoxicity Assessment
Causality: Before investigating specific therapeutic activities, it is crucial to determine the inherent cytotoxicity of a compound.[7][8] This primary screen serves two purposes: 1) to identify compounds with potent, non-specific toxicity that are unsuitable for further development, and 2) to establish a safe concentration range for subsequent, more sensitive biological assays. Performing these assays on both cancerous and non-cancerous cell lines provides an early indication of the compound's therapeutic window or selectivity index (SI).[9][10]
Protocol 1: MTT Assay for Cell Viability
This widely used colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.
Materials:
-
Human cancer cell line (e.g., MCF-7, breast adenocarcinoma) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells).
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Test compounds dissolved in DMSO (sterile-filtered).
-
MTT solution (5 mg/mL in sterile PBS).
-
DMSO (cell culture grade).
-
96-well flat-bottom cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader (570 nm absorbance).
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the test compounds in complete medium. A typical starting range is 0.1 to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.[7]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[8] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity Profile
Quantitative data should be summarized to clearly present the half-maximal inhibitory concentration (IC50) and the Selectivity Index (SI).
| Compound ID | IC50 (µM) on MCF-7 (Cancer) | IC50 (µM) on HEK293 (Non-Cancer) | Selectivity Index (SI) [SI = IC50(HEK293)/IC50(MCF-7)] |
| IND-001 | 5.2 ± 0.4 | 58.1 ± 3.5 | 11.2 |
| IND-002 | 78.9 ± 6.1 | > 100 | > 1.2 |
| IND-003 | 2.1 ± 0.2 | 4.5 ± 0.3 | 2.1 |
| Doxorubicin (Control) | 0.9 ± 0.1 | 2.3 ± 0.2 | 2.6 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Tier 2: Secondary Screening - Focused Bioactivity Panels
Compounds that demonstrate acceptable potency and selectivity in Tier 1 are advanced to secondary screening. This tier consists of parallel panels of mechanism-based assays, guided by the known biological activities of the indenopyridine chemical class.
Caption: Parallel secondary screening panels.
A. Anticancer Panel
Rationale: The indenopyridine scaffold is a known topoisomerase IIα (Topo IIα) inhibitor, an enzyme critical for DNA replication in highly proliferative cancer cells.[2] Inhibiting this enzyme leads to DNA damage and apoptosis, making it a validated anticancer target.
References
- 1. Anticancer activity of novel indenopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 5H-Indeno[1,2-c]pyridin-5-one in Cell-Based Assays
Introduction: The Therapeutic Potential of the Indenopyridine Scaffold
The 5H-indeno[1,2-c]pyridin-5-one core structure and its related isomers, such as the 5H-indeno[1,2-b]pyridine series, represent a class of rigid, planar heterocyclic compounds that have garnered significant interest in medicinal chemistry. This structural rigidity is advantageous for drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and specificity.[1] Derivatives of the indenopyridine scaffold are predominantly investigated for their potent anticancer activities.[2]
The primary mechanism of action for many of these compounds is the inhibition of DNA topoisomerases I and II.[3] These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation, and their inhibition leads to DNA damage and ultimately, apoptotic cell death in rapidly dividing cancer cells.[3] Some derivatives also function as DNA intercalators, further disrupting DNA processes.[4] Consequently, the indenopyridine framework is considered a "privileged scaffold" for the development of novel oncology therapeutics.[1][5]
These application notes provide a comprehensive guide for researchers utilizing this compound and its analogs in common cell-based assays to characterize their cytotoxic and mechanistic properties.
Part 1: Foundational Assays for Cytotoxicity Assessment
A critical first step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cancer cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT116)
-
Complete growth medium
-
96-well flat-bottom tissue culture plates
-
This compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS, filtered)[6]
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[3][7]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Include wells for "medium only" (blank) and "cells with vehicle" (untreated control).[8]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Treatment Incubation: Incubate the plate for a desired period, typically 48 or 72 hours, at 37°C and 5% CO₂.[8]
-
MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Untreated_Control) * 100
-
Plot the % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Quantitative Data Example
The following table shows example IC₅₀ values for structurally related indeno[1,2-c]pyrazole derivatives against the A549 human lung adenocarcinoma cell line, demonstrating the potent cytotoxicity often observed with this class of compounds.
| Compound | Modification | IC₅₀ (µM) on A549 Cells | Reference Compound (Erlotinib) IC₅₀ (µM) |
| Derivative 1 | Specific substitution pattern A | 7.99 | 19.67 |
| Derivative 4 | Specific substitution pattern B | 6.13 | 19.67 |
| Derivative 7 | Specific substitution pattern C | 8.67 | 19.67 |
| Data synthesized from a study on indeno[1,2-c]pyrazoles, which share a similar core structure.[10] |
Part 2: Mechanistic Assays for Target Engagement and Mode of Action
Once cytotoxicity is established, the next logical step is to investigate the compound's mechanism of action. For indenopyridine derivatives, this typically involves assessing their impact on topoisomerase activity and their ability to induce apoptosis.
Topoisomerase II Relaxation Assay
Principle: DNA topoisomerase II unwinds supercoiled DNA by creating transient double-strand breaks.[11] This assay measures the enzymatic conversion of a supercoiled plasmid substrate into its relaxed form. An inhibitor will prevent this relaxation. The different DNA topologies (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis, as the compact supercoiled form migrates faster than the relaxed form.[12]
Detailed Protocol: Topoisomerase II Relaxation Assay
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT)[12]
-
ATP solution (e.g., 30 mM)[12]
-
5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[13]
-
Agarose and TAE or TBE buffer for gel electrophoresis
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing 10x Assay Buffer, ATP, and supercoiled pBR322 DNA in sterile water. Aliquot the mix into reaction tubes.[12]
-
Inhibitor Addition: Add the this compound derivative (or DMSO as a vehicle control) to the reaction tubes.
-
Enzyme Addition: Add a pre-determined optimal amount of Topoisomerase II enzyme to all tubes except the "no enzyme" control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[12]
-
Reaction Termination: Stop the reaction by adding 1/5 volume of the 5x Stop Buffer/Loading Dye.[13]
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 85V for 2 hours) until the dye front has migrated sufficiently.[11][12]
-
Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, destain in water, and visualize the DNA bands under UV light.[11]
-
Interpretation:
-
No Enzyme Control: Should show a single, fast-migrating band corresponding to supercoiled DNA.
-
Enzyme + Vehicle Control: Should show a slower-migrating band corresponding to relaxed DNA.
-
Enzyme + Inhibitor: Will show a dose-dependent preservation of the supercoiled DNA band, indicating inhibition of the enzyme.
-
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. Flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation of four populations:
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (rare).
Experimental Workflow: Apoptosis Detection
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Cells treated with the this compound derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10x Binding Buffer)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration (and 2x IC₅₀) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize. Combine all cells from each condition and centrifuge at ~300 x g for 5 minutes.[5]
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again.
-
Staining: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Carefully discard the PBS and resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) by flow cytometry.
Caspase-3/7 Activity Assay
Principle: Executioner caspases, primarily caspase-3 and caspase-7, are key mediators of apoptosis. Their activation is a hallmark of the apoptotic process. The Caspase-Glo® 3/7 Assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[2] Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then consumed by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[2][15]
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
White-walled 96-well plates suitable for luminescence
-
Cells treated in a 96-well plate (can be the same plate as used for treatment)
-
Luminometer
Procedure:
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[15]
-
Plate Equilibration: Remove the 96-well plate containing treated cells from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in medium. This single step lyses the cells and introduces the substrate.[2][15]
-
Incubation: Mix the contents by gently shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) and plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates the induction of apoptosis via caspase-3/7 activation.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound derivatives. By systematically assessing cytotoxicity, target engagement with topoisomerases, and the induction of apoptosis, researchers can efficiently profile these promising compounds and gather the critical data needed to advance the most potent candidates in the drug development pipeline.
References
- 1. scispace.com [scispace.com]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inspiralis.com [inspiralis.com]
- 12. inspiralis.com [inspiralis.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. docs.abcam.com [docs.abcam.com]
- 15. promega.com [promega.com]
Application Notes & Protocols: High-Throughput Screening of Indenopyridinone Libraries
<
Abstract
This guide provides a comprehensive framework for the design, execution, and analysis of high-throughput screening (HTS) campaigns targeting indenopyridinone libraries. Indenopyridinones represent a privileged scaffold in medicinal chemistry, with derivatives showing potent activity against a range of therapeutic targets, including enzymes like phosphodiesterases (PDEs) and topoisomerases.[1][2][3] We delve into the causal logic behind assay selection, provide detailed, field-proven protocols for both biochemical and cell-based assays, and outline a robust workflow for hit validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage HTS for the discovery of novel therapeutics derived from the indenopyridinone core.
Introduction: The Indenopyridinone Scaffold
The indenopyridinone core is a versatile heterocyclic structure that has garnered significant interest in drug discovery. Its rigid, planar nature combined with multiple points for synthetic diversification allows for the creation of large, focused libraries with favorable drug-like properties. These libraries have been successfully screened to identify potent inhibitors of key enzymes implicated in oncology, neuroscience, and inflammatory diseases. For example, specific derivatives have been identified as inhibitors of Topoisomerase IIα, a critical target in cancer therapy[1][2], and Phosphodiesterase 10A (PDE10A), a target for treating neurological disorders like schizophrenia and Huntington's Disease.[4][5]
The success of any HTS campaign hinges on a well-designed assay that is robust, reproducible, and relevant to the biological target.[6][7] This guide will use the discovery of PDE10A inhibitors as a representative case study to illustrate the principles and protocols of screening indenopyridinone libraries.
Strategic Assay Selection and Development
The choice of assay format is the most critical decision in an HTS campaign. It must balance biological relevance with the practical demands of automation, miniaturization, and signal robustness.[8] For enzyme targets like PDE10A, both biochemical (cell-free) and cell-based assays are viable options, each with distinct advantages.[9][10]
-
Biochemical Assays: These assays directly measure the activity of the purified enzyme and its inhibition by test compounds.[6] They offer a clean, mechanistic readout and are generally less prone to compound interference. Common formats include Fluorescence Polarization (FP), Fluorescence Resonance Energy Transfer (FRET), and luminescence-based assays.[6][11]
-
Cell-Based Assays: These assays measure a downstream consequence of target engagement within a living cell, such as changes in second messenger levels, gene expression, or cell viability.[12][13] They provide a more physiologically relevant context, assessing compound activity along with membrane permeability and potential cytotoxicity in a single step.[10]
Causality in Assay Choice: For a primary screen of an indenopyridinone library against PDE10A, a biochemical assay is often preferred. The goal is to find direct inhibitors of the enzyme. A cell-based assay might miss potent inhibitors that have poor cell permeability, or generate false positives from compounds acting on other parts of the signaling pathway. The cell-based assay is, however, invaluable in secondary screening to confirm that hits from the primary screen are active in a cellular context.
Assay Quality Control: The Z'-Factor
Before initiating a full-scale screen, the assay must be rigorously validated to ensure it can reliably distinguish hits from inactive compounds.[14] The primary metric for this is the Z'-factor (Z-prime), a statistical parameter that quantifies the separation between the distributions of positive and negative controls.[15][16]
Z'-Factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control (e.g., no enzyme or fully inhibited enzyme).
-
μ_n and σ_n are the mean and standard deviation of the negative control (e.g., active enzyme with DMSO).
| Z'-Factor Value | Assay Quality Classification | Interpretation |
| > 0.5 | Excellent | A large separation window between controls; ideal for HTS.[17] |
| 0 to 0.5 | Acceptable | The assay is usable, but may have a higher rate of false positives/negatives. |
| < 0 | Unacceptable | No separation between controls; the assay is not suitable for screening.[15] |
An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for a high-throughput screen.[15][17]
Experimental Workflow and Protocols
This section details the complete workflow for an HTS campaign, from initial assay development to hit confirmation.
Workflow Overview
The overall process follows a logical cascade designed to efficiently identify and validate true hits while eliminating artifacts and false positives.[18]
Caption: Fig 1. High-Throughput Screening Cascade.
Protocol 1: Biochemical HTS for PDE10A Inhibitors using Fluorescence Polarization
This protocol is adapted from established FP-based methods for screening phosphodiesterases and other enzymes.[4][19] FP is a homogeneous assay technology well-suited for HTS, measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[11][20]
Assay Principle: The assay kit from BPS Bioscience provides a fluorescently labeled nucleotide monophosphate.[4] When PDE10A hydrolyzes its substrate (cAMP), the resulting monophosphate product is bound by a specific binding agent, creating a large complex. This large complex tumbles slowly in solution, resulting in a high FP signal. An inhibitor prevents the formation of the product, leaving the small, rapidly tumbling fluorescent substrate unbound, which yields a low FP signal. The decrease in FP is directly proportional to the inhibitor's activity.
Materials:
-
PDE10A Assay Kit (e.g., BPS Bioscience, #60310) containing:
-
Purified PDE10A enzyme
-
Fluorescently labeled substrate (FAM-cAMP)
-
Binding Agent
-
PDE Assay Buffer
-
-
Indenopyridinone compound library (solubilized in 100% DMSO)
-
Positive Control Inhibitor (e.g., Papaverine)
-
384-well, low-volume, black assay plates
-
Plate reader capable of measuring fluorescence polarization
Step-by-Step Methodology:
-
Compound Plating:
-
Dispense 200 nL of test compounds and controls from the library source plates into the assay plates using an acoustic liquid handler. This results in a final assay concentration of 10 µM (assuming a 20 µL final volume).
-
Causality: Acoustic dispensing minimizes DMSO carryover, which can affect enzyme activity. The final DMSO concentration should be kept constant across all wells and ideally ≤0.5%.
-
-
Enzyme and Substrate Preparation:
-
Thaw all reagents on ice.
-
Prepare a 2X enzyme solution by diluting PDE10A in PDE Assay Buffer to the pre-determined optimal concentration (e.g., 20 pg/µL).
-
Prepare a 2X substrate solution by diluting FAM-cAMP in PDE Assay Buffer to its optimal concentration (e.g., 20 nM).
-
Prepare a master mix containing both 2X enzyme and 2X substrate.
-
-
Reaction Initiation:
-
Dispense 10 µL of the enzyme/substrate master mix into each well of the assay plate containing the compounds.
-
For Negative Controls (0% inhibition), add DMSO instead of compound.
-
For Positive Controls (100% inhibition), add a saturating concentration of Papaverine (e.g., 50 µM) or omit the enzyme.
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate at room temperature for 60 minutes. The incubation time should be optimized during assay development to ensure the reaction remains in the linear range.
-
-
Reaction Termination and Signal Development:
-
Prepare a 1X Binding Agent solution by diluting the stock 1:100 in Binding Agent Diluent.
-
Add 10 µL of the 1X Binding Agent to all wells. This stops the enzymatic reaction and initiates the development of the FP signal.
-
Incubate for an additional 15 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plates on a plate reader equipped with appropriate filters for the FAM fluorophore (Excitation ~485 nm, Emission ~530 nm).
-
Record the fluorescence polarization values (in mP units).
-
Protocol 2: Secondary Cell-Based Assay for Hit Validation
This protocol describes a general method for confirming the activity of primary hits in a cellular context. It measures the modulation of cyclic AMP (cAMP), the product of PDE10A activity, in a relevant cell line (e.g., HEK293 cells engineered to express PDE10A).
Assay Principle: This assay uses a competitive immunoassay format, often employing FRET or luminescence (e.g., Cisbio HTRF or Promega GloSensor). In the HTRF assay, a cAMP-specific antibody labeled with a donor fluorophore and a cAMP tracer labeled with an acceptor fluorophore are used. Cellular cAMP produced by the cells competes with the tracer for antibody binding. High levels of cellular cAMP (low PDE10A activity) disrupt the FRET pair, leading to a low signal. Low levels of cellular cAMP (high PDE10A activity) allow the FRET pair to form, resulting in a high signal. An effective indenopyridinone inhibitor will increase cellular cAMP, thus decreasing the assay signal.
Materials:
-
HEK293 cells stably expressing human PDE10A
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS)
-
cAMP HTRF Assay Kit (e.g., Cisbio)
-
Forskolin (an adenylyl cyclase activator to stimulate cAMP production)
-
Confirmed hits from the primary screen
Step-by-Step Methodology:
-
Cell Plating:
-
Seed HEK293-PDE10A cells into 384-well, white, solid-bottom cell culture plates at a density of 5,000-10,000 cells/well.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in assay buffer.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Add a sub-maximal concentration of Forskolin to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (cAMP-d2 acceptor and anti-cAMP-cryptate donor) diluted in the kit's lysis buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the time-resolved fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (Acceptor/Donor * 10,000) and subsequently the percent inhibition.
-
Data Analysis and Hit Triage
High-throughput screening generates vast amounts of data that require systematic analysis to identify high-quality hits.[21]
Primary Screen Analysis
-
Normalization: Raw data from the plate reader is normalized to the plate-specific controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos) / (Signal_Neg - Signal_Pos))
-
Signal_Compound is the signal from a well with a test compound.
-
Signal_Neg is the average signal of the negative controls (e.g., DMSO).
-
Signal_Pos is the average signal of the positive controls (e.g., Papaverine).
-
-
Hit Selection: A hit is defined as a compound that has the desired activity above a certain threshold.[22] A common threshold is three standard deviations above the mean of the negative controls. For example, compounds exhibiting >50% inhibition may be selected as primary hits.
Hit Confirmation and Validation
Primary hits must undergo a rigorous validation process to confirm their activity and rule out false positives.[18][23]
-
Re-test: Primary hits are re-tested under the same assay conditions to confirm their activity is reproducible.[21]
-
Dose-Response: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point curve) to determine their potency (IC₅₀).
-
Counter-Screens: These are crucial for eliminating compounds that interfere with the assay technology.[18] For the FP assay, a common counter-screen is to test compounds against the pre-formed product-binding agent complex. A compound that disrupts this complex is an artifact, not a true inhibitor.
-
Orthogonal Assays: Hits are tested in a different assay format that relies on an independent detection technology (e.g., testing hits from the FP biochemical assay in the cell-based HTRF assay).[23] This provides strong evidence that the compound's activity is genuine and not an artifact of the primary assay format.
The goal of this cascade is to produce a set of validated hits with confirmed, on-target activity and well-defined structure-activity relationships (SAR), which can then serve as the starting point for lead optimization.[22]
Target-Inhibitor Interaction Pathway
Caption: Fig 2. Mechanism of PDE10A Inhibition.
Conclusion
The high-throughput screening of indenopyridinone libraries is a powerful strategy for the discovery of novel enzyme inhibitors. Success depends on a deeply rational approach, beginning with the selection of an assay that is both biologically relevant and technically robust. By employing a stringent validation workflow, including orthogonal assays and counter-screens, researchers can effectively triage large datasets to identify high-quality, validated hits. The protocols and strategies outlined in this guide provide a field-tested framework for executing these complex campaigns, ultimately accelerating the journey from hit identification to lead optimization.
References
- 1. A new phenolic series of indenopyridinone as topoisomerase inhibitors: Design, synthesis, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Fragment-assisted hit investigation involving integrated HTS and fragment screening: Application to the identification of phosphodiesterase 10A (PDE10A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Enzyme assay design for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifescienceglobal.com [lifescienceglobal.com]
- 11. researchgate.net [researchgate.net]
- 12. marinbio.com [marinbio.com]
- 13. news-medical.net [news-medical.net]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. assay.dev [assay.dev]
- 16. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 17. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 22. Hit Discovery & Confirmation for Early Drug Discovery [merckmillipore.com]
- 23. pelagobio.com [pelagobio.com]
"synthesis of substituted indenopyridines for biological screening"
Application Notes & Protocols
Introduction: The Indenopyridine Scaffold in Modern Drug Discovery
The fusion of an indane-1,3-dione moiety with a pyridine ring gives rise to the indenopyridine core, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] This structural motif is prevalent in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological properties. Researchers have successfully developed indenopyridine derivatives as potent anticancer agents, some of which induce apoptosis in cancer cell lines, and others that exhibit promising activity against breast cancer.[3][4] The versatility of this scaffold extends to other therapeutic areas, with analogues showing potential as antimalarial agents and inhibitors of key enzymatic pathways, such as deubiquitinating enzymes.[5][6]
The value of the indenopyridine framework lies in its rigid, polycyclic structure which provides a well-defined three-dimensional orientation for substituent groups to interact with biological targets. This guide provides a detailed overview of a robust and highly adaptable synthetic strategy—the multicomponent reaction (MCR)—for generating libraries of substituted indenopyridines. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and discuss the subsequent application of these compounds in biological screening cascades.
Synthetic Strategy: The Power of Multicomponent Reactions (MCRs)
For the efficient generation of a diverse library of compounds for biological screening, multicomponent reactions are exceptionally powerful. Unlike traditional linear synthesis, MCRs combine three or more starting materials in a single pot to form a complex product in a highly atom-economical fashion.
A particularly effective approach for indenopyridine synthesis is the one-pot reaction of indane-1,3-dione , a diverse aldehyde , and an amine-containing aromatic compound .[3][7] This strategy is notable for its operational simplicity and its tolerance of a wide range of functional groups on the aldehyde and amine components, allowing for the systematic exploration of chemical space.
Mechanistic Insights and Rationale
The reaction proceeds through a cascade of interconnected equilibria. Initially, the aldehyde and the aromatic amine typically form a Schiff base or enamine intermediate. Concurrently, the indane-1,3-dione, a strong carbon acid, exists in equilibrium with its enolate form. A Knoevenagel condensation between the aldehyde and indane-1,3-dione can also occur. These intermediates then participate in a Michael addition, followed by cyclization and dehydration to form a dihydropyridine intermediate.
A crucial and often rate-determining step is the final aromatization of the dihydropyridine ring to the stable indenopyridine product. Experience has shown that bubbling oxygen through the reaction mixture significantly enhances the reaction rate and final yields by facilitating this oxidative aromatization step.[3][7] This negates the need for potentially harsh or metal-based oxidants, rendering the process more environmentally benign.
Detailed Experimental Protocol: Synthesis of a Model Substituted Indenopyridine
This protocol describes the synthesis of a representative 4-aryl-2-amino-3-cyano-5-oxo-4H-indeno[1,2-b]pyridine derivative, a class of compounds that has shown notable anticancer activity.[4]
Materials & Reagents
-
1-(4-sulfamoylphenyl)-2-amino-1H-indene-1,3(2H)-dione (Enaminone, 1.0 eq)
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Absolute Ethanol (reaction solvent)
-
Ethyl Acetate (for extraction/crystallization)
-
Hexane (for crystallization)
-
Deionized Water
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Melting point apparatus
-
Instrumentation for characterization: FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometer
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add the enaminone (1.0 eq), the selected aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) to absolute ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture. The piperidine acts as a base to facilitate the initial condensations.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC), typically with a mobile phase of ethyl acetate/hexane. The reaction is generally complete within 4-6 hours, indicated by the consumption of the starting materials.
-
Workup - Precipitation: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will often form. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol to remove soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the pure indenopyridine derivative.
-
Drying and Characterization: Dry the purified solid in a vacuum oven. Characterize the final compound by determining its melting point and obtaining spectroscopic data (IR, ¹H-NMR, ¹³C-NMR, and Mass Spec) to confirm its structure and purity.[4]
Data Summary and Application in Biological Screening
The primary goal of synthesizing a library of indenopyridines is to identify lead compounds through biological screening. By systematically varying the substituents on the aldehyde and amine components, one can probe the structure-activity relationship (SAR) for a given biological target. For example, screening against cancer cell lines can reveal which functional groups enhance cytotoxic potency.
Below is a representative table summarizing hypothetical data for a series of indenopyridine derivatives tested against the MCF-7 breast cancer cell line, based on published findings.[4]
| Compound ID | Aryl Substituent (R) | IC₅₀ (µM) vs. MCF-7 | Relative Potency |
| 6a | Phenyl | 8.12 | Moderate |
| 6d | 4-Chlorophenyl | 4.34 | High |
| 6h | 4-Methoxyphenyl | 7.55 | Moderate |
| 6n | 2-Naphthyl | 6.84 | High |
| Doxorubicin | Reference Drug | 5.40 | - |
Table 1: Example Structure-Activity Relationship data for substituted indenopyridines against the MCF-7 breast cancer cell line. Data is illustrative based on trends reported in the literature.[4]
Interpreting the Data:
From this sample data, a clear SAR trend emerges. The introduction of a chloro- substituent at the 4-position of the phenyl ring (Compound 6d ) results in a significant increase in potency, even surpassing that of the reference drug, doxorubicin.[4] Similarly, extending the aromatic system to a naphthyl group (Compound 6n ) also maintains high activity. This information is invaluable for drug development professionals, as it guides the next round of synthesis, focusing on further modifications to the most promising scaffolds to optimize for potency and other drug-like properties.
Conclusion
The substituted indenopyridine scaffold is a validated and promising starting point for the development of new therapeutic agents. The use of one-pot, multicomponent synthetic strategies provides an efficient and robust platform for generating diverse chemical libraries. This approach allows researchers to rapidly explore structure-activity relationships and identify lead compounds for further optimization. The protocols and insights provided herein serve as a comprehensive guide for researchers and scientists in the field of drug discovery to synthesize and evaluate this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-component synthesis and anticancer evaluation of polycyclic indenopyridines lead to the discovery of a novel indenoheterocycle with potent apoptosis inducing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of novel indenopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three-component synthesis and anticancer evaluation of polycyclic indenopyridines lead to the discovery of a novel indenoheterocycle with potent apoptosis inducing properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Comprehensive Methodology for Assessing the Anti-inflammatory Potential of 5H-indeno[1,2-c]pyridin-5-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed methodological framework for the comprehensive evaluation of the anti-inflammatory potential of a novel compound, 5H-indeno[1,2-c]pyridin-5-one. The protocols herein are designed to establish a robust, evidence-based understanding of the compound's biological activity, from initial cytotoxicity assessments to in-depth mechanistic studies and preliminary in vivo efficacy. This guide emphasizes not only the procedural steps but also the scientific rationale underpinning each experimental choice, ensuring a self-validating and rigorous investigative process.
Foundational Principles: Structuring the Investigation
The assessment of a novel chemical entity's anti-inflammatory properties necessitates a hierarchical approach. We begin with broad, cell-based screenings to establish a therapeutic window and confirm general anti-inflammatory action. This is followed by more targeted assays to elucidate the specific molecular pathways being modulated. Finally, in vivo models provide a crucial, albeit preliminary, indication of the compound's potential efficacy in a complex biological system.
The structure of this guide is therefore as follows:
-
Preliminary Assessment: Determining the compound's cytotoxicity to ensure that subsequent observations are not artifacts of cell death.
-
In Vitro Efficacy & Mechanistic Insight: A suite of cell-based assays to quantify anti-inflammatory effects and probe the underlying molecular mechanisms.
-
In Vivo Proof of Concept: An acute model of inflammation to assess the compound's activity in a living organism.
-
Data Interpretation & Future Directions: Guidance on interpreting the collective data and planning subsequent studies.
Preliminary Assessment: Cytotoxicity Profiling
Causality Behind Experimental Choice: Before any assessment of anti-inflammatory activity, it is imperative to determine the concentration range at which this compound is non-toxic to the cells used in subsequent assays. High concentrations of a compound may induce cell death, which can be misinterpreted as an anti-inflammatory effect (e.g., by reducing the number of viable, cytokine-producing cells). The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1]
Protocol 2.1: MTT Assay for Cell Viability
Objective: To determine the concentration of this compound that results in a 50% reduction in cell viability (IC50).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Replace the existing media with the media containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
| Parameter | Condition |
| Cell Line | RAW 264.7 |
| Seeding Density | 5 x 10⁴ cells/well |
| Treatment Concentrations | Serially diluted this compound |
| Incubation Time | 24 hours |
| Readout | Absorbance at 550 nm |
In Vitro Efficacy & Mechanistic Insight
With a non-toxic concentration range established, the next phase is to evaluate the compound's ability to modulate key inflammatory responses in a controlled, in vitro setting.
Inhibition of Nitric Oxide Production
Causality Behind Experimental Choice: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[2][3] Upon stimulation with LPS, macrophages produce nitric oxide (NO), a key inflammatory mediator, via the action of inducible nitric oxide synthase (iNOS).[2][4][5] Measuring the inhibition of NO production is a robust primary screen for anti-inflammatory activity.[3][4][6]
Protocol 3.1.1: Griess Assay for Nitric Oxide Quantification
Objective: To quantify the inhibitory effect of this compound on LPS-induced NO production in RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
LPS (from E. coli)
-
This compound (at non-toxic concentrations)
-
Griess Reagent
-
Sodium nitrite standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells as in Protocol 2.1.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess Reagent and incubate for 15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite solution to quantify the nitrite concentration in the samples. Calculate the percentage inhibition of NO production.
Caption: Workflow for the nitric oxide inhibition assay.
Probing the Mechanism: Key Inflammatory Signaling Pathways
The production of inflammatory mediators like NO is regulated by complex intracellular signaling cascades. A thorough investigation should aim to identify which of these pathways are modulated by this compound. The NF-κB, MAPK, and JAK-STAT pathways are central to the inflammatory response.
Caption: Overview of key inflammatory signaling pathways.
Cyclooxygenase-2 (COX-2) Inhibition
Causality Behind Experimental Choice: COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and swelling.[7] Many successful anti-inflammatory drugs, such as celecoxib, are selective COX-2 inhibitors.[7] Assessing the ability of this compound to inhibit COX-2 can provide direct insight into a clinically relevant mechanism of action.
Protocol 3.2.1.1: Fluorometric COX-2 Inhibitor Screening Assay
Objective: To determine the IC50 of this compound for the inhibition of COX-2 activity.
Materials:
-
COX-2 Inhibitor Screening Kit (Fluorometric)
-
This compound
-
96-well opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit's instructions.[8][9]
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, add the assay buffer, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, the test compound, and the COX-2 enzyme.[7][8][10]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[7][8]
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes (Ex/Em = 535/587 nm).[9]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition and the IC50 value for this compound.[7]
| Parameter | Condition |
| Assay Type | Fluorometric, kinetic |
| Enzyme | Human recombinant COX-2 |
| Substrate | Arachidonic Acid |
| Readout | Fluorescence (Ex/Em = 535/587 nm) |
| Positive Control | Celecoxib |
In Vivo Proof of Concept: Acute Inflammatory Model
Causality Behind Experimental Choice: While in vitro assays are crucial for mechanistic understanding, they do not fully recapitulate the complexity of an inflammatory response in a whole organism. The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for evaluating the efficacy of acute anti-inflammatory agents.[11][12][13] Carrageenan injection induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time.
Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
Materials:
-
Wistar rats or Swiss albino mice
-
This compound (formulated for oral or intraperitoneal administration)
-
Carrageenan solution (1% in saline)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups: vehicle control, positive control (Indomethacin), and test groups (different doses of this compound).
-
Compound Administration: Administer the test compound or controls to the respective groups (typically 1 hour before carrageenan injection).
-
Baseline Measurement: Measure the initial paw volume of each animal.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Caption: Workflow for the in vivo paw edema assay.
| Parameter | Condition |
| Animal Model | Wistar rats or Swiss albino mice |
| Inflammatory Agent | 1% Carrageenan solution |
| Administration Route | Oral or Intraperitoneal |
| Measurement Tool | Plethysmometer or Calipers |
| Positive Control | Indomethacin |
Data Interpretation & Future Directions
A successful outcome from this tiered assessment would be a compound that:
-
Exhibits low cytotoxicity in the MTT assay.
-
Significantly inhibits NO production in LPS-stimulated macrophages.
-
Demonstrates a clear mechanism of action, such as potent and selective COX-2 inhibition.
-
Reduces paw edema in the in vivo model.
Positive results would warrant further investigation, including:
-
Expanded Mechanistic Studies: Western blotting to confirm the inhibition of key signaling proteins (e.g., phosphorylated p65 for NF-κB, phosphorylated p38 for MAPK).
-
Cytokine Profiling: Using ELISA or multiplex assays to measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[14][15][16][17]
-
Chronic Inflammation Models: Evaluation in models of chronic inflammation, such as adjuvant-induced arthritis.
This structured and mechanistically-driven approach will provide a comprehensive and reliable assessment of the anti-inflammatory potential of this compound, paving the way for its further development as a potential therapeutic agent.
References
- 1. kosheeka.com [kosheeka.com]
- 2. jkb.ub.ac.id [jkb.ub.ac.id]
- 3. thaiscience.info [thaiscience.info]
- 4. mdpi.com [mdpi.com]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. optibrium.com [optibrium.com]
- 17. longdom.org [longdom.org]
Troubleshooting & Optimization
"troubleshooting 5H-indeno[1,2-c]pyridin-5-one reaction side products"
Technical Support Center: 5H-indeno[1,2-c]pyridin-5-one Synthesis
Welcome to the technical support resource for the synthesis of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and unexpected outcomes encountered during the synthesis of this important azafluorenone scaffold. We will move beyond simple procedural lists to explore the mechanistic origins of side products and provide logical, field-tested strategies for their mitigation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level issues that often arise during the synthesis.
Q1: My overall yield is significantly lower than expected, although the reaction appears clean by TLC. What are the most common, non-obvious causes?
A1: Low yields in an apparently clean reaction often point to issues with product isolation or stability rather than side product formation. Consider these possibilities:
-
Product Solubility: The this compound core is a planar, heterocyclic system. Its solubility can be poor in common non-polar solvents used for extraction (e.g., ethyl acetate, DCM) but it may also not be fully soluble in the aqueous layer, leading to losses at the interface during workup.
-
Product Volatility: While the core itself is not highly volatile, certain derivatives might be. If you are removing solvents under high vacuum and elevated temperatures, you could be losing product. Check the contents of your rotovap trap.[1]
-
Adsorption during Purification: The pyridinic nitrogen can interact strongly with silica gel. If you observe significant tailing or require highly polar eluents during column chromatography, your product may be irreversibly adsorbing to the stationary phase.
-
Product Instability: The product may be sensitive to the pH of your workup conditions. Before quenching the entire reaction, test the stability of a small aliquot by exposing it to the acidic or basic solution you plan to use and monitoring by TLC.[1]
Q2: My TLC shows a primary product spot, but also several minor spots. What are the likely identities of these impurities?
A2: The minor spots are almost certainly reaction intermediates or products of parallel reaction pathways. Based on the common synthetic routes, such as the Friedländer annulation or related multi-component reactions, these could be[2][3][4]:
-
Uncyclized Intermediates: The reaction proceeds through several steps, including condensation and addition, before the final cyclization and aromatization. Incomplete reactions can leave behind Knoevenagel adducts or Michael adducts.
-
Self-Condensation Products: Starting materials like 1,3-indanedione can undergo self-condensation under basic or acidic conditions.
-
Over-Oxidized or Reduced Species: If your synthesis involves a final oxidation step to achieve aromatization, you may have residual un-oxidized precursor. Conversely, harsh conditions could lead to undesired side-chain oxidations.
-
Starting Materials: Unreacted starting materials are a common source of impurities.
Q3: The isolated product is a dark, tarry, or insoluble material, not the expected crystalline solid. What causes this and how can it be prevented?
A3: The formation of dark, insoluble materials typically points to polymerization or degradation.[5] This is often caused by:
-
Excessive Heat: Many syntheses of this scaffold require elevated temperatures, but prolonged heating or temperatures exceeding the stability threshold of intermediates or the final product can lead to decomposition.
-
Highly Concentrated Conditions: High concentrations can favor intermolecular reactions, leading to oligomers and polymers.
-
Reactive Functional Groups: Aldehyde starting materials, in particular, are prone to polymerization, especially in the presence of strong acids or bases.
Mitigation Strategy:
-
Lower Reaction Temperature: Determine the minimum temperature required for a reasonable reaction rate.
-
Reduce Concentration: Run the reaction under more dilute conditions.
-
Control Reagent Addition: If using a highly reactive reagent (e.g., a strong base or a reactive aldehyde), add it slowly to the reaction mixture at a controlled temperature to avoid localized high concentrations and exothermic events.
Part 2: Specific Troubleshooting Guides
This section provides in-depth analysis and solutions for specific, identifiable side products.
Issue 1: Presence of an Uncyclized Michael Adduct Intermediate
-
Observation: You isolate a major byproduct with a molecular weight corresponding to the sum of your key reactants (e.g., 1,3-indanedione + aldehyde + nitrogen source) minus water, but it is not the target this compound. ¹H NMR may show aliphatic protons that are absent in the fully aromatized target.
-
Mechanistic Cause: The synthesis of the indenopyridine core often involves a sequence of Knoevenagel condensation, Michael addition, and a final cyclization/dehydration step.[2] The final intramolecular cyclization to form the pyridine ring can have a high activation energy. If the reaction conditions (temperature, catalyst) are insufficient to overcome this barrier, the stable Michael adduct intermediate will accumulate.
References
Technical Support Center: Synthesis of 5H-indeno[1,2-c]pyridin-5-one and Analogs
Welcome to the technical support guide for the synthesis of 5H-indeno[1,2-c]pyridin-5-one and its related azafluorenone frameworks. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. The indenopyridine core is a privileged structure in drug discovery, and its successful synthesis is often a critical step in the development of new therapeutic agents.[1][2]
This guide is structured to provide direct, actionable advice. We will first explore common experimental failures in a detailed Troubleshooting Guide before addressing broader strategic questions in our Frequently Asked Questions (FAQs) section.
Part 1: Troubleshooting Guide
This section addresses specific, hands-on issues that can arise during the synthesis. We diagnose the problem, explain the underlying chemical principles, and provide a clear path to a solution.
Initial Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical workflow for diagnosing a failed or suboptimal reaction. The following diagram outlines a general approach.
Caption: General diagnostic workflow for synthetic challenges.
Q1: My acid-catalyzed cyclization of a 2-arylpyridine precursor is failing, leading to a lactone side product instead of the desired this compound. What is happening and how can I fix it?
Answer:
This is a classic and frequently encountered challenge, particularly when synthesizing azafluorenones with oxygen-containing substituents on the aryl ring.[3][4]
-
Causality (The "Why"): The problem arises from a competing intramolecular reaction. In the presence of a strong acid (like Polyphosphoric Acid, PPA), a 2-(2-alkoxyphenyl)nicotinate intermediate can undergo intramolecular transesterification, or lactonization, to form a stable pyridocoumarin. This pathway is often kinetically and thermodynamically favored over the desired Friedel-Crafts-type cyclization required to form the indenone core.
-
Troubleshooting & Solutions:
-
Modify the Cyclization Strategy: The most effective solution is to circumvent the conditions that favor lactonization. A powerful alternative is a radical cyclization. By converting the carboxylic acid or ester functionality to a hydroxymethyl group, you can initiate a radical cyclization using a reagent like tert-butyl hydroperoxide (TBHP). This approach completely avoids the acidic conditions that lead to lactone formation.[3]
-
Use Protecting Groups: If the acid-catalyzed route is necessary, consider using latent functional groups. For instance, a bromide substituent can be used as a placeholder for a future hydroxyl group. After the indenone core is successfully formed, the bromide can be converted to a hydroxyl group via palladium-catalyzed chemistry.[3]
-
Alternative Catalysts: Explore milder Lewis acids or alternative cyclization methods that do not rely on strong proton acids, which might shift the reaction equilibrium away from lactonization.
-
The diagram below illustrates the competing pathways.
Caption: Competing reaction pathways in azafluorenone synthesis.
Q2: I am attempting a multicomponent synthesis using an amine catalyst (like piperidine) and observing an unexpected, highly colored side product instead of my target indenopyridine derivative. What's going wrong?
Answer:
This issue often arises in multicomponent reactions involving 1,3-indandione or its derivatives, especially when using nucleophilic secondary amines as catalysts.
-
Causality (The "Why"): While amines like piperidine are often used as basic catalysts for Knoevenagel condensations, they can also act as nucleophiles. An unexpected nucleophilic addition of the amine onto a cyano group of a push-pull dye intermediate can occur.[5] This initiates a cascade of cyclization and rearrangement reactions, leading to complex, often deeply colored, fused heterocyclic systems instead of the intended product. For example, reactions intended to produce push-pull dyes from 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile can unexpectedly yield 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitrile derivatives.[5]
-
Troubleshooting & Solutions:
-
Switch to a Non-Nucleophilic Base: The most direct solution is to replace the nucleophilic amine catalyst with a non-nucleophilic base. Sterically hindered amines like diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are excellent choices. They are strong enough to facilitate the desired condensation reactions without participating as nucleophiles.
-
Inorganic Base Catalysts: Simple inorganic bases such as sodium acetate or potassium carbonate can also be effective and will not lead to this type of side reaction.
-
Optimize Reaction Temperature: In some cases, the nucleophilic addition is more prevalent at higher temperatures. Running the reaction at room temperature or even cooler may suppress the undesired pathway.[5]
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader topics related to synthetic strategy, mechanism, and analytical characterization.
Q1: What are the primary synthetic strategies for constructing the this compound core?
Answer:
Several robust strategies exist, each with distinct advantages. The choice often depends on the available starting materials and desired substitution patterns.
| Synthetic Strategy | Starting Materials | Key Reagents/Catalysts | Pros | Cons |
| Multicomponent Reactions (MCRs) | Aldehydes, 1,3-indandione, amino-heterocycles (e.g., 5-aminoimidazoles) | Base or acid catalyst (e.g., NaOH, acetic acid), sometimes in aqueous media.[6][7] | High atom economy, operational simplicity ("one-pot"), rapid access to diverse structures.[6] | Can sometimes lead to complex mixtures if conditions are not optimized; regioselectivity can be a challenge. |
| Palladium-Catalyzed Carbonylative Cyclization | 2-Aryl-substituted pyridines (e.g., 2-(2-bromophenyl)imidazo[1,2-a]pyridine) | Palladium catalyst (e.g., Pd(OAc)₂), Carbon Monoxide (CO) source.[8] | High efficiency, excellent functional group tolerance, direct C-H bond activation.[8] | Requires specialized equipment for handling CO gas, catalyst can be expensive. |
| Diels-Alder / Retro-Diels-Alder Cascade | Ninhydrin, amidrazones, norbornadiene. | Heat. | A "one-pot" method to construct the core from simple precursors.[9][10] | Requires specific precursors and high temperatures; may not be suitable for sensitive functional groups. |
| Intramolecular Friedel-Crafts Acylation | Substituted 2-aryl-nicotinic acids or esters. | Strong acids (e.g., PPA, H₂SO₄) or Lewis acids. | A classic and powerful method for forming the final ring. | Prone to side reactions like lactonization with specific substrates[3][4]; harsh conditions can limit functional group compatibility. |
Q2: Can you provide a general, step-by-step protocol for a multicomponent synthesis of an indenopyridine derivative?
Answer:
Certainly. The following is a representative protocol based on the three-component reaction of an aldehyde, 5-amino-3-methyl-1-phenylpyrazole, and 1,3-indandione in an aqueous medium, which is an environmentally benign approach.[7]
Protocol: Synthesis of an Indeno[2′,1′:5,6]pyrido[2,3-d]pyrazole Derivative
-
Reagent Preparation:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol), and 1,3-indandione (1.0 mmol).
-
Add 10 mL of water to the flask.
-
Add sodium dodecyl sulfate (SDS) (0.1 mmol) as a surfactant to facilitate the reaction in the aqueous medium.
-
-
Reaction Execution:
-
Stir the mixture vigorously using a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 100 °C) using a heating mantle and condenser.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the aqueous solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove residual starting materials and surfactant.
-
-
Purification:
-
The crude product is often of high purity.
-
If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) is typically sufficient. Avoid column chromatography if possible, as this protocol is designed for its simplicity.[7]
-
References
- 1. 5H-indeno[1,2-b]pyridine_TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and Chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones through Palladium-Catalyzed Cascade Reactions of 2-(2-Bromophenyl)imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Construction of the 4âAzafluorenone Core in a Single Operation and Synthesis of Onychine - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 10. Construction of the 4-Azafluorenone Core in a Single Operation and Synthesis of Onychine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 5H-indeno[1,2-c]pyridin-5-one Isomers
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the analysis and purification of 5H-indeno[1,2-c]pyridin-5-one and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of separating isomers of this important heterocyclic scaffold. The unique structural properties of indenopyridinones, which are foundational to various kinase inhibitors, present distinct chromatographic challenges.[1][2][3]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you achieve optimal separation of structural, positional, and chiral isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
The core challenge lies in the subtle structural similarities between isomers. For positional or structural isomers (e.g., this compound vs. 5H-indeno[1,2-b]pyridin-5-one), differences in polarity and pKa are minimal, making them difficult to resolve with standard chromatographic methods like reversed-phase HPLC on C18 columns.[4] For chiral derivatives, which are common in drug discovery, enantiomers have identical physical properties in an achiral environment, mandating the use of specialized chiral stationary phases (CSPs).
Q2: Which chromatographic technique is generally best for separating indenopyridinone isomers?
The optimal technique depends on the specific goal:
-
For Achiral Isomers (Structural/Positional): Supercritical Fluid Chromatography (SFC) is often the technique of choice.[5] Its use of supercritical CO2 as the primary mobile phase provides unique selectivity and often results in faster, more efficient separations compared to HPLC.[6][7] SFC can leverage a wide range of stationary phase chemistries, from normal-phase to reversed-phase, allowing for broad method development.[6]
-
For Chiral Isomers (Enantiomers): Both SFC and HPLC are highly effective, with the choice often depending on available instrumentation and desired throughput. SFC is frequently preferred for its high speed and reduced solvent consumption, making it a "greener" alternative.[5] The key to success in either technique is the selection of an appropriate Chiral Stationary Phase (CSP).
Q3: Why is Supercritical Fluid Chromatography (SFC) so effective for this class of compounds?
SFC's effectiveness stems from the properties of its mobile phase, which is primarily supercritical CO2 mixed with a small amount of an organic modifier (like methanol).[7]
-
Low Viscosity & High Diffusivity : Supercritical CO2 has low viscosity, which allows for faster flow rates and shorter analysis times without generating excessive backpressure.[5] Higher diffusivity leads to sharper peaks and better resolution.
-
Unique Selectivity : The mobile phase properties in SFC enhance interactions with the stationary phase. This technique excels at separating compounds that are difficult to resolve by HPLC.[6]
-
Broad Applicability : SFC can be used with both normal-phase (e.g., silica, diol) and reversed-phase (e.g., C18) columns, as well as specialized columns like those with pyridine-based chemistries, which offer unique interactions for nitrogen-containing heterocycles.[5][6]
Q4: My target is a novel chiral indenopyridinone derivative. Where do I start with method development?
For a new chiral molecule, a screening approach is most efficient. Start with polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) as they are known to resolve a broad range of chiral compounds.[8] A typical workflow involves screening your compound on 2-4 different chiral columns using a few standard mobile phases in either HPLC or SFC mode. This initial screen will quickly identify the most promising conditions for further optimization.
Isomer Separation Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem Area 1: Poor Resolution of Achiral Isomers
Q: My standard C18 HPLC column provides no separation for my substituted indenopyridinone isomers. What should I do?
A: This is a common issue because the isomers have very similar hydrophobicity, which is the primary separation mechanism on a C18 phase. To resolve this, you must introduce alternative separation mechanisms.
-
Causality: The basic nitrogen in the pyridine ring and the ketone group offer sites for more specific interactions than just hydrophobicity. Your goal is to select a stationary phase that can exploit these features.
-
Solution:
-
Switch to a Phenyl-Hexyl Column: The phenyl groups on this stationary phase can induce π-π stacking interactions with the aromatic rings of your indenopyridinone isomers. Subtle differences in the electron distribution of your isomers can lead to differential retention and improved resolution.
-
Employ a Mixed-Mode Column: For basic compounds, a mixed-mode column combining reversed-phase and cation-exchange properties can be highly effective. The cation-exchange functionality will interact with the protonated pyridine ring, providing a strong, alternative retention mechanism.[4]
-
Try Hydrophilic Interaction Liquid Chromatography (HILIC): If your isomers are sufficiently polar, HILIC can provide an orthogonal separation mechanism to reversed-phase. This technique uses a polar stationary phase (like silica or diol) with a high organic content mobile phase.
-
Q: I'm seeing significant peak tailing for my basic indenopyridinone compound in HPLC, even with good retention. What is the cause and how can I fix it?
A: Peak tailing for basic compounds is typically caused by secondary interactions between the analyte and acidic silanol groups present on the surface of silica-based stationary phases.
-
Causality: The lone pair of electrons on the pyridine nitrogen can form strong ionic interactions with deprotonated silanols, leading to a secondary, undesirable retention mechanism that causes peaks to tail.
-
Solution:
-
Mobile Phase Additives: Add a small amount of a competing base or an acid to the mobile phase.
-
Acidic Additive (e.g., 0.1% Formic Acid or TFA): This will protonate the pyridine nitrogen, turning it into a cation. It will also protonate the silanol groups, reducing their negative charge and minimizing the unwanted interaction. Formic acid is preferred for MS compatibility.[9][10]
-
Basic Additive (e.g., 0.1% Triethylamine - TEA): TEA is a competing base that will bind to the active silanol sites, effectively masking them from your analyte. This is highly effective but not MS-friendly.[11]
-
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively "end-capped" to minimize the number of accessible silanol groups, thereby reducing peak tailing for basic compounds.
-
Problem Area 2: Unsuccessful Chiral Separation
Q: I screened my chiral indenopyridinone on both cellulose and amylose-based CSPs in normal-phase HPLC (Hexane/IPA) and saw no separation. Am I using the wrong columns?
A: Not necessarily. While polysaccharide CSPs are an excellent starting point, the lack of separation in one mobile phase system does not mean the columns are unsuitable. The chiral recognition mechanism is highly dependent on the mobile phase.
-
Causality: Chiral recognition relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector on the stationary phase.[8] These complexes are stabilized by a combination of hydrogen bonds, π-π interactions, and steric hindrance. The mobile phase competes for these interaction sites and can disrupt complex formation if not chosen correctly.
-
Solution:
-
Switch to a Different Elution Mode: Before abandoning the columns, screen them in Polar Organic Mode (e.g., using 100% Acetonitrile or Methanol) and Reversed-Phase Mode (e.g., Acetonitrile/Water or Methanol/Water). The change in solvent polarity can dramatically alter the interactions and may induce separation.[8]
-
Add an Additive: For basic compounds like yours, adding a small amount of a basic or acidic modifier to the mobile phase is crucial. Try adding 0.1% diethylamine (DEA) for normal phase or 0.1% formic acid for reversed phase. These additives can improve peak shape and significantly enhance enantioselectivity.
-
Consider SFC: Chiral SFC often provides different selectivity compared to HPLC. Screening the same columns under SFC conditions (CO2/Methanol) is a highly recommended next step.
-
Q: I have baseline separation (Rs > 1.5) for my enantiomers on a chiral column, but the analysis time is over 30 minutes. How can I speed it up without sacrificing resolution?
A: This is an optimization challenge. High resolution gives you a significant advantage, allowing you to trade some of it for speed.
-
Causality: Resolution is a function of efficiency (N), selectivity (α), and retention factor (k). You can decrease the retention factor to shorten the run time, but this may reduce resolution. The goal is to do this while maintaining Rs ≥ 1.5.
-
Solution:
-
Increase Flow Rate: This is the simplest way to reduce analysis time. Modern columns can often be run at higher flow rates than the standard 1 mL/min without a catastrophic loss of efficiency.
-
Increase the Percentage of Strong Solvent: In normal phase, increase the percentage of alcohol modifier (e.g., from 10% to 20% IPA). In reversed phase, increase the percentage of organic solvent (e.g., from 50% to 70% Acetonitrile). This will reduce the retention factor (k) and elute your peaks faster.
-
Switch to a Shorter Column or Smaller Particle Size: If this is a routine analysis, moving the method to a shorter column (e.g., 15 cm instead of 25 cm) or a column packed with smaller particles (e.g., 3 µm instead of 5 µm) will significantly reduce run time while often maintaining or even improving performance.[9]
-
Data & Protocols
Separation Strategy Workflow
The following diagram outlines a logical workflow for developing a separation method for this compound isomers.
Caption: Decision tree for selecting a separation strategy.
Table 1: Comparison of Starting Conditions for HPLC vs. SFC
| Parameter | HPLC (Reversed-Phase) | SFC (Achiral/Chiral) | Rationale |
| Stationary Phase | C18, Phenyl-Hexyl | Diol, Pyridine, Chiral (CSP) | SFC excels with polar stationary phases; RP-HPLC requires phases that offer alternative selectivity to C18.[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Supercritical CO2 | The core of each technique.[7][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methanol | Modifiers are used to control elution strength.[7][9] |
| Typical Gradient | 5% to 95% B over 15 min | 2% to 40% B over 5 min | SFC allows for much faster gradients and re-equilibration due to the properties of scCO2.[5] |
| Flow Rate | 1.0 mL/min | 3.0 mL/min | Lower viscosity of scCO2 allows for higher flow rates at reasonable pressures.[5] |
| Temperature | 25 - 40 °C | 40 °C | Temperature affects mobile phase density and viscosity in SFC, influencing retention. |
| Back Pressure | Variable | ~150 bar (Regulated) | SFC requires a back-pressure regulator to keep CO2 in its supercritical state.[7] |
Protocol: General Method for Achiral SFC Screening
This protocol outlines a rapid screening process to find suitable conditions for separating structural or positional indenopyridinone isomers.
Objective: To identify a column and mobile phase modifier that provides selectivity for achiral isomers.
Instrumentation:
-
Analytical SFC system with UV or MS detector
-
Autosampler and column oven
Columns (suggested for screening):
-
Diol Column (e.g., UC-Diol)
-
Pyridine-based Column (e.g., UC-Py)[6]
Procedure:
-
Sample Preparation: Dissolve the isomer mixture in a suitable solvent (e.g., Methanol or DMSO/Methanol 1:1) to a final concentration of ~1 mg/mL.
-
System Setup:
-
Set the column temperature to 40 °C.
-
Set the Automated Back Pressure Regulator (ABPR) to 150 bar.
-
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol
-
-
Screening Gradient:
-
Time (min) | Flow Rate (mL/min) | %B (Methanol)
-
--- | --- | ---
-
0.0 | 3.0 | 2
-
5.0 | 3.0 | 40
-
5.1 | 3.0 | 2
-
7.0 | 3.0 | 2
-
-
Execution:
-
Install the first column (e.g., Diol).
-
Equilibrate the system for 5-10 minutes.
-
Inject the sample (1-5 µL).
-
Run the screening gradient and acquire data.
-
Repeat the process for the second column (e.g., Pyridine).
-
-
Data Analysis: Compare the chromatograms from each column. Look for the conditions that provide the best peak separation (resolution). The run with the highest resolution is your starting point for further optimization (e.g., by running a shallower gradient).
References
- 1. researchgate.net [researchgate.net]
- 2. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. SFC Columns : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of 5H-Indeno(1,2-b)pyridin-5-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 5H-Indeno(1,2-b)pyridin-5-one | SIELC Technologies [sielc.com]
- 11. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Regioselectivity of Indenopyridine Synthesis
Welcome to the technical support center for indenopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in the synthesis of these valuable heterocyclic compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired isomeric outcomes with higher precision and yield.
Troubleshooting Guide: Addressing Common Regioselectivity Issues
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Issue 1: Poor or No Regioselectivity, Resulting in a Mixture of Indeno[1,2-b]pyridine and Indeno[2,1-c]pyridine Isomers.
-
Question: My reaction is producing a nearly 1:1 mixture of indenopyridine regioisomers. How can I favor the formation of one isomer over the other?
-
Answer: Achieving high regioselectivity in indenopyridine synthesis often hinges on a delicate interplay of electronic and steric factors, which can be modulated by careful selection of catalysts, solvents, and reaction temperature.
-
Catalyst Selection is Critical: The choice of catalyst can dramatically influence the regiochemical outcome. For instance, in reactions involving the cyclization of indanone derivatives, the nature of the catalyst can steer the reaction towards a specific isomer. Transition-metal catalysts, such as those based on rhodium or nickel, can exhibit high regioselectivity in pyridine synthesis from alkenes and oxime esters, a principle that can be extended to indenopyridine synthesis.[1] Lewis acids also play a crucial role in activating substrates and directing the cyclization pathway.[2][3][4] The coordination of a Lewis acid to a carbonyl group in an indanone precursor can alter the electrophilicity of adjacent carbons, thereby directing the nucleophilic attack of the nitrogen-containing reagent to a specific position.
-
Solvent Effects: The polarity of the solvent can significantly impact the stability of reaction intermediates and transition states, thereby influencing the regioselectivity. In a study on the synthesis of indenopyrazoles, a switch in solvent from acetonitrile to an alcohol was found to completely reverse the regioselectivity of the ring-expansion reaction.[5] It is recommended to screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF, and alcohols) to determine the optimal medium for your desired isomer.
-
Temperature Optimization: The reaction temperature can be a key parameter in controlling regioselectivity. In some cases, lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. A systematic study of the reaction at different temperatures (e.g., from room temperature to reflux) is advisable to identify the optimal conditions for the desired regioselectivity.
-
Issue 2: Formation of an Unexpected Isomer as the Major Product.
-
Question: I am consistently obtaining the "wrong" regioisomer as the major product. What factors could be responsible for this unexpected outcome?
-
Answer: The formation of an unexpected regioisomer suggests that the reaction is being governed by factors that you may not have initially considered. Here are some potential causes and solutions:
-
Steric Hindrance: The steric bulk of substituents on either the indanone precursor or the nitrogen-containing reagent can play a decisive role in determining the regiochemical outcome. A bulky substituent may block access to a particular reaction site, forcing the reaction to proceed at a less hindered position, leading to the formation of an unexpected isomer. Consider using starting materials with smaller or differently positioned substituents to probe the steric sensitivity of your reaction.
-
Electronic Effects: The electronic properties of your substrates are paramount. Electron-donating or electron-withdrawing groups on the aromatic ring of the indanone can significantly influence the electron density at the potential cyclization sites. For example, in the synthesis of indanones, the concentration of polyphosphoric acid (PPA) was found to switch the regioselectivity by altering the electrophilic aromatic substitution pathway.[6][7] A thorough analysis of the electronic effects of your substituents is crucial for predicting and controlling the regioselectivity.
-
Reaction Mechanism: A misunderstanding of the operative reaction mechanism can lead to incorrect predictions of the major product. For instance, a reaction that is presumed to be under thermodynamic control might actually be governed by kinetic factors, leading to the formation of the less stable isomer. Mechanistic studies, including the isolation and characterization of reaction intermediates, can provide valuable insights into the factors controlling the regioselectivity.
-
Issue 3: Difficulty in Separating Regioisomers.
-
Question: The regioisomers I am producing are very difficult to separate by standard chromatography. Are there any strategies to improve their separation?
-
Answer: The separation of closely related regioisomers can indeed be a significant challenge. Here are a few approaches you can consider:
-
Chromatography Optimization: Before resorting to more complex methods, ensure that you have exhaustively explored various chromatographic conditions. This includes screening different solvent systems (both normal and reverse-phase), using high-performance liquid chromatography (HPLC) with different columns, and trying alternative stationary phases (e.g., alumina, silica gel with silver nitrate).
-
Derivatization: If the isomers themselves are difficult to separate, it may be possible to convert them into derivatives that have more distinct physical properties. For example, if the isomers contain a reactive functional group, you can perform a simple chemical transformation to introduce a bulky or polar group that will alter their retention behavior on a chromatography column.
-
Crystallization: If one of the isomers is crystalline, fractional crystallization can be a powerful purification technique. This involves dissolving the mixture of isomers in a suitable solvent and then slowly cooling the solution to induce the crystallization of the less soluble isomer.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the regioselective synthesis of indenopyridines.
Q1: What are the primary synthetic strategies for preparing indenopyridines with high regioselectivity?
A1: Several synthetic strategies can be employed to achieve high regioselectivity in indenopyridine synthesis:
-
Transition-Metal Catalysis: As mentioned in the troubleshooting guide, transition-metal catalysis is a powerful tool for controlling regioselectivity.[1] Catalysts based on rhodium, palladium, nickel, and copper have all been used to great effect in the synthesis of pyridines and related heterocycles.[8]
-
Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction, a type of [4+2] cycloaddition, is a valuable method for the construction of pyridine rings.[9][10][11][12][13] By carefully choosing the diene and dienophile components, it is possible to achieve high levels of regioselectivity in the formation of the pyridine ring, which can then be annulated to an indene core.
-
Multi-component Reactions: One-pot, multi-component reactions can provide a rapid and efficient route to complex molecules like indenopyridines. These reactions often proceed with high regioselectivity, as the reaction conditions are optimized for a specific reaction cascade.
-
Ring-Closing Metathesis (RCM): RCM is a powerful tool for the synthesis of cyclic compounds and can be applied to the synthesis of indenopyridines with good control over the ring size and substitution pattern.
Q2: Which analytical techniques are most effective for distinguishing between indenopyridine regioisomers?
A2: The unambiguous identification of regioisomers is crucial for any synthetic effort. The following techniques are indispensable for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for distinguishing between regioisomers.[14]
-
¹H NMR: The chemical shifts and coupling patterns of the protons on the aromatic and pyridine rings are highly sensitive to the substitution pattern. Careful analysis of the ¹H NMR spectrum can often provide a definitive assignment of the regiochemistry.
-
¹³C NMR: The chemical shifts of the carbon atoms are also unique for each regioisomer and can provide complementary information to the ¹H NMR data.
-
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity of atoms within the molecule and confirming the regiochemical assignment.
-
-
X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including the precise arrangement of atoms and the regiochemistry.[14] If you are able to obtain suitable crystals of your product, this technique will provide definitive proof of its structure.
-
Mass Spectrometry (MS): While mass spectrometry can confirm the molecular weight of your product, it is generally not sufficient on its own to distinguish between regioisomers, as they have the same mass. However, fragmentation patterns in tandem mass spectrometry (MS/MS) can sometimes provide clues about the substitution pattern.
Experimental Protocols
This section provides a general, step-by-step protocol for a regioselective indenopyridine synthesis, which should be adapted and optimized for your specific target molecule.
Protocol 1: General Procedure for the Lewis Acid-Catalyzed Synthesis of Indeno[1,2-b]pyridines
This protocol is based on the general principles of Lewis acid-catalyzed cyclization reactions for the synthesis of related heterocyclic systems.[2][3][4]
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted 1-indanone (1.0 eq.) and the β-enaminone or a related nitrogen-containing precursor (1.1 eq.) in a suitable anhydrous solvent (e.g., toluene, CH₂Cl₂, or THF).
-
Addition of Lewis Acid: To the stirred solution, add the Lewis acid catalyst (e.g., Sc(OTf)₃, TiCl₄, or BF₃·OEt₂) (0.1 - 1.0 eq.) portion-wise at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired indenopyridine regioisomer.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, and 2D NMR) and mass spectrometry to confirm its structure and regiochemistry.
Data Presentation
The following table summarizes the effect of different reaction parameters on the regioselectivity of a hypothetical indenopyridine synthesis, illustrating the type of data you should aim to collect during your optimization studies.
| Entry | Catalyst (eq.) | Solvent | Temperature (°C) | Ratio of Isomer A : Isomer B | Yield (%) |
| 1 | Sc(OTf)₃ (0.1) | Toluene | 80 | 3 : 1 | 75 |
| 2 | Sc(OTf)₃ (0.1) | CH₃CN | 80 | 1 : 5 | 82 |
| 3 | TiCl₄ (1.0) | CH₂Cl₂ | 0 | >20 : 1 | 65 |
| 4 | BF₃·OEt₂ (1.0) | CH₂Cl₂ | 0 | 1 : 10 | 78 |
Visualizations
Diagram 1: General Reaction Scheme for Indenopyridine Synthesis
Caption: General reaction scheme for indenopyridine synthesis.
Diagram 2: Troubleshooting Flowchart for Poor Regioselectivity
Caption: Troubleshooting flowchart for poor regioselectivity.
References
- 1. Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New entries in Lewis acid-Lewis base bifunctional asymmetric catalyst: catalytic enantioselective Reissert reaction of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 5. Design and synthesis of a new class of indeno[1,2-b]pyridine thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. research.rug.nl [research.rug.nl]
- 8. Synthesis of indeno-[1,2-b]-quinoline-9,11(6H,10H)-dione and 7,7-dimethyl-10-aryl-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives in presence of heterogeneous Cu/zeolite-Y as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines [dspace.mit.edu]
- 10. Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines [dspace.mit.edu]
- 11. Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aza Diels-Alder Reactions of Nitriles, N,N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Indenopyridine Synthesis
Welcome to the Technical Support Center for Indenopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indenopyridine derivatives. As Senior Application Scientists, we provide field-proven insights and solutions to optimize your experiments for higher yields and purity.
Frequently Asked Questions (FAQs)
General Issues
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Specific Synthetic Challenges
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
My indenopyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in indenopyridine synthesis can often be traced back to suboptimal reaction conditions, purity of starting materials, or inefficient work-up procedures. A systematic approach to troubleshooting is key to improving your yield.
Common Causes and Solutions:
-
Purity of Starting Materials: Impurities in your starting materials, such as the aminopyrazole in multicomponent reactions, can significantly interfere with the reaction.
-
Recommendation: Ensure all reactants are of high purity. Recrystallize or purify starting materials if necessary.[1]
-
-
Inefficient Reaction Conditions: The choice of solvent, temperature, and catalyst are critical for the successful synthesis of indenopyridines.
-
Incomplete Reactions: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion of starting materials.
Optimization of Reaction Conditions: A Tabular Summary
The following table summarizes key parameters to consider when optimizing your indenopyridine synthesis, based on findings for related pyridine syntheses.
| Parameter | Recommendation | Rationale |
| Catalyst | Screen different catalysts (e.g., Lewis acids like ZrCl4, nano-magnetic catalysts, or p-toluenesulfonic acid (PTSA)). Optimize catalyst loading.[1][4] | The choice and amount of catalyst can dramatically influence reaction rate and yield. |
| Solvent | Conduct a solvent screen. Ethanol is a common starting point, but solvent-free conditions should also be explored.[1][3][5] | The solvent affects reactant solubility and reaction kinetics. |
| Temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating.[1][3] | Temperature affects reaction rate and can influence the formation of byproducts. |
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Spot a small amount of your starting materials and the reaction mixture on a TLC plate.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under UV light (254 nm) or by staining with an appropriate agent (e.g., iodine vapor).[1]
-
Compare the spots of the reaction mixture to the starting materials to assess the progress of the reaction. The disappearance of starting material spots and the appearance of a new product spot indicate a successful reaction.
I am observing unexpected byproducts in my reaction. How can I identify and minimize them?
The formation of byproducts is a common challenge in complex organic syntheses. Identifying these impurities and understanding their formation mechanism is crucial for minimizing their presence.
Common Causes and Solutions:
-
Incorrect Order of Reagent Addition: In multicomponent reactions or unsymmetrical syntheses, the order in which reagents are added can be critical to avoid the formation of undesired intermediates.[4]
-
Side Reactions: Specific reaction conditions or the inherent reactivity of intermediates can lead to side reactions. For instance, in related syntheses, aza-semipinacol-type rearrangements have been observed.[6]
-
Decomposition of Starting Materials or Products: High reaction temperatures can sometimes lead to the decomposition of sensitive starting materials or the desired product.[4]
Spectroscopic Analysis for Impurity Identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the structure of byproducts.[7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify functional groups present in the impurities, which can provide clues to their structure.[9]
-
Mass Spectrometry (MS): MS provides the molecular weight of the impurities, which is a critical piece of information for their identification.[8]
Logical Flow for Minimizing Byproducts
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer: Two Cases of Aza-semipinacol-Type Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. farmaciajournal.com [farmaciajournal.com]
Technical Support Center: Optimization of Reaction Conditions for Indenopyridinone Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of indenopyridinones. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis and provide in-depth, field-proven solutions to streamline your experimental workflow. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also build a robust understanding for future optimizations.
Part 1: Troubleshooting Guide for Indenopyridinone Synthesis
Encountering difficulties in a reaction is a common part of chemical synthesis. The key is a systematic approach to identify and resolve the root cause. This section outlines the most frequent issues observed during indenopyridinone formation and provides targeted solutions.
Core Issues and Diagnostic Solutions
| Issue | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| 1. Low to No Product Conversion | a) Inactive or Inappropriate Catalyst: The catalyst may be poisoned, degraded, or simply not active enough for the specific substrate combination.[1] b) Suboptimal Temperature: The reaction may be too slow at lower temperatures, or starting materials might be degrading at higher temperatures.[2] c) Poor Reagent/Solvent Quality: Impurities in starting materials or residual water in solvents can interfere with the reaction.[1] | a) Catalyst Verification: If using a solid catalyst like Fe₃O₄@SiO₂@PrSO₃H, ensure it hasn't been deactivated.[3] Consider a fresh batch or regeneration. For homogeneous catalysts, test a different catalyst class (e.g., from acid to base, or a different metal). b) Temperature Screening: Perform small-scale reactions across a temperature gradient (e.g., 60°C, 80°C, 100°C). Lowering the temperature can sometimes prevent decomposition of sensitive starting materials, leading to higher yields.[2] c) Quality Control: Use high-purity, anhydrous solvents and freshly purified reagents. Water can hydrolyze intermediates or deactivate certain catalysts. |
| 2. Formation of Multiple Side-Products | a) Temperature Too High: Elevated temperatures can provide the activation energy for undesired side-reaction pathways. b) Incorrect Stoichiometry: An excess of one reactant, particularly the ketone or aldehyde, can lead to self-condensation or other side reactions. c) Prolonged Reaction Time: The desired product may be unstable under the reaction conditions and can degrade or rearrange over time. | a) Optimize Temperature: As a rule of thumb, start at a moderate temperature (e.g., 80°C for solvent-free conditions) and adjust based on reaction monitoring.[3] b) Stoichiometric Control: Carefully measure all reactants. A slight excess of the ammonia source (e.g., ammonium acetate) is common, but the core carbonyl components should typically be at a 1:1:1 ratio. c) Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction once the starting material is consumed and before significant side-product formation occurs. |
| 3. Reaction Starts but Stalls | a) Catalyst Deactivation: The catalyst may be slowly poisoned by an impurity or degrade over the course of the reaction.[1] b) Product Inhibition/Insolubility: The formed indenopyridinone product might be insoluble in the reaction medium, coating the catalyst surface or precipitating out and preventing further reaction. | a) Catalyst Robustness: If deactivation is suspected, consider a more robust or heterogeneous catalyst that can be easily filtered and refreshed. Magnetic catalysts like Fe₃O₄@SiO₂@PrSO₃H are advantageous for their stability and easy separation.[3] b) Solvent System Adjustment: If product insolubility is the issue, a change in solvent to one that can better solvate the product may be necessary. In some cases, increasing the temperature might improve solubility. |
| 4. Difficulty in Product Isolation/Purification | a) Product Oiling Out: The product may not crystallize properly during workup. b) Degradation on Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive N-heterocycles. c) Inseparable Impurities: Side products may have similar polarity to the desired product, making chromatographic separation challenging. | a) Optimize Crystallization: Screen a variety of solvent systems for crystallization (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/pentane). b) Alternative Purification: Consider using neutral or basic alumina for column chromatography, or alternative methods like preparative HPLC. c) Re-optimize Reaction: The most effective way to deal with inseparable impurities is to prevent their formation. Revisit the reaction conditions (temperature, solvent, catalyst) to improve selectivity. |
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent for my indenopyridinone synthesis?
A: Solvent selection is critical as it influences reactant solubility, reaction rate, and sometimes the reaction pathway itself. A good starting point is to screen a range of solvents with varying polarities, such as THF, toluene, acetonitrile, and ethanol.[2][4] However, for multicomponent reactions like this, solvent-free conditions have proven highly effective.[3][5]
-
Scientific Rationale: Solvent-free reactions often proceed faster due to higher reactant concentration and can be more environmentally friendly. One study found that heating the reactants at 80°C without any solvent gave the best yield for a four-component indenopyridinone synthesis.[3] If starting materials are solids, heating them to a melt can create a liquid phase for the reaction to occur.
Q2: What are the advantages of using a heterogeneous catalyst like Fe₃O₄@SiO₂@PrSO₃H?
A: Heterogeneous catalysts offer significant practical advantages, particularly in a drug development or process chemistry setting.
-
Expertise & Experience: The primary benefit is the ease of separation. Magnetic catalysts like Fe₃O₄@SiO₂@PrSO₃H can be removed from the reaction mixture using a simple external magnet, which eliminates the need for filtration of fine powders.[3] This simplifies the workup process and reduces product loss.
-
Trustworthiness: These catalysts are often more stable and can be recycled and reused multiple times without a significant loss of activity, making the process more cost-effective and sustainable.
Q3: My reaction is very slow. Should I just increase the temperature?
A: While increasing temperature does increase the reaction rate (as described by the Arrhenius equation), it is not always the best solution. Higher temperatures can lead to the decomposition of reactants, intermediates, or the final product, ultimately lowering the isolated yield.[2]
-
Systematic Approach: Before defaulting to a higher temperature, first ensure other parameters are optimized:
-
Catalyst Loading: Is the catalyst concentration sufficient? Try increasing the mol% of the catalyst.
-
Mixing: In heterogeneous or solvent-free reactions, ensure efficient mixing to maximize contact between reactants.[1]
-
Solvent Choice: The reaction may be inherently slow in the chosen solvent. A switch to a different solvent or to solvent-free conditions could provide a significant rate enhancement.[3]
-
Part 3: Standardized Experimental Protocol
This protocol describes a general, robust method for the four-component synthesis of a 2,4-disubstituted-5H-indeno[1,2-b]pyridin-5-one, which can serve as a baseline for your optimization studies.
Title: Synthesis of 2-Phenyl-4-(4-chlorophenyl)-5H-indeno[1,2-b]pyridin-5-one
Methodology:
-
Reagent Preparation:
-
To a 10 mL round-bottom flask, add 1,3-indanedione (0.146 g, 1.0 mmol).
-
Add 4-chlorobenzaldehyde (0.141 g, 1.0 mmol).
-
Add acetophenone (0.120 g, 1.0 mmol).
-
Add ammonium acetate (0.116 g, 1.5 mmol).
-
Finally, add the heterogeneous catalyst Fe₃O₄@SiO₂@PrSO₃H (0.01 g, ~10 mol%).[3]
-
-
Reaction Setup & Execution:
-
Ensure the reagents are well-mixed using a spatula. The reaction is performed under solvent-free conditions.[3]
-
Place the flask in a preheated oil bath at 80°C.
-
Stir the reaction mixture using a magnetic stir bar if the mixture is liquid enough, or mix periodically if it is a paste.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).
-
The reaction is typically complete within 1-2 hours.
-
-
Workup & Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add 10 mL of ethyl acetate to the flask and stir for 5 minutes to dissolve the product.
-
Place a strong magnet against the side of the flask to hold the magnetic catalyst, and carefully decant the solution into a separate container.
-
Wash the catalyst with another 5 mL of ethyl acetate and combine the organic layers.
-
The crude product can now be concentrated under reduced pressure.
-
-
Purification:
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to afford the pure indenopyridinone product.
-
Part 4: Visualization of Key Processes
Visual aids can help clarify complex relationships in chemical synthesis and troubleshooting.
General Reaction Scheme
Caption: Four-component synthesis of indenopyridinone.
Troubleshooting Workflow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5H-indeno[1,2-c]pyridin-5-one
Welcome to the technical support guide for the synthesis and purification of 5H-indeno[1,2-c]pyridin-5-one and its derivatives. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The indenopyridine core is a privileged structure in medicinal chemistry, with derivatives showing potential as anticancer agents and topoisomerase inhibitors[1][2]. Achieving high purity is critical for obtaining reliable biological data and advancing development.
This guide provides in-depth, field-proven insights in a question-and-answer format to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My crude product shows multiple spots on TLC, including residual starting materials. What is the most effective general purification strategy?
Plausible Cause: Multicomponent reactions, such as those used to synthesize indenopyridines, often result in unreacted starting materials or stable intermediates if the reaction does not proceed to completion[3]. Common starting materials like 1,3-indandione, aromatic aldehydes, and amino-uracil derivatives can persist in the crude mixture.
Identification Strategy: The first step is to identify the source of the impurities.
-
Co-spotting on TLC: Run a TLC plate spotting your crude product, each of the starting materials, and a "co-spot" lane containing both the crude and one starting material. If a spot in the crude lane moves to the same Rf as a starting material, its identity is confirmed.
-
Proton NMR (¹H NMR) of Crude Product: A quick ¹H NMR of the crude material can reveal characteristic peaks of starting materials. For example, a sharp singlet around 10 ppm would indicate a residual aromatic aldehyde proton.
Step-by-Step Removal Protocol: Flash Column Chromatography Flash column chromatography is the most robust method for separating the target compound from polar and non-polar impurities.
-
Adsorbent Preparation: Use silica gel (230-400 mesh) as the stationary phase. Prepare a slurry of the silica in the initial, least polar eluent (e.g., 100% hexane or dichloromethane).
-
Sample Loading:
-
Dry Loading (Recommended): Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add silica gel (typically 1-2 times the mass of the crude product), and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained. This powder can be carefully layered on top of the column bed.
-
Wet Loading: If the product is highly soluble in the initial eluent, dissolve it in the minimum possible volume and load it directly onto the column.
-
-
Elution: A gradient elution is typically most effective. Start with a non-polar solvent system and gradually increase the polarity. The optimal solvent system should be determined by TLC analysis beforehand. A common starting point for indenopyridine derivatives is a Hexane/Ethyl Acetate or Dichloromethane/Methanol system.
| TLC Solvent System (Example) | Initial Column Eluent | Final Column Eluent | Typical Impurities Eluted First | Typical Impurities Eluted Last |
| 3:1 Hexane:Ethyl Acetate | 100% Hexane | 1:1 Hexane:Ethyl Acetate | Less polar starting materials (e.g., aromatic aldehydes) | Highly polar starting materials (e.g., aminouracil) or baseline impurities |
| 95:5 DCM:Methanol | 100% Dichloromethane (DCM) | 9:1 DCM:Methanol | Less polar byproducts | Highly polar starting materials |
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
FAQ 2: The reaction appears successful (correct mass by MS), but the product is a dark, discolored solid instead of the expected pale yellow. How can I remove the color?
Plausible Cause: Color impurities often arise from the formation of highly conjugated byproducts or oxidation of the product or starting materials. The Friedländer synthesis, a common route to related quinolines, can sometimes produce colored side products if not performed under optimal conditions[4][5]. The methylene bridge in the related 5H-indeno[1,2-b]pyridine is a known site of reactivity[6].
Identification Strategy: These impurities are often present in very small quantities but have strong chromophores. They may appear as faint, streaky spots on a TLC plate that retain color.
Step-by-Step Removal Protocol: Recrystallization with Activated Charcoal
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find the best candidate.
-
Dissolution: In a flask, add the chosen solvent to your crude, colored product and heat the mixture to boiling (using a water bath or heating mantle) with stirring until the solid completely dissolves. Add the solvent dropwise to ensure you are using the minimum amount necessary.
-
Decolorization: Once dissolved, remove the flask from the heat. Add a very small amount of activated charcoal (a spatula tip, typically 1-2% of the product's weight) to the hot solution. Caution: Add charcoal slowly to the hot solution to avoid violent boiling.
-
Hot Filtration: Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities. While still hot, filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
FAQ 3: My ¹H NMR spectrum shows a clean set of peaks corresponding to my product, but also a second, similar set of smaller peaks, suggesting a regioisomer. How can I separate these?
Plausible Cause: Syntheses like the Friedländer annulation can lead to regioisomers if one of the reactants is unsymmetrical[4]. For example, reacting an unsymmetrical ketone with an o-aminoaryl aldehyde can result in two different cyclization products. These isomers often have very similar polarities, making separation challenging.
Identification Strategy:
-
High-Resolution Mass Spectrometry (HRMS): This will confirm that both species have the identical molecular formula.
-
2D NMR (COSY, HMBC): These advanced NMR techniques can help elucidate the exact structures of the two isomers by showing correlations between protons and carbons.
-
TLC Analysis: The isomers may appear as two very close or slightly elongated spots on TLC. Experiment with different solvent systems (e.g., trying toluene/acetone instead of hexane/ethyl acetate) to maximize separation.
Step-by-Step Removal Protocol: Preparative HPLC or Optimized Flash Chromatography
When isomers are difficult to separate, more advanced chromatographic techniques are required.
-
Optimized Flash Chromatography:
-
Use a finer mesh silica (or an alternative stationary phase like alumina).
-
Employ a very shallow elution gradient. Instead of jumping from 10% to 20% ethyl acetate, for instance, use a gradient that increases by 1-2% per column volume.
-
Use an automated flash chromatography system if available, as these provide superior resolution.
-
-
Preparative High-Performance Liquid Chromatography (Prep HPLC):
-
This is the most powerful technique for separating stubborn isomers[7].
-
An analytical HPLC method must be developed first to establish separation conditions (column type, mobile phase, flow rate).
-
The method is then scaled up to a larger preparative column to process the bulk material. This is often offered as a service by specialized purification labs.
-
Visualizing the Purification Workflow
The following diagram illustrates a general decision-making process for purifying crude this compound.
Caption: General purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 5H-Indeno[1,2-b]pyridine [webbook.nist.gov]
- 7. 5H-Indeno(1,2-b)pyridin-5-one | SIELC Technologies [sielc.com]
Technical Support Center: Managing Side Reactions in Multicomponent Reactions for Indenopyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of indenopyridines via multicomponent reactions (MCRs). This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to help you manage and mitigate side reactions, thereby improving the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary multicomponent reaction used for synthesizing indenopyridines?
The most common and efficient MCR for this purpose is a one-pot condensation involving three core components: indane-1,3-dione , a varied aldehyde , and an amine-containing compound (such as 6-aminouracil, substituted anilines, or other aminoheterocycles).[1][2] This reaction is valued for its atom economy and ability to rapidly generate complex polycyclic scaffolds from simple starting materials.[3][4]
Q2: What is the generally accepted mechanism for this reaction, and where do side reactions typically occur?
The reaction proceeds through a domino sequence of classical organic reactions. Understanding this pathway is critical for diagnosing issues:
-
Knoevenagel Condensation: The process begins with the condensation between the aldehyde and the active methylene group of indane-1,3-dione, typically catalyzed by an acid or base, to form a Knoevenagel adduct.
-
Michael Addition: The amine component then acts as a nucleophile, attacking the Knoevenagel adduct in a Michael-type 1,4-addition. This forms a key intermediate.
-
Intramolecular Cyclization & Dehydration: The intermediate undergoes intramolecular cyclization, followed by dehydration (aromatization), to yield the final fused indenopyridine ring system.[5]
Side reactions can occur at any stage. For instance, the Knoevenagel adduct can be isolated if the Michael addition is slow, or the Michael adduct can be the final product if the cyclization step fails. The most common issue, however, is the incomplete aromatization of the dihydropyridine intermediate.
Q3: Why are indenopyridine scaffolds important for drug development?
Indenopyridine and its fused derivatives, such as indeno[2',1':5,6]pyrido[2,3-d]pyrimidines, are privileged heterocyclic scaffolds.[6] They are present in various biologically active molecules and have been investigated for a range of therapeutic applications, including as anticancer agents with potent apoptosis-inducing properties.[2] Their rigid, planar structure allows for effective interaction with biological targets.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My reaction has a very low yield or fails to produce the desired indenopyridine.
Potential Cause A: Incomplete Aromatization
-
Symptom: Your primary isolated product is the dihydropyridine analogue, which has not been oxidized to the final aromatic pyridine ring.
-
Causality: The final dehydration/oxidation step is often the rate-limiting step and may not occur spontaneously under standard reflux conditions. The thermodynamic driving force may be insufficient without an external oxidant.
-
Solution: Introduce an oxidant to facilitate the aromatization. A highly effective and simple method is to bubble oxygen gas directly through the reaction mixture during the reaction.[2] This has been shown to significantly improve yields by promoting the conversion of the dihydropyridine intermediate to the final product.[2]
Potential Cause B: Suboptimal Catalyst or Solvent
-
Symptom: The reaction stalls, and TLC analysis shows a mix of starting materials and early-stage intermediates (e.g., Knoevenagel adduct).
-
Causality: The catalyst may be inappropriate for your specific substrates, or the solvent may not provide the right polarity or temperature for all steps of the domino reaction to proceed efficiently.
-
Solution:
-
Catalyst Optimization: While acetic acid can work, stronger acid catalysts like p-toluenesulfonic acid (p-TSA) are often more effective at promoting both the initial condensation and the final dehydration.[5] For greener approaches, supramolecular catalysts like β-cyclodextrin in water have proven highly efficient.[1]
-
Solvent Selection: Ethanol is a common choice. However, for certain substrates, water can be a superior, environmentally friendly solvent that accelerates the reaction due to its high cohesive energy density.[1][5]
-
Potential Cause C: Formation of Stable Intermediates
-
Symptom: The main product is identified as the Michael adduct, indicating that the final intramolecular cyclization has failed.
-
Causality: Steric hindrance from bulky substituents on the aldehyde or amine can prevent the necessary conformation for cyclization. Electron-withdrawing groups can also deactivate the nucleophilicity required for the ring-closing step.
-
Solution:
-
Increase Temperature: Raising the reaction temperature can provide the necessary activation energy for the cyclization step.
-
Switch Catalyst: A stronger acid catalyst can sometimes promote cyclization more effectively.
-
Modify Substrates: If possible, consider using less sterically hindered analogues of your starting materials to validate the reaction pathway before moving to more complex substrates.
-
Issue 2: My product is impure and difficult to purify.
-
Symptom: The crude product is an intractable mixture, and standard purification methods like recrystallization are ineffective.
-
Causality: Multicomponent reactions can sometimes generate a variety of side products with similar polarities to the desired product, making separation challenging.[7] The formation of polymeric or tar-like substances can also occur at high temperatures.
-
Solution:
-
Optimize Reaction Time: Monitor the reaction closely using TLC. Over-running the reaction can lead to the degradation of the product and the formation of complex byproducts.
-
Purification Strategy: While recrystallization is ideal for its simplicity, column chromatography on silica gel is often necessary for MCR products.[8] Use a gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate) to effectively separate the components.[9]
-
Work-up Procedure: Ensure a thorough aqueous work-up to remove inorganic catalysts and salts before attempting chromatographic purification.[9]
-
Visualizing the Process
General Reaction Mechanism & Side Pathways
The following diagram illustrates the primary reaction pathway for the synthesis of indeno[2',1':5,6]pyrido[2,3-d]pyrimidines and highlights where key side products can diverge.
Caption: Reaction pathway for indenopyridine synthesis and key diversion points.
Troubleshooting Workflow
This decision tree provides a logical workflow for diagnosing and solving common experimental problems.
Caption: A logical workflow for troubleshooting common synthesis issues.
Optimized Experimental Protocol & Data
This protocol is a generalized starting point based on successful literature procedures. Optimization will be required for specific substrates.
Protocol: Three-Component Synthesis of Indeno[2',1':5,6]pyrido[2,3-d]pyrimidines [1][5]
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine indane-1,3-dione (1 mmol), the desired aldehyde (1 mmol), and 6-aminouracil (1 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 10 mL of water or ethanol). Add the catalyst (e.g., p-toluenesulfonic acid, 10 mol% or β-cyclodextrin, 20 mol%).
-
Reaction Conditions: Stir the mixture vigorously and heat to the optimal temperature (typically 60-80°C). If required for aromatization, bubble a gentle stream of oxygen through the mixture.
-
Monitoring: Monitor the reaction's progress by TLC (Thin Layer Chromatography) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Table 1: Optimization of Reaction Conditions
The following table summarizes data from the literature for the synthesis of a model indenopyridine, demonstrating the impact of different catalysts and solvents on reaction outcomes.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Water | 60-65 | 5.0 | 35 | [1] |
| 2 | p-TSA (10) | Water | 60-65 | 3.5 | 85 | [1] |
| 3 | L-proline (20) | Water | 60-65 | 4.0 | 72 | [1] |
| 4 | β-cyclodextrin (20) | Water | 60-65 | 2.0 | 90 | [1] |
| 5 | p-TSA (cat.) | Ethanol | Reflux | 2.5-3.5 | 62-95 | [5] |
Data is for the model reaction between 1,3-indanedione, benzaldehydes, and 6-aminouracil.
References
- 1. Supramolecular Efficient Catalysis for Multicomponent Synthesis of Fused Indeno-pyrido[2,3‑d]pyrimidines as Staphylococcal Thioredoxin Reductase (SaTrxR) Inhibitor Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-component synthesis and anticancer evaluation of polycyclic indenopyridines lead to the discovery of a novel indenoheterocycle with potent apoptosis inducing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Tale of Two Isomers: Unraveling the Biological Activities of 5H-indeno[1,2-b]pyridin-5-one and its Elusive Sibling, 5H-indeno[1,2-c]pyridin-5-one
A Comparative Guide for Researchers in Drug Discovery
In the landscape of heterocyclic chemistry, the indenopyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. Among these, the azafluorenones, specifically the isomeric 5H-indeno[1,2-b]pyridin-5-one and 5H-indeno[1,2-c]pyridin-5-one, present a compelling case study in how subtle changes in molecular architecture can profoundly influence biological function. This guide provides a comprehensive comparison of these two isomers, synthesizing available experimental data to illuminate their distinct pharmacological profiles and to highlight underexplored avenues for future research. While one isomer has been the subject of extensive investigation, particularly in oncology, its counterpart remains largely enigmatic, offering a tantalizing opportunity for new discoveries.
The Prominent Player: 5H-indeno[1,2-b]pyridin-5-one and its Anticancer Prowess
The 5H-indeno[1,2-b]pyridin-5-one scaffold has garnered significant attention in the field of medicinal chemistry, primarily for its potent anticancer activities. A substantial body of research has demonstrated that derivatives of this isomer act as powerful inhibitors of topoisomerase enzymes, crucial regulators of DNA topology that are frequently dysregulated in cancer cells.
Mechanism of Action: A Multifaceted Assault on Cancer Cells
Derivatives of 5H-indeno[1,2-b]pyridin-5-one exert their anticancer effects through several key mechanisms:
-
Topoisomerase Inhibition: Many indenopyridine derivatives have been identified as potent inhibitors of both topoisomerase I and II. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.
-
DNA Intercalation: The planar structure of the indenopyridine ring system allows some derivatives to intercalate between DNA base pairs. This distortion of the DNA helix can interfere with replication and transcription, further contributing to their cytotoxic effects.
The following diagram illustrates the general mechanism of action for topoisomerase inhibitors, a primary mode of action for 5H-indeno[1,2-b]pyridin-5-one derivatives.
Caption: Mechanism of Topoisomerase Inhibition by 5H-indeno[1,2-b]pyridin-5-one Derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the 5H-indeno[1,2-b]pyridin-5-one core have yielded valuable insights into the structural requirements for potent anticancer activity. Key findings from various studies include:
-
Substitution at the 2- and 4-positions: Aryl and heteroaryl substitutions at these positions have been extensively explored, with electron-donating and electron-withdrawing groups influencing potency and selectivity.
-
The importance of the pyridine nitrogen: The position of the nitrogen atom in the [1,2-b] isomer appears to be critical for its interaction with biological targets.
The table below summarizes the antiproliferative activities of selected 5H-indeno[1,2-b]pyridin-5-one derivatives against various cancer cell lines.
| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| 1 | Phenyl | Phenyl | HeLa | 5.2 | (Fictional Example) |
| 2 | 4-Methoxyphenyl | Phenyl | MCF-7 | 2.8 | (Fictional Example) |
| 3 | Thien-2-yl | Phenyl | A549 | 7.1 | (Fictional Example) |
| 4 | Phenyl | 4-Chlorophenyl | HeLa | 3.5 | (Fictional Example) |
The Enigmatic Isomer: this compound
In stark contrast to its well-studied sibling, this compound remains a molecule with a largely unwritten biological story. Despite the successful synthesis of derivatives such as 1-methoxy-5H-indeno[1,2-c]pyridin-5-one, a comprehensive evaluation of their biological activities is conspicuously absent from the scientific literature.
A Landscape Devoid of Data
Extensive searches of chemical and biological databases reveal a significant gap in our understanding of this isomer's pharmacological potential. There are no readily available reports detailing its cytotoxicity, enzyme inhibitory activity, or any other biological effects. This lack of data prevents a direct, evidence-based comparison with the [1,2-b] isomer.
Hypothetical Biological Profile: Clues from Structural Analogs
While direct evidence is lacking, we can extrapolate a hypothetical biological profile for the [1,2-c] isomer based on the known activities of related azafluorenones. A study on the antimicrobial properties of azafluorenones revealed that they generally exhibit weak activity compared to azaanthraquinones[1]. This suggests that the this compound core may not be a promising scaffold for the development of potent antimicrobial agents.
The structural difference between the two isomers lies in the position of the nitrogen atom within the pyridine ring. This seemingly minor change can have a significant impact on the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape. These factors are critical for molecular recognition and binding to biological targets. It is plausible that the specific arrangement of the nitrogen atom in the [1,2-b] isomer is optimal for interaction with the active site of topoisomerase enzymes, a feature that may be lost in the [1,2-c] isomer.
The following diagram illustrates the key structural difference between the two isomers.
Caption: Structural Comparison of the Two Isomers.
Experimental Protocols
To facilitate further research in this area, we provide a generalized protocol for a key assay used to evaluate the biological activity of these compounds.
Topoisomerase II Relaxation Assay
This assay is fundamental for determining the inhibitory activity of compounds against topoisomerase II.
Principle: Topoisomerase II relaxes supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and an assay buffer (typically containing ATP, MgCl2, KCl, and Tris-HCl).
-
Compound Addition: Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the reaction mixture. Include a positive control (e.g., etoposide) and a negative control (solvent only).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA. The degree of inhibition is determined by the amount of supercoiled DNA remaining in the presence of the test compound.
Caption: Workflow for a Topoisomerase II Relaxation Assay.
Conclusion and Future Directions
The comparative analysis of 5H-indeno[1,2-b]pyridin-5-one and this compound reveals a striking disparity in our understanding of their biological activities. The [1,2-b] isomer stands as a well-validated scaffold for the development of anticancer agents, with a clear mechanism of action and a growing body of structure-activity relationship data. In contrast, the [1,2-c] isomer represents a significant knowledge gap and a compelling opportunity for discovery.
Future research should prioritize the systematic biological evaluation of this compound and its derivatives. Key areas of investigation should include:
-
Antiproliferative Screening: Evaluation against a panel of cancer cell lines to determine if this isomer possesses any cytotoxic activity.
-
Enzyme Inhibition Assays: Screening against a broad range of kinases and other relevant cancer targets to identify potential molecular mechanisms.
-
Comparative Studies: Direct, head-to-head comparisons of the biological activities of both isomers and their derivatives to elucidate the precise impact of the nitrogen atom's position on their pharmacological profiles.
By filling this knowledge void, the scientific community can fully harness the potential of the indenopyridine scaffold and potentially uncover novel therapeutic agents for a range of diseases.
References
A Comparative Guide to Indenopyridinone Derivatives as Kinase Inhibitors
For researchers, scientists, and professionals in drug development, the quest for potent and selective kinase inhibitors is a continuous endeavor. Kinases, as pivotal regulators of cellular signaling, represent a major class of drug targets, particularly in oncology. This guide provides an in-depth comparative analysis of a promising class of heterocyclic compounds: indenopyridinone derivatives. We will delve into their efficacy as kinase inhibitors, supported by experimental data, and compare their performance against other established kinase inhibitor scaffolds. This document is designed to be a practical resource, offering not just data, but also the scientific rationale behind experimental design and detailed protocols to ensure reproducibility.
Introduction: The Therapeutic Potential of Kinase Inhibition
Protein kinases orchestrate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer. Small molecule kinase inhibitors that target the ATP-binding site of these enzymes have revolutionized cancer therapy. The indenopyridinone scaffold, a fused heterocyclic system, has emerged as a promising framework for the design of novel kinase inhibitors. This guide will focus on a key example of this scaffold and its derivatives, primarily targeting the NEK6 kinase, and will also explore other indenopyrimidine classes that show potential as receptor tyrosine kinase (RTK) inhibitors.
The Indenopyridinone Scaffold: A Focus on NEK6 Inhibition
A significant advancement in the exploration of the indenopyridinone scaffold is the identification of 2-amino-5-phenyl-5,11-dihydro-3H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-4,6-dione (hereafter referred to as Compound 1 ) as a potent inhibitor of NIMA-related kinase 6 (NEK6).[1][2][3] NEK6 is a serine/threonine kinase that plays a crucial role in mitotic progression, and its overexpression has been linked to several cancers.[4]
Lead Compound and Initial Derivatives
Compound 1 was identified through a computer-aided drug design strategy and demonstrated a half-maximal inhibitory concentration (IC50) of 2.6 µM against NEK6 in a LANCE-Ultra TR-FRET kinase assay.[1][2]
A primary challenge with Compound 1 was its limited aqueous solubility, a critical factor for drug development. To address this, a series of derivatives were synthesized by modifying the indenone ring system to disrupt its planarity and improve solubility.[4] While specific IC50 values for all derivatives are not publicly available, it was reported that three of the new derivatives showed improved solubility and maintained significant NEK6 inhibitory activity, with one derivative exhibiting slightly higher activity than the parent compound.[4]
Comparative Analysis of Indenopyridinone (Compound 1) and Alternatives
To understand the therapeutic potential of Compound 1 , it is essential to compare its activity with other known kinase inhibitors. The following table provides a comparative overview of Compound 1 and other inhibitors targeting NEK6 or a broader range of kinases.
| Compound | Scaffold | Primary Target(s) | IC50 (µM) | Reference |
| Compound 1 | Indenopyridinone | NEK6 | 2.6 | [1][2] |
| Compound 8 | 2-Oxopyridine | NEK6 | 3.4 | [1][2] |
| GSK-3 Inhibitor XIII | Not specified | GSK-3 | - | [5] |
| JNK Inhibitor II | Not specified | JNK | - | [5] |
| Isogranulatimide | Not specified | - | - | [5] |
Note: Specific IC50 values for GSK-3 Inhibitor XIII, JNK Inhibitor II, and Isogranulatimide against NEK6 were not provided in the referenced literature, but they were identified as potential inhibitors in a thermal shift assay.
A Broader Look: Indeno[1,2-d]pyrido[1,2-a]pyrimidines as RTK Inhibitors
Beyond the NEK6-targeting indenopyridinones, a related class of compounds, indeno[1,2-d]pyrido[1,2-a]pyrimidines , has been identified as a new class of cell-permeable inhibitors of receptor tyrosine kinases (RTKs).[6] These RTKs, such as VEGFR-2, are critically involved in angiogenesis, a key process in tumor growth and metastasis. While the initial report on this class of compounds did not provide specific IC50 values for individual derivatives, it highlights the versatility of the broader indenopyrimidine scaffold in targeting different kinase families. Further research is needed to fully elucidate the structure-activity relationship and selectivity of this subclass.
Experimental Protocols
To ensure scientific integrity and enable researchers to validate and build upon these findings, detailed experimental protocols are essential.
Synthesis of Indenopyridinone Derivatives
The synthesis of the lead indenopyridinone, Compound 1 , is achieved through a three-component reaction involving an aldehyde (e.g., benzaldehyde), 2,6-diaminopyrimidine-4(3H)-one, and indane-1,3-dione in water. The derivatives with improved solubility were synthesized by replacing the cyclic indane-1,3-dione with acyclic 1,3-diketones.
Experimental Workflow: Synthesis of Indenopyridinone Derivatives
Caption: A generalized workflow for the synthesis of indenopyridinone derivatives.
Biochemical Kinase Inhibition Assay (LANCE-Ultra TR-FRET)
The inhibitory activity of the indenopyridinone derivatives against NEK6 was quantified using a LANCE-Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. This is a common and robust method for measuring kinase activity in a high-throughput format.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Prepare solutions of recombinant NEK6 kinase, a biotinylated substrate peptide, and ATP in an appropriate assay buffer.
-
Prepare a detection mixture containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
-
Kinase Reaction:
-
In a microplate, add the test compound at various concentrations.
-
Add the NEK6 kinase and the substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
-
Signal Detection:
-
Stop the kinase reaction by adding EDTA.
-
Add the detection mixture to the wells.
-
Incubate the plate to allow for the binding of the detection reagents to the phosphorylated substrate.
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two different wavelengths (e.g., 665 nm for APC and 615 nm for europium).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow: LANCE-Ultra TR-FRET Kinase Assay
Caption: A step-by-step workflow for the LANCE-Ultra TR-FRET kinase inhibition assay.
Signaling Pathways and Mechanism of Action
Understanding the signaling pathway in which the target kinase operates is crucial for elucidating the mechanism of action of the inhibitor and predicting its cellular effects. NEK6 is a key regulator of mitosis, and its inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Signaling Pathway: NEK6 in Mitotic Progression
Caption: A simplified diagram of the NEK6 signaling pathway in mitosis and the point of inhibition by indenopyridinone derivatives.
Conclusion and Future Directions
Indenopyridinone derivatives represent a promising class of kinase inhibitors, with the lead compound demonstrating micromolar efficacy against NEK6. The ability to chemically modify the scaffold to improve physicochemical properties like solubility while retaining biological activity is a significant advantage for future drug development efforts.
Further research should focus on:
-
Expanding the Structure-Activity Relationship (SAR): Synthesizing and testing a broader range of indenopyridinone derivatives to identify key structural features that enhance potency and selectivity.
-
Kinome-wide Selectivity Profiling: Screening promising indenopyridinone derivatives against a large panel of kinases to determine their selectivity profile and identify potential off-target effects.
-
Cell-Based Assays: Evaluating the most potent and selective compounds in various cancer cell lines to assess their anti-proliferative and pro-apoptotic effects.
-
In Vivo Studies: Testing the efficacy of lead compounds in animal models of cancer to determine their therapeutic potential.
This guide provides a solid foundation for researchers interested in the development of indenopyridinone-based kinase inhibitors. The provided data and protocols should facilitate further investigation into this promising class of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of pyridopyrimidines targeting NEK6 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.febscongress.org [2024.febscongress.org]
- 5. Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to the Validation of 5H-indeno[1,2-c]pyridin-5-one Purity by High-Performance Liquid Chromatography
Introduction: The Imperative for Purity in Heterocyclic Compound Analysis
5H-indeno[1,2-c]pyridin-5-one and its derivatives represent a class of nitrogen-containing heterocyclic compounds with significant potential in medicinal chemistry, including demonstrated antiproliferative and antimetastatic activities.[1] As with any active pharmaceutical ingredient (API) or key intermediate, establishing the purity profile is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility in preclinical and clinical research. The presence of impurities, arising from the synthesis[2][3] or degradation, can significantly alter biological activity and introduce toxicity.
This guide provides an in-depth, field-proven methodology for the validation of this compound purity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the causality behind experimental choices, establish a self-validating protocol grounded in international regulatory standards, and objectively compare the performance of HPLC with alternative analytical techniques.
Part 1: A Validated RP-HPLC Method for Purity Determination
The objective of an analytical procedure is to demonstrate its fitness for the intended purpose.[4] For purity analysis, this means the method must be specific for the main compound, sensitive to potential impurities, and robust enough to deliver consistent results. Our approach is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating analytical procedures.[5][6]
The Rationale Behind RP-HPLC
Reverse-phase HPLC is the "workhorse" for the analysis of a wide range of pharmaceutical compounds, particularly those that are non-volatile and possess moderate polarity.[7][8] this compound, a heterocyclic ketone, fits this profile perfectly. The separation mechanism relies on the partitioning of the analyte between a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase. By carefully manipulating the mobile phase composition, we can achieve selective retention and elution, allowing for the separation of the main peak from closely related impurities. The choice of a C18 column is based on its proven versatility and effectiveness in retaining nitrogen-containing heterocyclic compounds.[9][10]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where the initial system suitability tests confirm the readiness of the instrument before the full validation is executed.
1. Instrumentation and Materials:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (ACS Grade)
-
This compound Reference Standard (purity >99.5%)
-
Sample of this compound for testing.
-
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of residual silanols on the column and the basic nitrogen of the pyridine ring, leading to improved peak shape and reproducibility.
-
Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier that provides good elution strength and low UV cutoff.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 15.0 80 17.0 80 17.1 30 | 20.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time stability.
-
Detection Wavelength: 254 nm. Rationale: This wavelength is chosen based on the UV absorbance maximum of the indenopyridinone chromophore, providing high sensitivity.
-
Injection Volume: 10 µL
3. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Stock Solution.
Validation Workflow: An ICH-Compliant Approach
The validation process ensures that the analytical method is reliable, reproducible, and fit for its intended purpose.[11] It encompasses a series of tests to evaluate the method's performance characteristics.
Caption: Workflow for HPLC method validation based on ICH guidelines.
Key Validation Parameters & Acceptance Criteria:
| Parameter | Experimental Approach | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Use DAD for peak purity analysis. | No interference at the analyte's retention time. Peak purity index > 0.999. |
| Linearity | Analyze 5-6 concentrations across 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking the sample matrix with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on a different day with a different analyst. | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| LOD & LOQ | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Deliberately vary parameters like flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2). | System suitability parameters remain within limits. %RSD of results ≤ 2.0%. |
This structured approach creates a self-validating system where each parameter builds upon the last, ensuring a comprehensive and trustworthy assessment of the method's capabilities.
Caption: Interdependence of key analytical validation parameters.
Part 2: Comparative Analysis with Alternative Technologies
While HPLC is the gold standard for this application, a senior scientist must understand its performance in the context of other available technologies like Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[12] For this compound, GC is generally unsuitable for purity analysis. The molecule has a relatively high molecular weight (181.19 g/mol )[13] and is not sufficiently volatile without derivatization. The high temperatures required for volatilization (>150°C) risk thermal degradation of the analyte, compromising the accuracy of the purity assessment.[14] However, GC excels in detecting volatile impurities, such as residual solvents from the synthesis process, making it a complementary, rather than a competing, technique.[7][8]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent evolution of HPLC that utilizes columns packed with smaller particles (<2 µm) and operates at much higher pressures.[15] This results in significant performance gains.
-
Advantages over HPLC:
-
Speed: Analysis times are drastically reduced, often by a factor of 5-10.
-
Resolution: The smaller particles lead to sharper, narrower peaks and superior separation of closely eluting impurities.
-
Sensitivity: Narrower peaks mean higher peak heights, which can improve the signal-to-noise ratio and lead to lower detection limits.
-
Reduced Solvent Consumption: Lower flow rates and shorter run times significantly cut down on solvent usage and waste disposal costs.
-
-
Considerations: The primary trade-off is the higher initial capital cost for the UPLC system, which is designed to handle the high backpressures. The system is also more sensitive to particulate matter, requiring more stringent sample filtration.
Performance Comparison Guide
The table below provides an objective comparison of HPLC, GC, and UPLC for the specific task of validating this compound purity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Applicability to Analyte | Excellent: Ideal for non-volatile, thermally stable polar compounds. | Poor: Unsuitable for the primary analyte due to low volatility and risk of thermal degradation. Useful for volatile impurities only. | Excellent: Superior performance for the same class of compounds as HPLC. |
| Resolution | Good to Excellent: Provides adequate separation for most impurities. | N/A for Analyte: Excellent for volatile compounds. | Superior: Significantly higher peak capacity and resolution. |
| Analysis Speed | Moderate (e.g., 15-30 min). | Fast for volatile compounds (e.g., 5-15 min).[14] | Very Fast (e.g., 2-5 min). |
| Sensitivity | Good, dependent on the detector (e.g., DAD). | Excellent for volatile compounds (e.g., FID). | Excellent: Narrower peaks lead to increased sensitivity. |
| Robustness | High: Well-established, rugged technology. | High: Very reliable for its intended applications. | Moderate to High: More sensitive to blockages and pressure fluctuations. |
| Operational Cost | Moderate solvent consumption and equipment cost. | Low solvent cost (uses gases), moderate equipment cost.[12] | High initial equipment cost, but lower long-term solvent cost. |
Conclusion: Selecting the Right Tool for the Job
The validated RP-HPLC method presented here stands as a robust, reliable, and scientifically sound approach for determining the purity of this compound. It adheres to international regulatory expectations and provides the accuracy and precision required for confident decision-making in a research and development setting.
While UPLC offers significant advantages in speed and resolution, making it the preferred choice for high-throughput environments, conventional HPLC remains a highly accessible and dependable workhorse. GC, though inappropriate for the parent compound, serves as a vital complementary technique for the specific analysis of volatile organic impurities. The ultimate choice of technology depends on the specific analytical need, throughput requirements, and available resources, but for foundational purity validation, this HPLC method provides an authoritative and trustworthy solution.
References
- 1. Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. qbdgroup.com [qbdgroup.com]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 13. 5H-Indeno(1,2-b)pyridin-5-one | C12H7NO | CID 77489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Indenopyridine Isomers
The indenopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. The fusion of an indane and a pyridine ring creates a unique chemical architecture that has been extensively explored for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of indenopyridine isomers, with a particular focus on their anticancer properties. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present comparative data from preclinical studies, and provide detailed experimental protocols for their evaluation.
The Influence of Isomerism on Anticancer Activity
The precise arrangement of atoms within the indenopyridine core, along with the nature and position of substituents, profoundly impacts the molecule's interaction with biological targets.[1] Even subtle isomeric variations can lead to significant differences in pharmacological effects. Studies have shown that the substitution pattern on the indenopyridine ring system is a critical determinant of its anticancer activity.[2][3]
A key area of investigation has been the development of indenopyridine derivatives as potent anticancer agents.[4][5] Researchers have synthesized and evaluated numerous isomers, revealing that specific structural features are essential for cytotoxicity against various cancer cell lines.
Comparative Analysis of Substituted Indenopyridine Isomers
A study on a series of 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide derivatives highlighted the significant impact of the substituent on the aryl ring at the 4-position.[5] The in vitro anticancer activity of these compounds was evaluated against the MCF-7 breast cancer cell line.
Table 1: Comparative Anticancer Activity of Indenopyridine Isomers against MCF-7 Cells [5]
| Compound ID | Aryl Substituent (at C4) | IC50 (µM) |
| 6d | 4-Chlorophenyl | 4.34 |
| 6n | 3,4,5-Trimethoxyphenyl | 6.84 |
| Doxorubicin | (Reference Drug) | 5.40 |
| 6a-c, 6e, 6f, 6h, 6p | Various other substituents | Moderate Activity |
| 3, 6g, 6i-m, 6o, 6q | Various other substituents | Weak Activity |
As evidenced in Table 1, the isomer bearing a 4-chlorophenyl group (compound 6d ) exhibited the highest potency, with an IC50 value of 4.34 µM, which is more potent than the standard chemotherapeutic drug, doxorubicin (IC50 = 5.40 µM).[5] The compound with a 3,4,5-trimethoxyphenyl substituent (6n ) also demonstrated significant activity.[5] This data underscores the critical role of the electronic and steric properties of the substituent at the C4 position in determining the anticancer efficacy of these indenopyridine isomers. The presence of halogen atoms or bulky groups can influence the antiproliferative activity of pyridine derivatives.[2]
Mechanism of Action: Targeting Cellular Proliferation and Survival
The anticancer effects of indenopyridine derivatives are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and apoptosis (programmed cell death).[4]
dot
Caption: Proposed mechanism of action for anticancer indenopyridine isomers.
Some indenopyridine derivatives have been identified as potent inhibitors of specific kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.[6][7] For instance, certain 3-cyanopyridine derivatives have shown potent inhibitory activity against PIM-1 kinase, a key regulator of cell survival and proliferation.[7] Inhibition of such kinases can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[7]
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of findings, standardized experimental protocols are essential for assessing the biological activity of indenopyridine isomers.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cultured cells.[8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of indenopyridine isomers against a cancer cell line.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the indenopyridine isomers in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed a non-toxic level, typically <0.5%.[10] Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 48-72 hours).[10]
-
MTT Addition: Add MTT solution (e.g., 10 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO (e.g., 100 µL), to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
dot
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion and Future Directions
The comparative analysis of indenopyridine isomers has revealed critical structure-activity relationships that are paramount for the rational design of novel anticancer agents. The position and nature of substituents on the indenopyridine scaffold significantly influence their cytotoxic potency. Future research should focus on synthesizing and evaluating a broader range of isomers to further elucidate the SAR. Moreover, detailed mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by the most potent indenopyridine derivatives. This will pave the way for the development of highly selective and effective cancer therapeutics with improved clinical outcomes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-component synthesis and anticancer evaluation of polycyclic indenopyridines lead to the discovery of a novel indenoheterocycle with potent apoptosis inducing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of novel indenopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide to 5H-indeno[1,2-c]pyridin-5-one Scaffolds as Kinase Inhibitors: A Structure-Activity Relationship Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the rigid, planar architecture of fused heterocyclic systems presents a compelling starting point for the design of potent and selective therapeutic agents. Among these, the indenopyridine core has garnered significant interest. This guide provides a comparative analysis of the structure-activity relationships (SAR) for kinase inhibitors based on the 5H-indeno[1,2-c]pyridin-5-one scaffold and its close structural isomers. While direct and extensive SAR studies on the this compound nucleus are emerging, valuable insights can be gleaned from the analysis of related indenopyridine and indenopyrazole frameworks. This guide will synthesize available data, offer comparisons with alternative scaffolds, and provide detailed experimental protocols to empower researchers in the rational design of novel kinase inhibitors.
The this compound Scaffold: A Promising Kinase Inhibitor Template
The this compound core represents a unique tricyclic system characterized by a fused indole and pyridine ring, with a ketone functionality at the 5-position. This rigid structure provides a well-defined orientation of substituents, facilitating specific interactions within the ATP-binding pocket of various kinases. The lactam moiety within the pyridinone ring can act as both a hydrogen bond donor and acceptor, a feature commonly exploited in the design of kinase inhibitors to engage with the hinge region of the kinase domain.
Caption: The core structure of this compound.
Comparative SAR Analysis of Indenopyridine Isomers
Due to the limited public data on the specific this compound scaffold as kinase inhibitors, this section will focus on the SAR of the closely related and more extensively studied indeno[1,2-b]pyridine and indeno[1,2-c]pyrazole cores. The insights derived from these isomers provide a valuable predictive framework for the rational design of this compound derivatives.
Indeno[1,2-b]pyridine Derivatives: Insights from Anticancer and Topoisomerase Inhibition Studies
Research into indeno[1,2-b]pyridine derivatives has primarily focused on their potent anticancer and topoisomerase inhibitory activities. These studies offer foundational SAR principles that can be extrapolated to kinase inhibition, as both target classes involve interactions with planar heterocyclic systems.
A key determinant for the biological activity of the 5H-indeno[1,2-b]pyridine scaffold is the substitution pattern on the aryl ring at the 4-position. For instance, the presence of a 4-chlorophenyl group at this position resulted in a compound with an IC₅₀ value of 4.34 μM against the MCF-7 breast cancer cell line, demonstrating greater potency than the reference drug Doxorubicin.[1] This highlights the importance of strategically placed substituents for enhancing biological efficacy.
| Compound | Scaffold | Substitutions | Biological Activity | Reference |
| 1 | 5H-indeno[1,2-b]pyridine | 4-(4-chlorophenyl) | IC₅₀ = 4.34 μM (MCF-7) | [1] |
| 2 | 5H-indeno[1,2-b]pyridine | 6,7-dimethoxy, 4-(4-hydroxy-3-methoxyphenyl) | Significant antiproliferative and antimetastatic activity | [2] |
| 3 | 2,4-diaryl-5H-indeno[1,2-b]pyridine | meta or para hydroxyl on 2- or 4-phenyl ring | Enhanced topoisomerase I and II inhibition and cytotoxicity | [3] |
| 4 | 2,4-diaryl-5H-indeno[1,2-b]pyridine | Chlorine on furyl or thienyl ring | Reduced topoisomerase inhibition but improved cytotoxicity | [3] |
Key SAR takeaways for indeno[1,2-b]pyridines:
-
Aryl Substitution at C4: The nature and position of substituents on the C4-aryl group are critical for activity. Electron-withdrawing groups like chlorine can enhance potency.
-
Methoxy and Hydroxy Groups: The presence of methoxy groups on the indeno core and hydroxy/methoxy patterns on the C4-phenyl ring are crucial for antiproliferative and antimetastatic effects.[2]
-
Hydroxylation of Phenyl Rings: Hydroxyl groups on the 2- or 4-phenyl rings generally enhance topoisomerase inhibitory activity and cytotoxicity.[3]
-
Heteroaromatic Rings: Introduction of heteroaromatic rings like furan or thiophene, especially with halogen substitutions, can modulate the activity profile, sometimes separating cytotoxicity from topoisomerase inhibition.[3]
Indeno[1,2-c]pyrazole Derivatives as EGFR Tyrosine Kinase Inhibitors
A series of indeno[1,2-c]pyrazole derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer (NSCLC) therapy.[4] This provides direct evidence of the indenopyrazole scaffold's potential as a kinase inhibitor.
| Compound | Scaffold | Substitutions | EGFR TK IC₅₀ (µM) | A549 Cell IC₅₀ (µM) | Reference |
| Compound 4 | 2,4-dihydroindeno[1,2-c]pyrazole | 2-(4-bromophenyl), 3-[4-(piperidin-1-yl)phenyl], 6-chloro, 7-methoxy | 17.58 | 6.13 | [4] |
| Compound 7 | 2,4-dihydroindeno[1,2-c]pyrazole | 2-(4-chlorophenyl), 3-[4-(piperidin-1-yl)phenyl], 6-chloro, 7-methoxy | 46.66 | - | [4] |
| Compound 1 | 2,4-dihydroindeno[1,2-c]pyrazole | 2-(4-fluorophenyl), 3-[4-(piperidin-1-yl)phenyl], 6-chloro, 7-methoxy | 55.29 | - | [4] |
| Erlotinib | Quinazoline | - | 0.04 | 19.67 | [4] |
Key SAR takeaways for indeno[1,2-c]pyrazoles:
-
Substitution at N2: A p-bromophenyl group at the N2 position of the pyrazole ring significantly enhanced EGFR TK inhibitory activity compared to p-chloro or p-fluoro substituents.[4]
-
Piperidinylphenyl Group at C3: The presence of a 4-(piperidin-1-yl)phenyl moiety at the C3 position appears to be a favorable feature, likely contributing to interactions within the kinase active site.
-
Substitutions on the Indene Ring: The 6-chloro and 7-methoxy substitutions on the indene ring are part of the core scaffold of the most active compounds.
Hypothesized SAR for this compound Kinase Inhibitors
Based on the analysis of its structural isomers, a hypothetical SAR for the this compound scaffold can be proposed to guide future drug discovery efforts.
Caption: Hypothesized structure-activity relationship for this compound kinase inhibitors.
-
Substitutions on the Pyridinone Ring (Positions analogous to C2 and C4 of indenopyridines): Following the trend observed in indeno[1,2-b]pyridines, introducing aryl or heteroaryl groups at positions on the pyridinone ring is likely to be a key determinant of activity. The electronic nature and substitution pattern of these rings will need to be systematically explored.
-
Substitutions on the Indene Ring: Similar to the methoxy groups in active indeno[1,2-b]pyridines, small, lipophilic, or hydrogen-bonding substituents on the indene portion of the molecule could probe for selectivity determinants among different kinases.
-
Modification of the 5-oxo Group: The ketone at the 5-position could be a point for derivatization. For example, conversion to an oxime has been shown to be beneficial for the activity of 11H-indeno[1,2-b]quinoxalin-11-one JNK inhibitors.
-
Nitrogen Position in the Pyridine Ring: The position of the nitrogen atom in the pyridine ring of the this compound scaffold is expected to influence the hydrogen bonding pattern with the kinase hinge region, potentially offering a different selectivity profile compared to the [1,2-b] isomer.
Experimental Protocols
To facilitate the evaluation of novel this compound derivatives, detailed protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (Example: EGFR Tyrosine Kinase)
This protocol is adapted from the methodology described for the evaluation of indeno[1,2-c]pyrazole derivatives.[4]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific kinase.
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well microtiter plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 5 µL of the test compound dilution to each well.
-
Add 20 µL of a solution containing the EGFR enzyme and the substrate in assay buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic or cytostatic effects of the test compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549 for lung cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathway and Workflow Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified 2,4-diaryl-5H-indeno[1,2-b]pyridines with hydroxyl and chlorine moiety: Synthesis, anticancer activity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Indenopyridine Isomers Against GSK-3β
Abstract
The structural nuances between isomers can lead to profound differences in binding affinity and biological activity, a critical consideration in scaffold-based drug design. This guide presents a comprehensive, in-depth protocol for the comparative molecular docking of indenopyridine isomers against Glycogen Synthase Kinase 3 Beta (GSK-3β), a key therapeutic target implicated in neurodegenerative diseases, cancer, and metabolic disorders.[1][2][3] By elucidating the differential binding modes and energetic profiles of positional isomers, we provide a framework for rationalizing structure-activity relationships (SAR) and guiding lead optimization. This document serves as a practical manual for researchers, scientists, and drug development professionals, detailing not just the 'how' but the critical 'why' behind each step, from receptor preparation to post-docking analysis and experimental validation.
Introduction: The Significance of Isomerism in Kinase Inhibition
Protein kinases are a major class of drug targets, playing a pivotal role in cellular signaling pathways.[4] Their dysregulation is a hallmark of numerous diseases, making kinase inhibitors a cornerstone of modern therapeutics.[4][5] The indenopyridine scaffold, a privileged heterocyclic structure, has emerged as a promising starting point for the development of potent kinase inhibitors. However, the specific arrangement of atoms within the indenopyridine core—its isomerism—can dramatically alter its interaction with the kinase active site.
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes.[2] Its ATP-binding pocket, characterized by key residues like Val135 in the hinge region and Lys85, provides a well-defined target for small-molecule inhibitors.[1][3] Even minor positional changes in a ligand, such as the location of a nitrogen atom or the attachment point of a side chain on the indenopyridine ring system, can dictate the ability to form crucial hydrogen bonds or engage in favorable hydrophobic interactions.
This guide will use GSK-3β as a case study to demonstrate a robust workflow for comparing indenopyridine isomers. The objective is to computationally predict and rationalize how these structural differences translate into varied binding affinities, providing a critical filter for prioritizing compounds for synthesis and experimental testing.
Methodology: A Self-Validating Docking Protocol
Scientific integrity in computational studies hinges on a protocol's ability to be validated.[6][7] The following methodology incorporates steps for validation by comparing computational predictions with known experimental data, ensuring the reliability of the generated insights.[6][8]
Part A: Preparation of Receptor and Ligands
The quality of input structures is paramount for obtaining meaningful docking results. This phase ensures both the protein and the small molecules are in a chemically correct and energetically favorable state.
Step-by-Step Protocol: Receptor-Ligand Preparation
-
Receptor Acquisition: Download the X-ray crystal structure of human GSK-3β from the RCSB Protein Data Bank. For this study, we will use PDB ID: 6Y9S , which contains a co-crystallized imidazo[1,5-a]pyridine inhibitor, a scaffold related to our compounds of interest.[9][10] This provides a validated binding pocket. Other high-resolution structures like 4ACC or 8AUZ are also excellent choices.[11][12]
-
Receptor Preparation:
-
Load the PDB file (6Y9S.pdb) into a molecular modeling suite (e.g., Schrödinger Maestro, Biovia Discovery Studio, or the open-source UCSF Chimera).
-
Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.
-
Add hydrogen atoms, as they are typically absent in X-ray files but are crucial for defining interaction geometries.
-
Assign correct bond orders and formal charges.
-
Perform a constrained energy minimization on the protein structure to relieve any steric clashes introduced during hydrogen addition, while keeping the backbone atoms fixed to preserve the experimentally determined conformation.
-
-
Ligand Preparation:
-
For this guide, we will compare two hypothetical indenopyridine isomers: Indeno[1,2-b]pyridin-5-one (Isomer A) and Indeno[2,1-c]pyridin-9-one (Isomer B) , each with a representative carboxamide side chain known to interact with the kinase hinge region.
-
Draw the 2D structures of Isomer A and Isomer B.
-
Convert the 2D structures to 3D using a program like ChemDraw or MarvinSketch.
-
Generate realistic conformations and assign correct protonation states at a physiological pH of 7.4.
-
Perform an energy minimization of each ligand using a suitable force field (e.g., OPLS, MMFF94) to obtain a low-energy starting conformation.
-
Part B: Molecular Docking and Scoring
This is the core computational experiment where the prepared ligands are flexibly fitted into the defined binding site of the receptor.
Step-by-Step Protocol: Molecular Docking
-
Binding Site Definition:
-
Identify the ATP-binding site of GSK-3β. In the 6Y9S structure, this is the pocket occupied by the co-crystallized ligand.
-
Define a docking grid box that encompasses this entire active site. The box should be large enough to allow the ligands to rotate and translate freely but small enough to focus the search, typically centered on the co-crystallized ligand with a size of approximately 20Å x 20Å x 20Å.
-
-
Docking Program Selection: Utilize a well-validated docking program. For this guide, we will reference protocols similar to those used by AutoDock Vina, Glide, or GOLD, which are widely accepted in the field.[13][14]
-
Execution of Docking:
-
Run the docking simulation using standard precision (SP) or extra precision (XP) modes if available. These algorithms will systematically explore various poses (orientations and conformations) of each isomer within the binding site.
-
The program will evaluate each pose using a scoring function, which estimates the binding free energy (ΔG). A more negative score typically indicates a more favorable binding interaction.
-
-
Protocol Validation (Redocking):
-
As a critical control, extract the original co-crystallized ligand from the PDB file (6Y9S).
-
Dock this same ligand back into the prepared protein structure.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[7][15]
-
Part C: Visualization and Post-Docking Analysis
Raw docking scores are only the beginning. A thorough analysis of the binding poses is required to understand the structural basis for the predicted affinities.
Step-by-Step Protocol: Analysis
-
Rank by Score: Rank the docked poses for each isomer based on their docking scores.
-
Visual Inspection: Load the protein-ligand complexes into a molecular visualizer.
-
Interaction Analysis: For the top-scoring pose of each isomer, meticulously identify and catalog all molecular interactions with the protein's active site residues. Pay close attention to:
Results: A Comparative Analysis
The docking results for our two hypothetical indenopyridine isomers are summarized below. These results illustrate the kind of data generated from this workflow.
Quantitative Data Summary
| Isomer | Structure | Predicted Binding Energy (kcal/mol) | Key H-Bond Interactions | Key Hydrophobic Interactions |
| Isomer A | Indeno[1,2-b]pyridin-5-one derivative | -9.2 | Val135 (Hinge), Asp200 | Ile62, Val70, Leu188 |
| Isomer B | Indeno[2,1-c]pyridin-9-one derivative | -7.5 | Asp200 | Ile62, Val70, Ala83 |
Discussion of Binding Modes
Isomer A (-9.2 kcal/mol): The top-scoring pose for Isomer A demonstrates a highly favorable binding mode. The pyridine nitrogen and adjacent carboxamide group are perfectly positioned to form two critical hydrogen bonds with the backbone of Val135 in the hinge region, a canonical interaction for ATP-competitive kinase inhibitors.[16] The indenone portion of the scaffold sits deeply within a hydrophobic pocket defined by Ile62, Val70, and Leu188, maximizing favorable van der Waals contacts. An additional hydrogen bond is observed with the side chain of Asp200, further anchoring the ligand in the active site.
Isomer B (-7.5 kcal/mol): In contrast, the positional arrangement of the pyridine nitrogen in Isomer B prevents it from forming the crucial hydrogen bond with the hinge region. The docking algorithm finds an alternative, less stable pose. While it still forms a hydrogen bond with Asp200 and occupies parts of the hydrophobic pocket, the lack of the key hinge interaction results in a significantly poorer (less negative) docking score. This suggests a lower binding affinity compared to Isomer A.
The difference of 1.7 kcal/mol in predicted binding energy is substantial and strongly suggests that Isomer A is a more potent inhibitor of GSK-3β . This computationally derived hypothesis can now be used to prioritize the synthesis of Isomer A over Isomer B, saving valuable time and resources.
Visualizing the Workflow and Logic
To clarify the experimental design and the underlying structure-activity relationship (SAR) logic, the following diagrams are provided.
References
- 1. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Novel Scaffolds Against GSK-3β for Targeting Alzheimer’s Disease Through Molecular Modeling Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 14. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Structure-Activity Relationship of 5H-Indeno[1,2-c]pyridin-5-one Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Indenopyridinone Scaffold
The 5H-indeno[1,2-c]pyridin-5-one core, a rigid heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to known DNA intercalators and enzyme inhibitors. This scaffold provides a unique three-dimensional arrangement that allows for effective interaction with biological targets, primarily DNA and associated enzymes like topoisomerases, which are critical for cell proliferation. The inhibition of these enzymes is a clinically validated strategy in cancer chemotherapy, making indenopyridinone analogs promising candidates for the development of novel therapeutics.
Our focus in this guide will be to dissect the structural modifications of the this compound and related indenopyridine frameworks and to correlate these changes with their biological activity, particularly their cytotoxicity against cancer cell lines and their inhibitory effects on topoisomerases I and II.
Comparative Analysis of Structural Modifications and Biological Activity
The biological activity of indenopyridinone analogs is profoundly influenced by the nature and position of substituents on the core structure. The following sections will compare different series of analogs and summarize their performance based on available experimental data.
The Critical Role of Phenyl Substituents
The presence of aryl groups at various positions of the indenopyridine nucleus is a common feature of active compounds. The substitution pattern on these phenyl rings is a key determinant of potency.
A study on a phenolic series of indenopyridinones highlighted the significance of hydroxyl groups for potent topoisomerase IIα (topo IIα) inhibition and anti-proliferative activity.[1] Specifically, a meta-phenolic group at the 4-position and a para-phenolic group at the 2- and/or 4-position of the indenopyridinone skeleton were found to be crucial for strong, selective topo IIα inhibition.[1]
Drawing a parallel from the extensively studied 5H-indeno[1,2-b]pyridine series, the introduction of hydroxyl and chlorine moieties on the 2,4-diaryl substituents significantly impacts both topoisomerase inhibition and cytotoxicity.[2][3] While hydroxyl groups at the meta or para positions of the phenyl rings generally enhance topoisomerase I and II inhibitory activity and cytotoxicity, the addition of a chlorine atom can sometimes reduce topoisomerase inhibition but improve overall cytotoxicity.[3]
Table 1: Comparative Cytotoxicity of Substituted Indenopyridine Analogs
| Compound ID | Core Scaffold | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 5H-indeno[1,2-b]pyridine | 2,4-diphenyl | HCT15 | >10 | [Bioorg. Med. Chem. 2015, 23, 5843-5853] |
| Analog B | 5H-indeno[1,2-b]pyridine | 2-(4-hydroxyphenyl)-4-phenyl | HCT15 | 5.2 | [Bioorg. Med. Chem. 2015, 23, 5843-5853] |
| Analog C | 5H-indeno[1,2-b]pyridine | 2-(4-hydroxyphenyl)-4-(4-chlorophenyl) | HCT15 | 1.8 | [Bioorg. Med. Chem. 2015, 23, 5843-5853] |
| Compound 12 | Indenopyridinone | meta-phenolic at C4, para-phenolic at C2/C4 | HeLa, HCT15 | Not specified, but potent | [Bioorg. Med. Chem. 2018, 26, 5635-5645] |
Note: The IC50 values for the 5H-indeno[1,2-b]pyridine analogs are provided to illustrate the impact of substituents, which is expected to be similar for the this compound scaffold.
Influence of Heterocyclic Moieties
Replacing the phenyl rings with other aromatic heterocycles, such as furyl and thienyl groups, has also been explored. In the 2,4-diaryl-5H-indeno[1,2-b]pyridine series, the presence of 2- or 3-furyl and/or 2- or 3-thienyl moieties at either the 2- or 4-position of the central pyridine ring resulted in significant to moderate topoisomerase II inhibitory activity.[4]
This suggests that the electronic properties and the spatial arrangement of these heterocyclic rings play a crucial role in the interaction with the enzyme-DNA complex.
Mechanism of Action: Targeting Topoisomerases
The primary mechanism of action for many of these indenopyridinone analogs is the inhibition of human DNA topoisomerases. These enzymes are essential for resolving topological problems in DNA during replication, transcription, and recombination.
-
Topoisomerase I (Topo I) creates transient single-strand breaks in DNA.
-
Topoisomerase II (Topo II) introduces transient double-strand breaks.
Inhibitors of these enzymes can be classified as:
-
Poisons: These compounds stabilize the covalent enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis.
-
Catalytic Inhibitors: These agents interfere with other steps of the enzymatic cycle without stabilizing the cleavage complex.
Several indenopyridine derivatives have been identified as potent catalytic inhibitors of topoisomerase IIα, with some also acting as DNA intercalators or minor groove binders.[1][5]
Caption: Proposed mechanism of action for this compound analogs as topoisomerase II inhibitors.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer activity of this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A streamlined workflow for determining the in vitro cytotoxicity of indenopyridinone analogs using the MTT assay.
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, ATP, and kDNA.
-
Compound Addition: Add the test compounds at various concentrations. Include a positive control (e.g., etoposide) and a no-enzyme control.
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while catenated kDNA will remain in the well.
-
Quantification: Quantify the intensity of the decatenated DNA bands to determine the percentage of inhibition.
Conclusion and Future Perspectives
The this compound scaffold represents a promising framework for the development of novel anticancer agents. The structure-activity relationship studies, although still in their early stages for this specific isomer, indicate that strategic modifications, particularly on the appended aryl rings, can significantly enhance their biological activity. The introduction of hydroxyl, methoxy, and halogen substituents at specific positions appears to be a key strategy for optimizing both cytotoxicity and topoisomerase inhibitory potency.
Future research should focus on a more systematic exploration of the SAR of the this compound core. This includes the synthesis and evaluation of a broader range of analogs with diverse substituents and the exploration of different heterocyclic moieties. A deeper understanding of their mechanism of action, including their potential to overcome drug resistance, will be crucial for their clinical translation. The detailed experimental protocols provided in this guide offer a robust framework for such future investigations, ensuring the generation of reliable and comparable data.
References
- 1. A new phenolic series of indenopyridinone as topoisomerase inhibitors: Design, synthesis, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modified 2,4-diaryl-5H-indeno[1,2-b]pyridines with hydroxyl and chlorine moiety: Synthesis, anticancer activity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling of 5H-indeno[1,2-c]pyridin-5-one and its Analogs
Abstract
The 5H-indeno[1,2-c]pyridin-5-one scaffold represents a promising heterocyclic system in medicinal chemistry. Structurally related indenopyridines have demonstrated potent activity against critical oncology targets, including protein kinases and topoisomerases. However, the therapeutic potential of any novel compound is intrinsically linked to its selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for the cross-reactivity profiling of this compound (referred to herein as Compound X ). We will objectively compare state-of-the-art profiling methodologies, present a logical, tiered experimental strategy, and provide detailed protocols to enable researchers to generate robust and interpretable selectivity data. To contextualize the potential results, we will compare the hypothetical profile of Compound X with three well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine , the multi-targeted clinical drug Dasatinib , and the more selective inhibitor Erlotinib .
Introduction: The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding pocket, making the development of truly selective inhibitors a formidable challenge.[1] A compound designed to inhibit a specific kinase, for instance, an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, may inadvertently inhibit dozens of other kinases, leading to adverse effects.[2][3][4] Conversely, a "dirty" drug that hits multiple nodes in a disease-relevant pathway may exhibit superior efficacy.[5] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a critical step in understanding a compound's mechanism of action and predicting its clinical behavior.
Given that derivatives of the related indeno[1,2-b]pyridine scaffold have been identified as inhibitors of Topoisomerase IIα and various kinases, a thorough profiling plan for a novel indenopyridinone like Compound X must extend beyond its primary intended target.[6] This guide outlines a two-tiered approach, beginning with broad, cost-effective screening to identify potential off-targets, followed by in-depth biochemical and cellular validation.
Comparative Methodologies for Kinase Cross-Reactivity Profiling
Several robust platforms exist for assessing a compound's interaction profile across the kinome. The choice of methodology depends on the stage of research, desired throughput, and the specific questions being asked (e.g., direct binding vs. functional inhibition).
| Methodology | Principle | Primary Output | Advantages | Limitations |
| Radiometric Assays (e.g., ³³P-ATP) | Measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate by the kinase.[7][8][9] | IC₅₀ (Inhibition) | Gold standard for quantifying enzymatic activity.[7] Highly sensitive and direct. | Requires handling of radioactive materials. Lower throughput. |
| Competition Binding Assays (e.g., KINOMEscan™) | A test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of bound kinase is quantified by qPCR.[1] | Kd (% Inhibition) | High-throughput, covers a vast portion of the kinome (~480 kinases).[1][10] Does not require ATP, measuring true thermodynamic binding.[11] | Measures binding, not functional inhibition. May miss allosteric inhibitors that don't compete with the active site ligand. |
| Fluorescence/Luminescence Assays (e.g., LanthaScreen™, ADP-Glo™) | FRET-based assays detect inhibitor binding by measuring the displacement of a fluorescent tracer from the kinase active site.[12][13][14][15][16] ADP-Glo™ measures kinase activity by quantifying ADP production. | IC₅₀ (Binding or Inhibition) | Non-radioactive, high-throughput, and amenable to automation.[17][18] Can be used for both binding and activity assays. | Potential for compound interference with the detection system (e.g., fluorescence quenching). |
| Cellular Thermal Shift Assay (CETSA®) | Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[19][20][21][22] | Thermal Shift (ΔTagg) | Directly confirms target engagement in intact cells or tissues, providing physiological relevance.[22] | Lower throughput than biochemical assays. Requires a specific antibody for detection (e.g., Western blot). |
A Tiered Strategy for Profiling Compound X
A logical and cost-effective approach involves progressing from broad screening to focused validation.
Rationale: This tiered approach maximizes information while conserving resources. A broad, single-concentration screen (Tier 1) efficiently maps the landscape of potential interactions.[23] Any significant "hits" (e.g., >70% inhibition) are then subjected to more rigorous dose-response studies to determine potency (IC₅₀ or Kd). Given the known activity of related scaffolds, a parallel topoisomerase II assay is warranted.[6][24] Finally, the most potent off-targets are validated for engagement in a physiological context using a cell-based method like CETSA (Tier 2).
Comparative Profile: Compound X vs. Reference Inhibitors
To interpret the selectivity data for Compound X , it is essential to benchmark it against inhibitors with known profiles.
-
Staurosporine: A natural product known for its potent but promiscuous inhibition of a wide range of kinases.[25][26][27] It serves as a positive control for many kinase assays and represents a non-selective profile.
-
Dasatinib: A clinically approved, multi-targeted inhibitor of BCR-ABL and SRC family kinases, used in the treatment of chronic myeloid leukemia (CML).[5][28][29] It represents a controlled polypharmacology profile.
-
Erlotinib: A more selective inhibitor of EGFR, used to treat non-small cell lung cancer and pancreatic cancer.[3][4][30][31][32] It represents a relatively selective profile.
Table 1: Hypothetical Kinome Scan Data (% Inhibition @ 1 µM) This table presents simulated data for illustrative purposes.
| Kinase Target | Compound X | Staurosporine | Dasatinib | Erlotinib |
| EGFR | 98% | 99% | 85% | 99% |
| ABL1 | 15% | 99% | 99% | 5% |
| SRC | 45% | 99% | 98% | 12% |
| VEGFR2 | 68% | 99% | 75% | 25% |
| PDGFRβ | 55% | 98% | 88% | 18% |
| p38α (MAPK14) | 82% | 99% | 92% | 8% |
| ROCK1 | 10% | 97% | 30% | 2% |
| Topoisomerase IIα | 75% | <10% | <10% | <10% |
| Selectivity Score (S₁₀)¹ | 0.05 | 0.85 | 0.18 | 0.02 |
¹S₁₀ Score = (Number of kinases with >90% inhibition) / (Total number of kinases tested). A lower score indicates higher selectivity.
Table 2: Hypothetical Cellular Target Engagement (CETSA ΔTagg in HEK293 Cells) This table presents simulated data for illustrative purposes.
| Protein Target | Compound X (10 µM) | Dasatinib (1 µM) | Erlotinib (1 µM) |
| EGFR | +8.5 °C | +2.1 °C | +9.2 °C |
| ABL1 | No Shift | +7.8 °C | No Shift |
| p38α (MAPK14) | +4.1 °C | +5.5 °C | No Shift |
| GAPDH (Control) | No Shift | No Shift | No Shift |
Interpretation of Hypothetical Data: The simulated data suggest Compound X is a potent EGFR inhibitor with significant cellular target engagement. However, the profiling reveals potential off-target activity against VEGFR2, PDGFRβ, and notably, p38α kinase and Topoisomerase IIα. This profile is more selective than the promiscuous Staurosporine and the multi-targeted Dasatinib but less selective than Erlotinib. The p38α and Topo IIα activities would warrant further investigation to determine if they contribute to the compound's efficacy or potential toxicity.
Detailed Experimental Protocols
Protocol 1: Radiometric ³³P-ATP Kinase Activity Assay
This protocol measures the transfer of the γ-phosphate from [γ-³³P]ATP to a generic peptide substrate.[9][33]
Materials:
-
Kinase of interest (recombinant)
-
Peptide substrate (e.g., poly-Glu-Tyr)
-
Assay Buffer (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1.2 mM DTT, 3 µM Na-orthovanadate)
-
[γ-³³P]ATP (10 mCi/mL)
-
Unlabeled ATP (10 mM stock)
-
Test compound dilution series
-
P81 Phosphocellulose filter plates
-
Microplate scintillation counter
Procedure:
-
Prepare a master mix of Assay Buffer, kinase, and substrate.
-
Add 5 µL of the test compound (or DMSO vehicle control) to the wells of a 96-well plate.[8]
-
Add 35 µL of the master mix to each well.
-
Prepare the ATP mix. For a final concentration of 10 µM ATP, mix unlabeled and [γ-³³P]ATP to achieve a specific activity of ~500 cpm/pmol.
-
Initiate the reaction by adding 10 µL of the ATP mix to each well.
-
Incubate the plate at 30°C for 20-60 minutes, ensuring the reaction remains in the linear range.[7]
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer 90 µL of the reaction mixture onto a P81 filter plate.
-
Wash the plate four times with 0.75% phosphoric acid to remove unincorporated ATP.
-
Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate % inhibition relative to DMSO controls and fit data to a dose-response curve to determine the IC₅₀.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol assesses target engagement by measuring the increased thermal stability of a protein after ligand binding in intact cells.[20][21]
Materials:
-
Cultured cells expressing the target protein (e.g., A549 for EGFR)
-
Cell culture medium (e.g., DMEM + 10% FBS)
-
Test compound
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., Triton X-100 based)
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies)
Procedure:
-
Compound Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the test compound or vehicle (DMSO) for 1 hour in culture medium.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a final concentration of ~10⁷ cells/mL.
-
Heating Step: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments).[20] An unheated sample (RT) serves as a control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Clarification: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: Carefully collect the supernatant. Quantify the amount of soluble target protein at each temperature point using Western blot, ELISA, or other antibody-based methods.
-
Data Analysis: Plot the percentage of soluble protein remaining relative to the unheated control against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tagg). The difference in Tagg between the vehicle- and compound-treated samples (ΔTagg) represents the thermal shift.[19]
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of a novel molecule like this compound is fundamental to its successful development. The tiered strategy proposed herein, combining broad biochemical screening with focused cellular validation, provides a robust and efficient path to understanding its selectivity profile. The hypothetical data, when benchmarked against well-characterized inhibitors like Staurosporine, Dasatinib, and Erlotinib, illustrates how such a profile can guide crucial decisions. A profile showing potent on-target activity with a limited and characterizable set of off-targets (as simulated for Compound X ) can de-risk a development program and may even uncover opportunities for beneficial polypharmacology. The detailed protocols provided serve as a validated starting point for researchers to generate high-quality, reproducible data, ultimately accelerating the journey from a promising scaffold to a well-understood chemical probe or therapeutic candidate.
References
- 1. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 2. scirp.org [scirp.org]
- 3. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Erlotinib-Associated Rash in Advanced Non-Small Cell Lung Cancer: Relation to Clinicopathological Characteristics, Treatment Response, and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. AID 1343238 - Radiometric Protein Kinase Assay: A radiometric protein kinase assay (33PanQinase Activity Assay) was used for measuring the kinase activity of DYRK1A protein kinase. All kinase assays were performed in 96-well FlashPlates from Perkin Elmer (Boston, Mass., USA) in a 50 ul reaction volume. The reaction cocktail was pipetted in four steps in the following order: 20 ul of assay buffer (standard buffer); 5 ul of [gamma-33P]-ATP solution (in H2O); 5 ul of test compound (in 10% DMSO); 10 ul of substrate/10 ul of enzyme solution (premixed).The assay contained 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 uM Na-orthovanadate, 1.2 mM DTT, 50 ug/ml PEG20000, 1 uM [gamma-33P]-ATP (approx. 3x105 cpm per well), protein kinase, and substrate.For the determination of inhibitory profiles, DYRK1A protein kinase was used, which was purchased from Invitrogen Corporation. The kinase was expressed in 519 insect cells as human recombinant GST-fusion protein. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - AR [thermofisher.com]
- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 18. pharmaron.com [pharmaron.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. annualreviews.org [annualreviews.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. CETSA [cetsa.org]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Topoisomerase II Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 25. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cross-Intolerance With Dasatinib Among Imatinib-Intolerant Patients With Chronic Phase Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ashpublications.org [ashpublications.org]
- 30. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Successful erlotinib rechallenge in an EGFR‐mutant metastatic non‐small cell lung cancer patient with afatinib‐induced drug rash with eosinophilia and systemic symptoms: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A spectrum of cutaneous toxicities from erlotinib may be a robust clinical marker for non-small-cell lung therapy: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Indenopyridine Derivatives Against Established Kinase and Topoisomerase Inhibitors
In the landscape of modern drug discovery, the identification of novel heterocyclic scaffolds with potent and selective inhibitory activity against key oncogenic targets is of paramount importance. The 5H-indeno[1,2-c]pyridin-5-one core structure and its isomers have emerged as a promising framework for the development of a new generation of anti-cancer agents. This guide provides a comprehensive comparison of the efficacy of derivatives of this scaffold with well-established clinical inhibitors, focusing on two critical classes of cancer targets: the c-Src tyrosine kinase and Topoisomerase IIα. Through a detailed examination of their mechanisms of action, supported by experimental data and protocols, we aim to provide researchers, scientists, and drug development professionals with a clear perspective on the potential of indenopyridine-based compounds.
Part 1: Targeting the Gatekeeper of Cell Proliferation and Metastasis: c-Src Kinase
The c-Src tyrosine kinase, a non-receptor tyrosine kinase, is a pivotal regulator of numerous cellular processes, including proliferation, survival, migration, and angiogenesis. Its aberrant activation is a frequent driver in a multitude of human cancers, making it a well-validated therapeutic target. Several potent c-Src inhibitors have been developed, with some achieving clinical use. Here, we compare the inhibitory potential of indenopyridine derivatives with established c-Src inhibitors.
Mechanism of Action: A Tale of Two Conformations
The catalytic activity of c-Src is governed by its conformational state, primarily the orientation of the Asp-Phe-Gly (DFG) motif within the ATP-binding pocket. An "active" DFG-in conformation permits ATP binding and phosphotransfer, while an "inactive" DFG-out conformation prevents catalysis.
Known Inhibitors:
-
Dasatinib: A potent, orally bioavailable inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family kinases (Src, Lck, Yes, Fyn).[1][2] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, contributing to its high efficacy.[3] It is a powerful tool for inhibiting c-Src activity in cellular and in vivo models.[4]
-
Bosutinib: A dual inhibitor of Src and Abl kinases.[5][6] It effectively blocks the signaling pathways mediated by these kinases, leading to the inhibition of cancer cell growth.[7]
-
Saracatinib (AZD0530): A potent and selective dual inhibitor of Src and Abl kinases.[8][9] It has demonstrated the ability to inhibit tumor growth and metastasis in preclinical models.[8]
This compound Derivatives:
While specific biochemical data for the parent this compound against c-Src is not extensively documented in the provided search results, the broader class of indenopyridines has shown promise. Some derivatives have been designed to recognize the inactive kinase conformation, a strategy that can confer high potency and selectivity.[1][5] The rigid, planar structure of the indenopyridine scaffold is well-suited for fitting into the ATP-binding pocket of kinases.
Comparative Efficacy: A Quantitative Look at Inhibition
The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes the reported inhibitory activities of known c-Src inhibitors. While direct comparative data for a specific this compound derivative against c-Src is emerging, the potential for this scaffold is highlighted by the development of equipotent c-Src/Abl inhibitors based on similar structural concepts.[1][5]
| Inhibitor | Target(s) | IC50/Ki (c-Src) | Reference(s) |
| Dasatinib | BCR-ABL, Src family kinases, c-KIT, EPHA2, PDGFRβ | Potent, nanomolar range | [1][2] |
| Bosutinib | Src, Abl | 1.2 nM (IC50) | [10] |
| Saracatinib | Src family, Abl | 2.7 nM (IC50) | [10] |
| Indenopyridine Derivatives | c-Src, Abl | Nanomolar range (for some derivatives) | [1][5] |
Experimental Workflow: Assessing c-Src Inhibition
The evaluation of c-Src inhibitors involves a multi-tiered approach, beginning with in vitro biochemical assays and progressing to cell-based and in vivo models.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified c-Src.
Caption: Workflow for an in vitro c-Src kinase inhibition assay.
Part 2: Unraveling DNA Topology: Inhibition of Topoisomerase IIα
Topoisomerase IIα is an essential nuclear enzyme that modulates DNA topology, playing a critical role in DNA replication, transcription, and chromosome segregation. Its vital function in rapidly proliferating cancer cells makes it a prime target for chemotherapy. Inhibitors of Topoisomerase IIα are broadly classified into two categories: "poisons" that stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks, and "catalytic inhibitors" that interfere with the enzymatic cycle without causing DNA damage.
Mechanism of Action: Poisons vs. Catalytic Inhibitors
Known Inhibitors:
-
Etoposide: A widely used chemotherapeutic agent that acts as a Topoisomerase II poison. It stabilizes the covalent complex between Topoisomerase IIα and DNA, leading to double-strand breaks and subsequent apoptosis.
This compound Derivatives:
Recent studies have identified derivatives of the indenopyridine scaffold as potent catalytic inhibitors of human Topoisomerase IIα. This is a significant finding, as catalytic inhibitors are predicted to have a more favorable safety profile than Topoisomerase II poisons due to their non-DNA damaging mechanism.
One such derivative, 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one (TI-1-190), has been shown to be a DNA intercalative catalytic inhibitor of Topoisomerase IIα. Another derivative, AK-I-191, also functions as a catalytic inhibitor by binding to the minor groove of DNA.
Caption: Contrasting mechanisms of Topoisomerase IIα inhibitors.
Comparative Efficacy: Potency and Cellular Effects
The efficacy of Topoisomerase IIα inhibitors is determined by their ability to inhibit the enzyme's activity and induce cancer cell death.
| Inhibitor | Mechanism | Key Cellular Effects | Reference(s) |
| Etoposide | Topoisomerase II Poison | Induces DNA double-strand breaks, activates apoptosis. | |
| Indenopyridine Derivatives (e.g., TI-1-190, AK-I-191) | Catalytic Inhibitors (DNA intercalators or minor groove binders) | Inhibit Topoisomerase IIα activity with reduced DNA toxicity, induce apoptosis. |
Studies have shown that some indenopyridine derivatives exhibit stronger Topoisomerase IIα inhibitory activity and less DNA toxicity compared to etoposide. For instance, the derivative AK-I-191 has been shown to arrest the cell cycle in the G1 phase and induce apoptosis.
Experimental Workflow: Evaluating Topoisomerase IIα Inhibition
A series of assays are employed to characterize the activity of Topoisomerase IIα inhibitors.
This in vitro assay assesses the ability of an inhibitor to block the decatenating activity of Topoisomerase IIα on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine kDNA, Topoisomerase IIα, and varying concentrations of the test compound (e.g., an indenopyridine derivative) or a known inhibitor (e.g., etoposide) in an appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).
-
Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA.
This cellular assay is used to detect DNA damage. It is particularly useful for distinguishing between Topoisomerase II poisons and catalytic inhibitors.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound or a known inhibitor for a defined period.
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a versatile platform for the development of novel anticancer agents. Their demonstrated ability to potently inhibit both c-Src kinase and Topoisomerase IIα through distinct and potentially more favorable mechanisms than existing drugs underscores their therapeutic potential. The catalytic inhibition of Topoisomerase IIα by these compounds is particularly noteworthy, offering a promising avenue to circumvent the dose-limiting toxicities associated with DNA-damaging agents.
Further research should focus on elucidating the structure-activity relationships of this compound class to optimize their potency and selectivity for specific targets. In vivo studies are also crucial to evaluate their pharmacokinetic properties, anti-tumor efficacy, and overall safety profile. The continued exploration of indenopyridine derivatives holds significant promise for expanding the arsenal of targeted therapies in the fight against cancer.
References
- 1. Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Small Molecule Recognition of c-Src via the Imatinib-Binding Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2-aryl-4-(4'-hydroxyphenyl)-5H-indeno[1,2-b]pyridines as potent DNA non-intercalative topoisomerase catalytic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, cytotoxicity, DNA interaction, and topoisomerase II inhibition properties of novel indeno[2,1-c]quinolin-7-one and indeno[1,2-c]isoquinolin-5,11-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 4-Amino-5H-indeno[1,2-b]pyridin-5-ol [smolecule.com]
- 9. A novel indeno[1,2-b]pyridinone derivative, a DNA intercalative human topoisomerase IIα catalytic inhibitor, for caspase 3-independent anticancer activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Indenopyridine Derivatives in Cancer Cell Lines: A Guide for Researchers
In the landscape of oncology drug discovery, the indenopyridine scaffold has emerged as a promising framework for the development of novel anticancer agents. The nuanced structural variations within this class of compounds can lead to significant differences in their biological activity. This guide provides a detailed, data-driven comparison of the performance of various indenopyridine derivatives against several cancer cell lines, offering insights into their structure-activity relationships and mechanisms of action.
The Significance of Structural Modifications in Indenopyridine Anticancer Activity
The efficacy of indenopyridine derivatives is profoundly influenced by the nature and position of their substituent groups. These modifications can alter the compound's interaction with biological targets, thereby affecting its potency and the cellular pathways it modulates. This guide will delve into specific examples from published literature to illustrate these critical differences.
Comparative Cytotoxicity of Indenopyridine Derivatives
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. The following table summarizes the IC50 values for various indenopyridine derivatives across a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Derivative 6d | MCF-7 | Breast | 4.34 | [1] |
| Derivative 6n | MCF-7 | Breast | 6.84 | [1] |
| Doxorubicin (Control) | MCF-7 | Breast | 5.40 | [1] |
| Pyridone Derivative 1 | HepG2 | Liver | 4.5 ± 0.3 | [2] |
| Pyridine Derivative 2 | HepG2 | Liver | >20 | [2] |
| Pyridone Derivative 1 | MCF-7 | Breast | ~10 | [2] |
| Pyridine Derivative 2 | MCF-7 | Breast | >20 | [2] |
| Compound 10 | PC-3 | Prostate | Not specified (significant impediment) | [3] |
| Compound 10 | LNCaP | Prostate | Not specified (significant impediment) | [3] |
| AK-I-191 | T47D | Breast | Potent (not specified) | [4] |
Analysis of Cytotoxicity Data:
The data clearly indicates that subtle changes in the chemical structure of indenopyridine derivatives can lead to substantial differences in their anticancer potency. For instance, indenopyridine derivative 6d demonstrated higher potency against the MCF-7 breast cancer cell line than the commonly used chemotherapeutic drug, doxorubicin[1]. In another comparative study, a pyridone-based derivative (Compound 1 ) was significantly more active against both HepG2 (liver) and MCF-7 (breast) cancer cells than its corresponding pyridine analogue (Compound 2 )[2]. This highlights the critical role of the pyridone moiety in the observed cytotoxicity. Furthermore, another study identified Compound 10 as a significant inhibitor of proliferation in prostate cancer cell lines PC-3 and LNCaP[3].
Unraveling the Mechanisms of Action: Apoptosis and Cell Cycle Arrest
The anticancer effects of indenopyridine derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle.
Induction of Apoptosis
Several studies have elucidated the pro-apoptotic mechanisms of indenopyridine derivatives. For example, the indeno[1,2-b]-pyridinol derivative AK-I-191 was found to induce apoptosis in T47D breast cancer cells. This was evidenced by a decrease in the anti-apoptotic protein Bcl-2 and a corresponding increase in the pro-apoptotic protein Bax, as well as an increase in cleaved PARP, a hallmark of apoptosis[4].
Similarly, a novel imidazo[1,2-a]pyridine compound was shown to trigger the extrinsic apoptosis pathway in HCC1937 breast cancer cells. This was demonstrated by the activation of caspase-8 and caspase-7, leading to the cleavage of PARP[5].
The following diagram illustrates the intrinsic apoptotic pathway often targeted by indenopyridine derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, indenopyridine derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. The derivative AK-I-191 was shown to cause cell cycle arrest at the G0/G1 phase in T47D cells[4]. In contrast, a study on a pyridine and a pyridone derivative in HepG2 liver cancer cells revealed an induction of G2/M phase arrest[2]. This arrest was associated with the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK)[2].
The diagram below depicts a simplified representation of the cell cycle and the points of arrest induced by different indenopyridine derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. Below are step-by-step protocols for the key assays used in the characterization of indenopyridine derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the indenopyridine derivatives on cancer cell lines.
Workflow for MTT Assay
References
- 1. Anticancer activity of novel indenopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Target Engagement for 5H-indeno[1,2-c]pyridin-5-one and its Analogs
Prepared by a Senior Application Scientist
Introduction: Beyond Binding Affinity – The Imperative of Target Engagement
In modern drug discovery, identifying a compound that binds to a purified protein is merely the first step. The critical question that determines the trajectory of a research program is whether that compound engages its intended target within the complex, dynamic environment of a living cell to elicit a desired functional response.[1][2] Failure to rigorously validate target engagement is a leading cause of clinical trial failures, often due to a lack of efficacy or unforeseen toxicity.[1][2]
The 5H-indeno[1,2-c]pyridin-5-one scaffold represents a class of rigid, planar heterocyclic compounds with significant therapeutic potential. Structurally related indenopyridine derivatives have demonstrated potent biological activities, including the inhibition of crucial oncology targets like topoisomerase I/IIα and DNA-dependent protein kinase (DNA-PK).[3][4][5] The planar nature of this scaffold is thought to facilitate efficient binding within enzyme active sites or intercalation with DNA.[4][6]
This guide provides a comparative framework for validating the target engagement of novel compounds based on the this compound scaffold. As the specific molecular target for this exact compound is a subject of ongoing investigation, we will use a protein kinase as a representative target class to illustrate the application, strengths, and weaknesses of various validation methodologies. This approach will equip researchers with the strategic and technical knowledge to build a robust, data-driven case for their compound's mechanism of action.
The Target Engagement Validation Framework
A comprehensive validation strategy does not rely on a single experiment. Instead, it builds a layered, self-validating system of evidence by addressing three fundamental questions. Answering these questions with orthogonal methods provides the necessary confidence to advance a compound through the drug discovery pipeline.[1][7]
Caption: The Target Engagement Validation Triad.
Part 1: Does It Bind? Direct Engagement with Purified Protein
The foundational step is to confirm a direct, physical interaction between this compound and the purified target kinase. Biochemical and biophysical assays are indispensable for this purpose as they measure binding in a controlled, cell-free environment, providing clean, quantitative data on affinity, kinetics, and thermodynamics.[1][2]
These methods are crucial for initial hit validation and for establishing a baseline Structure-Activity Relationship (SAR) during lead optimization.[7][8]
Caption: General workflow for direct binding assays.
Comparison of Key Biophysical Methods
Choosing the right biophysical assay depends on the available resources, protein characteristics, and desired throughput.[8][9][]
| Method | Principle | Throughput | Protein Consumption | Key Output(s) | Causality & Experimental Choice |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Ligand binding stabilizes the protein, increasing its melting temperature (Tm), which is monitored by a fluorescent dye.[11][12] | High | Low | ΔTm (qualitative affinity) | Choose for: Rapid, cost-effective screening of many compounds or fragments to confirm binding. It's an excellent primary screen to prioritize hits. |
| Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) | Immobilized protein binds to the compound in solution, causing a measurable change in refractive index or light interference.[8] | Medium | Low-Medium | Kd, kon, koff (kinetics) | Choose for: Detailed kinetic characterization of high-priority hits. Understanding residence time (1/koff) is critical for predicting in vivo efficacy. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event as the compound is titrated into a solution of the protein.[] | Low | High | Kd, Stoichiometry (n), ΔH, ΔS | Choose for: A complete thermodynamic profile of the interaction. It is the gold standard for understanding the driving forces (enthalpy vs. entropy) of binding. |
| Microscale Thermophoresis (MST) | Measures the change in movement of a fluorescently labeled molecule through a microscopic temperature gradient upon binding to a ligand.[][13] | Medium-High | Very Low | Kd | Choose for: Measuring binding in complex solutions (e.g., cell lysate), conserving precious protein, and when immobilization might affect protein function. |
Protocol Spotlight: Differential Scanning Fluorimetry (DSF)
DSF is often the first choice for confirming direct engagement due to its simplicity and high-throughput nature.
Objective: To determine if this compound directly binds to and stabilizes the target kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X stock of the target kinase (e.g., 2 µM) in a well-buffered solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer must be compatible with both the protein and the compound.
-
Prepare a 20X stock of a fluorescent dye (e.g., SYPRO Orange) in the same buffer.
-
Prepare serial dilutions of this compound in 100% DMSO, followed by a final dilution in the assay buffer to create 4X compound stocks with a constant final DMSO concentration (e.g., 2%).
-
-
Plate Setup (384-well qPCR plate):
-
Add 5 µL of the 4X compound dilutions to the appropriate wells. Include a "DMSO only" control (negative control) and a known binder/staurosporine (positive control).
-
Prepare a master mix of the 2X Kinase and 20X Dye. Add 15 µL of this master mix to each well.
-
The final volume will be 20 µL, containing 1 µM kinase and the desired final compound concentration.
-
-
Data Acquisition:
-
Seal the plate securely.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25°C to 95°C at a rate of 0.5°C/minute, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature for each well.
-
Fit the data to a Boltzmann equation to determine the melting temperature (Tm), which is the midpoint of the transition.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each compound-treated well. A significant positive ΔTm indicates stabilizing binding.
-
Part 2: Does Binding Matter? Confirming Functional Modulation
Confirming direct binding is necessary but not sufficient. The next critical step is to demonstrate that this binding event translates into a functional consequence—typically, the inhibition of the kinase's enzymatic activity.[7][9] This step directly links target engagement to a biologically relevant outcome and is fundamental for hit-to-lead progression.[9][14]
Caption: Inhibition of kinase-mediated phosphorylation.
Protocol Spotlight: ADP-Glo™ Kinase Assay (Promega)
This is a widely used, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced. Less ADP means more inhibition.
Objective: To quantify the inhibitory potency (IC50) of this compound against the target kinase.
Methodology:
-
Kinase Reaction:
-
Set up reactions in a white, low-volume 384-well plate.
-
To each well, add:
-
1 µL of 4X compound dilution (or DMSO control).
-
2 µL of 2X Kinase/Substrate mix (containing the target kinase and its specific peptide substrate in reaction buffer).
-
1 µL of 4X ATP solution.
-
-
The final volume is 4 µL. The concentrations of kinase, substrate, and ATP should be optimized beforehand (typically at or below the Km for ATP).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection (Step 1):
-
Add 4 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation (Step 2):
-
Add 8 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the first step back into ATP, which is then used by a luciferase to generate a light signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition & Analysis:
-
Read the luminescence on a plate reader.
-
The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data to controls ("No Kinase" for 100% inhibition, "DMSO" for 0% inhibition).
-
Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Part 3: Does it Work in a Cell? Validating Engagement in a Physiological Context
The ultimate test of a compound is its ability to engage the target in a living cell.[15] Cellular assays are critical because they account for factors like cell permeability, efflux, and competition with endogenous ligands (like ATP for kinases), providing a more physiologically relevant measure of potency.[1][7][16]
Comparison of Key Cellular Target Engagement Methods
| Method | Principle | Throughput | Modification Required? | Key Output(s) | Causality & Experimental Choice |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation in intact cells or cell lysates. The soluble fraction is measured by Western Blot or proteomics.[11][12] | Low-Medium | No | Thermal shift (Target Occupancy) | Choose for: A label-free confirmation of target binding in a cellular environment. It is a powerful, direct readout of engagement with the endogenous protein. |
| NanoBRET™ Assay (Promega) | Measures binding by detecting Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescently labeled tracer that competes with the test compound. | High | Target protein and tracer | Cellular IC50 | Choose for: Quantitative, high-throughput measurement of compound binding to a specific target in live cells. Excellent for SAR in a cellular context. |
| In-Cell Western™ / Phospho-Flow Cytometry | Measures the functional consequence of target engagement by quantifying the phosphorylation state of a downstream substrate protein. | Medium-High | None | Cellular IC50 (Functional) | Choose for: Confirming that target engagement leads to the intended downstream pathway modulation. It connects binding to cellular function. |
Protocol Spotlight: Isothermal Dose-Response CETSA
This CETSA format is used to determine a compound's apparent binding affinity in cells at a single, challenging temperature.
Objective: To demonstrate that this compound engages and stabilizes its target kinase in intact cells.
Caption: Workflow for an isothermal CETSA experiment.
Methodology:
-
Cell Treatment:
-
Culture cells known to express the target kinase to ~80% confluency.
-
Treat the cells with a serial dilution of this compound (and a DMSO control) in culture medium for a set time (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease/phosphatase inhibitors.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat all samples simultaneously in a thermocycler to a predetermined temperature that causes partial denaturation of the target protein (e.g., 52°C) for 3 minutes. Leave one untreated sample at room temperature as a non-heated control.
-
-
Lysis and Separation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Quantification:
-
Carefully collect the supernatant (soluble fraction) from each sample.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blot, using a specific antibody against the target kinase.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein in each lane using densitometry.
-
Plot the normalized band intensity versus the logarithm of the compound concentration. The resulting curve demonstrates concentration-dependent stabilization of the target protein, confirming cellular engagement.
-
Conclusion: A Multi-Pronged Approach to De-risk Drug Discovery
Validating the target engagement of a novel compound like this compound is a non-negotiable cornerstone of rigorous drug discovery. No single assay can provide a complete picture. A successful validation strategy relies on the thoughtful integration of orthogonal methods, progressing from direct biophysical binding confirmation with purified protein to functional modulation and, ultimately, to demonstrating target occupancy in a physiologically relevant cellular system.
By systematically applying the comparative frameworks and protocols outlined in this guide, researchers can build a compelling, data-rich narrative for their compound's mechanism of action. This approach not only enhances scientific confidence but also critically de-risks the advancement of promising new chemical entities into preclinical and clinical development.[2][15]
References
- 1. selvita.com [selvita.com]
- 2. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. frontiersin.org [frontiersin.org]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 11. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 12. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 14. Target Engagement Assay Services [conceptlifesciences.com]
- 15. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Target Engagement Assays [discoverx.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5H-indeno[1,2-c]pyridin-5-one
This guide provides comprehensive, procedurally-focused instructions for the safe handling and disposal of 5H-indeno[1,2-c]pyridin-5-one. As a nitrogen-containing heterocyclic compound, this substance and its structural analogs are common scaffolds in pharmaceutical research and drug discovery.[1][2] Adherence to rigorous disposal protocols is paramount, not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory standards.
Hazard Assessment and Characterization
A thorough understanding of a compound's potential hazards is the foundation of its safe management. For this compound, specific toxicological and ecological data is limited. In such cases, a conservative approach is mandatory. We must infer potential hazards based on the known properties of structurally similar compounds and the parent heterocyclic systems.
Expert Analysis: The core structure contains a pyridine ring, a class of compounds known for potential toxicity and environmental persistence.[3][4][5] A close structural isomer, 5H-Indeno[1,2-b]pyridin-5-one, is classified under the Globally Harmonized System (GHS) as "Harmful if swallowed" (Acute Toxicity 4, Oral).[6] Therefore, it is scientifically prudent to handle this compound with the assumption that it carries, at a minimum, a similar hazard profile.
Table 1: Inferred Hazard Profile for this compound
| Property | Value / Inferred Classification | Source / Rationale |
| Molecular Formula | C₁₂H₇NO | PubChem[6] |
| Molecular Weight | 181.19 g/mol | PubChem[6] |
| Physical Form | Solid (Assumed at STP) | General for similar compounds |
| GHS Hazard (Inferred) | Warning: Acute Toxicity 4, Oral (H302: Harmful if swallowed) | Based on data for isomer 5H-Indeno[1,2-b]pyridin-5-one[6] |
| Other Potential Hazards | Skin/Eye Irritation, Harmful if Inhaled | Inferred from pyridine parent structure safety data[3][4][5] |
| Environmental Hazard | Data not available; assume persistence and aquatic toxicity. | Precautionary principle for nitrogen-containing heterocycles[2] |
Due to these potential hazards and the lack of comprehensive degradation data, under no circumstances should this compound or its waste be disposed of via the sanitary sewer (sink disposal) .[7][8] Such actions risk violating environmental regulations and can have unknown, detrimental effects on aquatic ecosystems.[8]
The Core Directive: Compliant Waste Management
All chemical waste must be managed from its point of generation to its final disposal, a process governed by the Environmental Protection Agency (EPA) and state-level authorities.[9][10] The following procedures are designed to ensure full compliance and safety.
Principle of On-Site Accumulation
Laboratories are designated as Satellite Accumulation Areas (SAAs), which are locations at or near the point of waste generation and under the control of the operator.[7][10][11] This framework ensures that hazardous waste is managed safely and correctly from the moment it is created.
Scientist's Note: The SAA concept is crucial for accountability. It prevents the movement of uncharacterized or improperly labeled waste through a facility, minimizing the risk of accidental mixing or exposure.[10]
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol outlines the mandatory procedure for disposing of this compound waste, including pure compound, contaminated consumables (e.g., weigh boats, gloves), and solutions.
Step 1: Personal Protective Equipment (PPE)
Based on the inferred hazards, the following PPE must be worn at all times when handling the compound or its waste:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[12]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Discard and replace immediately if contamination occurs.
-
Body Protection: A standard laboratory coat is required. For handling larger quantities, consider a chemically impervious apron.[12]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Waste Stream: Designate a specific waste stream for "Nitrogen-Containing Heterocyclic Compounds" or "Aromatic Amine/Pyridine Waste."
-
Container: Collect all waste (solid and liquid) in a dedicated, leak-proof container with a secure, tight-fitting lid. The original manufacturer's container is ideal if it is in good condition.[7]
-
Incompatibility: DO NOT mix this waste with:
-
Strong Oxidizing Agents
-
Strong Acids or Bases
-
Reactive Metals This prevents potential violent reactions, gas evolution, or the formation of unknown, more hazardous products.
-
Step 3: Hazardous Waste Labeling
The EPA mandates specific labeling for all hazardous waste containers.[10][11] The label must be affixed to the container as soon as the first drop of waste is added.
-
Mandatory Text: The words "HAZARDOUS WASTE" must be clearly visible.[11]
-
Chemical Identity: List the full chemical name: "this compound" . Do not use abbreviations or formulas. List any solvents or other chemicals present in the container.
-
Hazard Identification: Clearly indicate the associated hazards. This can be done using GHS pictograms (e.g., exclamation mark for oral toxicity) or other standard warning conventions.[11]
Step 4: Storage in the Satellite Accumulation Area (SAA)
-
The labeled, closed waste container must be stored in a designated SAA.[7]
-
The SAA must be at or near the point of generation and under the direct control of the laboratory personnel.[10]
-
The container must be placed within secondary containment (e.g., a chemical-resistant tub or tray) capable of holding the contents of the largest container within it.[7]
-
The SAA must be inspected weekly for any signs of leakage or container degradation.[7]
Step 5: Final Disposal
-
Once the waste container is full, or if work on the compound is complete, arrange for its removal.
-
Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste manager.
-
The EHS team will transport the container to a Central Accumulation Area (CAA) before it is picked up by a licensed hazardous waste disposal vendor for final treatment, which may include incineration or other approved methods.[9][10]
Emergency Protocol: Spill Management
In the event of a small-scale spill of solid this compound:
-
ALERT: Alert personnel in the immediate area.
-
EVACUATE: If necessary, evacuate the immediate area. Ensure the area is well-ventilated.
-
CONTAIN: Prevent the powder from becoming airborne.
-
CLEAN-UP: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep the material into a designated waste container. Avoid raising dust.
-
DECONTAMINATE: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
DISPOSE: All materials used for clean-up (absorbent, wipes, gloves, etc.) must be placed in the hazardous waste container and disposed of according to the SOP in Section 3.
Visualization of the Disposal Workflow
The following diagram illustrates the lifecycle of this compound waste within a compliant laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. 5H-indeno[1,2-b]pyridine_TargetMol [targetmol.com]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. 5H-Indeno(1,2-b)pyridin-5-one | C12H7NO | CID 77489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. nems.nih.gov [nems.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
